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Sgc-cbp30

Cat. No.: B612240
M. Wt: 509.0 g/mol
InChI Key: GEPYBHCJBORHCE-SFHVURJKSA-N
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Description

cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators. Each contains a bromodomain, which recognizes acetylated lysine residues on target proteins. SGC-CBP30 is a potent inhibitor of CREBBP and EP300 bromodomains (IC50s = 21-69 and 38 nM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound displays over 40-fold selectivity for CREBBP over BRD4 and is functional in cells.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33ClN4O3 B612240 Sgc-cbp30

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SGC-CBP30 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of SGC-CBP30 in Cancer Cells

Executive Summary

This compound is a potent and selective chemical probe that targets the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial epigenetic regulators, functioning as histone acetyltransferases (HATs) that modulate chromatin structure and gene expression. In numerous cancers, the activity of CBP/p300 is dysregulated, contributing to oncogenic transcription programs. This compound acts by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, preventing their recruitment to acetylated histones at enhancers and promoters. This targeted inhibition disrupts the transcriptional activation of key oncogenes, most notably MYC and its upstream regulator IRF4, leading to cell cycle arrest, apoptosis, and reduced proliferation in susceptible cancer cell lines, particularly those of hematological origin. This document provides a detailed overview of the mechanism of action, quantitative biochemical and cellular data, key experimental protocols, and visual representations of the relevant pathways.

Core Mechanism of Action: Epigenetic Reader Inhibition

The primary mechanism of this compound is the selective inhibition of the bromodomain—an epigenetic "reader" module—of CBP (also known as CREBBP) and p300 (also known as EP300).

  • Role of CBP/p300: CBP and p300 are transcriptional coactivators that link DNA-binding transcription factors to the basal transcription machinery.[1][2][3] A key function is their intrinsic histone acetyltransferase (HAT) activity, which adds acetyl groups to lysine residues on histones (e.g., H3K18, H3K27).[4] This acetylation neutralizes the positive charge of histones, relaxing chromatin structure and making DNA more accessible for transcription.[5]

  • The Bromodomain as an "Epigenetic Reader": Both CBP and p300 contain a bromodomain, which is a protein domain that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[6][7][8] This "reading" function is critical for anchoring the CBP/p300 complex to active chromatin regions, such as super-enhancers, thereby reinforcing and propagating the transcriptional activation of target genes.[9]

  • This compound's Inhibitory Action: this compound is a small molecule designed to competitively bind to the hydrophobic acetyl-lysine binding pocket within the CBP/p300 bromodomains.[9] By occupying this site, this compound prevents the bromodomain from engaging with its natural ligands (acetylated histones). This action displaces CBP/p300 from chromatin, particularly at super-enhancer regions that drive the expression of critical oncogenes.[4][9]

  • Downstream Consequences: The displacement of CBP/p300 leads to a localized reduction in histone acetylation (e.g., H3K27ac) at specific gene loci and subsequent transcriptional repression of key oncogenes.[4][10] This effect is particularly pronounced for genes like MYC and, in multiple myeloma, the transcription factor IRF4, which is a master regulator essential for myeloma cell survival and directly controls MYC expression.[4] The suppression of this IRF4/MYC axis is a primary driver of the anti-cancer effects of this compound, which include inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.[4][11]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity
TargetAssay TypeMetricValue (nM)Selectivity Profile
CBP/CREBBP Cell-freeIC₅₀21 - 69-
p300/EP300 Cell-freeIC₅₀38-
CBP Isothermal Titration Calorimetry (ITC)Kd21-
p300 Isothermal Titration Calorimetry (ITC)Kd32-
BRD4(1) ---40-fold lower affinity vs. CBP
BRD4(2) ---250-fold lower affinity vs. CBP

Data sourced from references:[9][11][12][13][14][15]

Table 2: Cellular Activity and Efficacy
Cell LineCancer TypeAssayMetricValue (µM)
Multiple Myeloma (sensitive lines)Multiple MyelomaGrowth InhibitionGI₅₀< 3
LP-1Multiple MyelomaNanoBRET (CBP-H3.3 binding)EC₅₀0.28
AMO1Multiple MyelomaMYC Expression (Quantigene)EC₅₀2.7
RKOHuman Colon Carcinomap53 Reporter AssayIC₅₀1.5

Data sourced from references:[4][15]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

SGC_CBP30_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_effects Cellular Outcomes TF Oncogenic TFs (e.g., IRF4, MYC) CBP_p300 CBP/p300 Complex TF->CBP_p300 recruits Bromodomain Bromodomain (Reader) HAT HAT Domain (Writer) Oncogenes Oncogene Transcription (MYC, etc.) CBP_p300->Oncogenes activates Histone_ac Histone (acetylated) Bromodomain->Histone_ac binds (reads mark) Histone_unac Histone (unacetylated) HAT->Histone_unac acetylates (writes mark) Histone_unac->Histone_ac SGC_CBP30 This compound SGC_CBP30->Bromodomain INHIBITS Proliferation Proliferation Oncogenes->Proliferation promotes Apoptosis Apoptosis Oncogenes->Apoptosis inhibits

Caption: this compound inhibits the CBP/p300 bromodomain, disrupting oncogene transcription.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)

ChIP_Seq_Workflow start 1. Treat Cancer Cells (+/- this compound) crosslink 2. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 3. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse immunoprecipitate 4. Immunoprecipitation (Antibody for H3K27ac or CBP) lyse->immunoprecipitate wash 5. Wash to Remove Non-specific Binding immunoprecipitate->wash reverse 6. Reverse Cross-links & Purify DNA wash->reverse library 7. Prepare DNA Library for Sequencing reverse->library sequence 8. High-Throughput Sequencing library->sequence analyze 9. Data Analysis (Peak Calling & Comparison) sequence->analyze result Result: Genome-wide map of H3K27ac or CBP binding reduction at specific loci (e.g., MYC enhancer) analyze->result

Caption: Workflow for ChIP-seq to measure this compound's effect on histone marks.

Key Experimental Protocols

The mechanism of this compound has been elucidated using a combination of biochemical, cellular, and genomic assays.

Biochemical Assay: Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the direct binding affinity (Kd) of this compound to the isolated bromodomain of CBP or p300.

  • Methodology:

    • Preparation: A solution of purified recombinant CBP or p300 bromodomain protein is placed in the sample cell of a microcalorimeter. A concentrated solution of this compound is loaded into the injection syringe. All solutions are prepared in a matched buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).[16]

    • Titration: The this compound solution is injected into the protein solution in a series of small, precise aliquots at a constant temperature (e.g., 15°C).[16]

    • Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon binding of the ligand (this compound) to the protein.

    • Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a thermodynamic model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Target Engagement: NanoBRET™ Assay
  • Objective: To measure the ability of this compound to disrupt the interaction between the CBP bromodomain and its histone ligand inside living cells.

  • Methodology:

    • Cell Engineering: HEK293 cells are co-transfected with two constructs: one expressing the CBP bromodomain fused to a NanoLuc® luciferase (the energy donor) and another expressing histone H3.3 fused to a HaloTag® protein labeled with a fluorescent probe (the energy acceptor).

    • Treatment: The engineered cells are plated and incubated with a serial dilution of this compound or a vehicle control (DMSO).

    • Detection: A substrate for NanoLuc® is added. If the CBP bromodomain and histone H3.3 are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs: the energy from the luciferase excites the fluorescent probe on the HaloTag®, which then emits light at a specific wavelength.

    • Analysis: The ratio of the acceptor emission to the donor emission is calculated. A dose-dependent decrease in the BRET signal indicates that this compound is disrupting the CBP-histone interaction, allowing for the calculation of an EC₅₀ value.[4]

Downstream Functional Assay: Western Blot for Histone Acetylation
  • Objective: To determine the effect of this compound on the levels of specific histone acetylation marks at gene loci regulated by CBP/p300.

  • Methodology:

    • Treatment: Cancer cells (e.g., multiple myeloma line LP-1) are treated with this compound (e.g., 2.5 µM) or DMSO for a specified time (e.g., 6-24 hours).

    • Histone Extraction: Nuclei are isolated, and histones are extracted, typically using an acid extraction protocol.

    • Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of histone protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific for an acetylation mark of interest (e.g., anti-H3K27ac). A loading control antibody (e.g., anti-total Histone H3) is used to ensure equal protein loading.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

    • Analysis: The intensity of the bands is quantified. A reduction in the H3K27ac band intensity (normalized to total H3) in this compound-treated cells compared to the control indicates inhibition of CBP/p300 HAT activity at target sites.[4]

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)
  • Objective: To measure changes in the mRNA expression levels of specific target genes (e.g., MYC, IRF4) following treatment with this compound.

  • Methodology:

    • Treatment: Cancer cells are treated with this compound or DMSO for a defined period (e.g., 6 hours).[4]

    • RNA Extraction: Total RNA is isolated from the cells using a column-based kit or Trizol reagent.

    • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene (MYC) and a stable housekeeping gene (e.g., GAPDH) for normalization. The reaction contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing real-time monitoring of DNA amplification.

    • Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene. The change in expression in treated cells is calculated relative to control cells using the ΔΔCt method. A significant decrease in MYC mRNA indicates transcriptional repression.[4][10]

References

SGC-CBP30: A Technical Guide to its Function in Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). It details the mechanism of action, impact on critical signaling pathways, quantitative data, and key experimental protocols relevant to its application in research and drug development.

Core Function and Mechanism of Action

This compound is a small-molecule inhibitor that selectively targets the bromodomains of CBP and p300.[1] These two proteins are highly homologous and function as critical transcriptional co-activators that regulate gene expression through their intrinsic histone acetyltransferase (HAT) activity and by recruiting other regulatory proteins to chromatin.[2][3][4]

The core function of this compound in gene transcription is to disrupt the "reading" of acetylated histones by CBP/p300. The mechanism proceeds as follows:

  • Bromodomain Function: The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, particularly on histone tails.[1] This interaction is crucial for anchoring CBP/p300 to specific sites on chromatin that are marked for active transcription.

  • Competitive Inhibition: this compound acts as an acetyl-lysine competitive inhibitor.[5][6] It binds to the acetyl-lysine recognition pocket within the CBP/p300 bromodomain, physically preventing it from engaging with acetylated histones.[1]

  • Disruption of Recruitment: By blocking this interaction, this compound prevents the recruitment and stabilization of the CBP/p300 co-activator complex at enhancers and promoters of target genes.[1]

  • Transcriptional Repression: The absence of CBP/p300 at these regulatory regions leads to a reduction in local histone acetylation (e.g., H3K27ac), a hallmark of active enhancers.[2] This results in a more condensed chromatin structure and subsequent downregulation of gene transcription.

This targeted inhibition allows for the precise dissection of gene regulatory networks that are dependent on CBP/p300 bromodomain function, distinct from their other functional domains.

cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound TF Transcription Factor CBP_p300 CBP/p300 (Bromodomain) TF->CBP_p300 recruits Ac_Histone Acetylated Histone (e.g., H3K27ac) Ac_Histone->CBP_p300 binds & anchors PolII RNA Pol II Complex CBP_p300->PolII co-activates Gene Target Gene PolII->Gene transcribes Transcription Gene Transcription Gene->Transcription SGC_CBP30 This compound CBP_p300_i CBP/p300 (Bromodomain) SGC_CBP30->CBP_p300_i binds & blocks Ac_Histone_i Acetylated Histone (e.g., H3K27ac) CBP_p300_i->Ac_Histone_i binding prevented Repression Transcriptional Repression CBP_p300_i->Repression fails to activate

Caption: Mechanism of this compound Action.

Quantitative Data: Potency, Selectivity, and Cellular Activity

This compound is characterized by its high potency for CBP/p300 and significant selectivity against other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).

Table 1: Biochemical Potency and Binding Affinity

Target Assay Method Value Reference
CREBBP (CBP) IC50 (Cell-free) 21 nM [7]
Kd (ITC) 21 nM [4][8][9]
Kd (BLI) 41 nM [4]
EP300 (p300) IC50 (Cell-free) 38 nM [2][7]

| | Kd (ITC) | 32-38 nM |[4][8][10] |

Table 2: Bromodomain Selectivity

Target Selectivity vs. CBP Reference
BRD4(1) 40-fold [7][8][9][10]

| BRD4(2) | 250-fold |[7][8] |

Table 3: Cellular Activity and Efficacy

Cell Line Assay Type Endpoint Value (IC50 / EC50) Reference
HEK293 BRET Assay Inhibition of CBP-H3.3 binding 2.8 µM [7]
RKO Luciferase Reporter Inhibition of p53 activity 1.5 µM [7][11]
AMO1 QuantiGene Plex Reduction in MYC expression 2.7 µM [7]
Multiple Myeloma Growth Inhibition GI50 < 3 µM in sensitive lines [12]

| LP-1 (Myeloma) | Growth Inhibition | GI50 | ~1 µM |[12] |

Impact on Key Signaling Pathways

By modulating CBP/p300 function, this compound affects multiple signaling pathways critical in cancer and immunology.

In multiple myeloma, the transcription factor IRF4 is a master regulator that drives the expression of key oncogenes, including MYC. This compound treatment leads to the downregulation of the IRF4 transcriptional network, which is distinct from the effects of BET inhibitors.[12] This disruption of the IRF4/MYC axis contributes to cell cycle arrest and apoptosis in sensitive myeloma cell lines.[12]

IRF4 IRF4 MYC MYC IRF4->MYC drives expression Proliferation Cell Proliferation & Survival MYC->Proliferation CBP_p300 CBP/p300 CBP_p300->IRF4 co-activates SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits cluster_0 Experimental Workflow: Cellular Assay cluster_1 Endpoint Examples A 1. Cell Culture (e.g., RKO, HeLa, Myeloma lines) B 2. Compound Treatment Titrate this compound (e.g., 0.1–10 µM) Incubate for a defined period (e.g., 6-24h) A->B C 3. Pathway Stimulation (Optional, e.g., Doxorubicin for p53) B->C D 4. Endpoint Analysis C->D E Gene Expression (qPCR, RNA-Seq) D->E F Protein Levels (Western Blot) D->F G Cell Viability (CellTiter-Glo) D->G H Target Engagement (FRAP, BRET) D->H

References

SGC-CBP30: A Selective Chemical Probe for CBP/p300 Bromodomains - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. This document details its biochemical and cellular activity, selectivity profile, and methodologies for its application in research and drug discovery.

Introduction to this compound

This compound is a high-affinity ligand for the bromodomains of CBP and p300, critical epigenetic regulators involved in a myriad of cellular processes, including gene transcription, DNA repair, and cell cycle control.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, notably cancer and inflammatory disorders, making them attractive therapeutic targets. This compound serves as an invaluable tool to dissect the biological functions of these bromodomains and to validate them as therapeutic targets. It was developed by the Structural Genomics Consortium (SGC) as part of its open-access chemical probes program. A corresponding negative control, SGC-CBP30N, which exhibits significantly reduced activity, is available for rigorous assessment of on-target effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-CBP30N, facilitating a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound
TargetAssay TypeParameterValue (nM)Reference
CBP TR-FRETIC₅₀21[3][4]
AlphaScreenIC₅₀69[2]
ITCKd21[2]
BLIKd41[2]
p300 TR-FRETIC₅₀38[3][4]
ITCKd38[2]
Biolayer InterferenceKd47[5]
Table 2: Selectivity Profile of this compound
Off-TargetAssay TypeParameterValue (nM)Selectivity (fold vs CBP Kd 21 nM)Reference
BRD4(1) ITCKd850~40[5][6]
BRD4(2) ITCKd>5250>250[6]
BRD2 DSFSignificant Activity--[5]
BRD3 DSFSignificant Activity--[5]
Adrenergic Receptor α2C Radioligand BindingIC₅₀110-[5]
Adrenergic Receptor α2A Radioligand BindingIC₅₀570-[5]
Phosphodiesterase-5 (PDE5) Enzyme AssayIC₅₀150-[5]
Platelet-Activating Factor (PAF) Receptor BindingIC₅₀510-[5]
Table 3: Cellular Activity of this compound
Cell LineAssay TypeParameterValue (µM)Reference
RKO p53 Reporter Assay (Doxorubicin-stimulated)IC₅₀1.5[3]
AMO1 MYC Expression (QuantiGene Plex)EC₅₀2.7[3]
HEK293 NanoBRET (CBP-Histone H3.3 binding)IC₅₀2.8[3]
LP-1 Growth Inhibition (6 days)GI₅₀< 3[7]
Various Myeloma Lines Growth Inhibition (6 days)GI₅₀< 3[7]
Table 4: Negative Control (SGC-CBP30N) Characterization
TargetAssay TypeParameterValueReference
CREBBP Thermal Shift (DSF)ΔTm (°C)2[2]
BRD4 Thermal Shift (DSF)ΔTm (°C)0.4[2]
This compound on CREBBP Thermal Shift (DSF)ΔTm (°C)9.7[2]

Experimental Protocols and Methodologies

Detailed methodologies for key experiments are provided below. These protocols are synthesized from best practices and available literature. Researchers should optimize these protocols for their specific experimental conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

Materials:

  • GST-tagged CBP or p300 bromodomain

  • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound and test compounds

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound and test compounds in assay buffer.

  • Add 5 µL of the compound dilutions to the microplate wells.

  • Add 5 µL of a solution containing the GST-tagged bromodomain and the biotinylated histone peptide to each well. Final concentrations should be optimized, but a starting point is 20 nM bromodomain and 100 nM peptide.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the compound concentration to determine the IC₅₀.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the disruption of the bromodomain-histone interaction.

Materials:

  • His-tagged CBP or p300 bromodomain

  • Biotinylated acetylated histone peptide

  • Nickel (Ni)-chelate coated Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay Buffer: 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT

  • This compound and test compounds

  • 384-well OptiPlates

Procedure:

  • Prepare serial dilutions of this compound and test compounds in assay buffer.

  • Add 5 µL of the compound dilutions to the microplate wells.

  • Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • In subdued light, add 5 µL of Ni-chelate Acceptor beads and 5 µL of Streptavidin Donor beads.

  • Seal the plate and incubate for 2.5 hours at room temperature in the dark with gentle shaking.

  • Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission between 520-620 nm.

  • Plot the AlphaScreen signal against the compound concentration to determine the IC₅₀.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of this compound with CBP/p300 in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Materials:

  • Cultured cells of interest

  • This compound and vehicle control (DMSO)

  • PBS and lysis buffer (containing protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blotting reagents or AlphaLISA detection reagents

Procedure:

  • Treat cultured cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble CBP or p300 in the supernatant by Western blotting or AlphaLISA.

  • Plot the amount of soluble protein against the temperature for both treated and untreated samples to observe a thermal shift, indicating target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CBP/p300 and a typical experimental workflow for characterizing a CBP/p300 inhibitor.

CBP/p300 in Key Signaling Pathways

CBP_p300_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_NFkB NF-κB Pathway Wnt Wnt Dsh Dsh Wnt->Dsh inhibition GSK3b_APC_Axin GSK3β/APC/Axin Complex Dsh->GSK3b_APC_Axin inhibition bCatenin β-catenin GSK3b_APC_Axin->bCatenin degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF activation Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt transcription CBP_p300_Wnt CBP/p300 CBP_p300_Wnt->TCF_LEF co-activation DNA_Damage DNA Damage p53_activation p53 DNA_Damage->p53_activation activates Target_Genes_p53 Target Genes (e.g., p21, PUMA) p53_activation->Target_Genes_p53 transcription CBP_p53 CBP/p300 CBP_p53->p53_activation acetylation & co-activation Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 release Target_Genes_NFkB Target Genes (e.g., IL-6, COX-2) NFkB_p65_p50->Target_Genes_NFkB transcription CBP_NFkB CBP/p300 CBP_NFkB->NFkB_p65_p50 acetylation & co-activation

Caption: Key signaling pathways co-activated by CBP/p300.

Experimental Workflow for this compound Characterization

SGC_CBP30_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization TR_FRET TR-FRET Assay Potency Potency TR_FRET->Potency IC₅₀ AlphaScreen AlphaScreen Assay AlphaScreen->Potency IC₅₀ ITC Isothermal Titration Calorimetry (ITC) Affinity Affinity ITC->Affinity K_d DSF Differential Scanning Fluorimetry (DSF) Selectivity Selectivity DSF->Selectivity ΔTm Biochemical_Results Biochemical Profile (Potency, Affinity, Selectivity) Potency->Biochemical_Results Affinity->Biochemical_Results Selectivity->Biochemical_Results CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target_Engagement CETSA->Target_Engagement Thermal Shift BRET Bioluminescence Resonance Energy Transfer (BRET) BRET->Target_Engagement IC₅₀ Reporter_Assay Reporter Gene Assay (e.g., p53, MYC) Functional_Effect Functional_Effect Reporter_Assay->Functional_Effect Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Cytokine Secretion) Phenotypic_Assay->Functional_Effect Cellular_Results Cellular Profile (Target Engagement, Functional Effects) Target_Engagement->Cellular_Results Functional_Effect->Cellular_Results

Caption: Workflow for characterizing a CBP/p300 chemical probe.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and p300. Its availability, along with a well-defined negative control, provides the scientific community with essential tools to investigate the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CBP/p300 biology and in the pursuit of novel therapeutic strategies. Researchers are encouraged to consider the cellular context and potential off-target effects when designing experiments and interpreting results.

References

SGC-CBP30: A Technical Guide to a Selective Chemical Probe for CBP/p300 Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. This document provides an in-depth technical guide to the discovery, characterization, and application of this compound. It includes a comprehensive summary of its binding and cellular activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting CBP/p300 in various diseases, including cancer and inflammatory disorders.

Introduction

The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous transcriptional co-activators that play a critical role in regulating gene expression.[1][2] They are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3] The bromodomain of CBP/p300 is a key structural module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating transcriptional activation. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of numerous diseases, making their bromodomains attractive therapeutic targets.

This compound was developed by the Structural Genomics Consortium (SGC) as a potent and selective small molecule inhibitor of the CBP/p300 bromodomains.[4] It serves as a valuable chemical probe to investigate the biological functions of these bromodomains and to validate their potential as drug targets.

Physicochemical Properties

PropertyValue
Chemical FormulaC₂₈H₃₃ClN₄O₃
Molecular Weight509.0 g/mol [5]
CAS Number1613695-14-9[5]
Purity≥98%[5]
SolubilitySoluble in DMSO (≤ 19 mM) and absolute ethanol (≤ 9.8 mM)[5]

Quantitative Data

Binding Affinity and Selectivity

This compound exhibits high affinity for the bromodomains of CBP and p300, with significant selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family.

TargetAssayValueReference
CBP IC₅₀21 - 69 nM[5]
K_d21 nM[6]
p300 IC₅₀38 nM[5]
K_d32 nM[6]
BRD4(1) Selectivity vs CBP40-fold[6]
BRD4(2) Selectivity vs CBP250-fold[6]
Cellular Activity

This compound demonstrates on-target activity in cellular assays, effectively inhibiting CBP/p300-mediated processes.

Cell LineAssayEndpointValueReference
Multiple Myeloma Cell LinesGrowth InhibitionGI₅₀< 3 µM[1]
Human Lung Adenocarcinoma CellsCell ProliferationInhibition-[5]
Human Pancreatic Cancer CellsCell ViabilityReduction-[5]
Th17 CellsCytokine SecretionIL-17A Inhibition-[6]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (K_d) of this compound for CBP and p300 bromodomains.

Methodology:

  • Protein and Compound Preparation: Recombinant human CBP and p300 bromodomain proteins are purified. This compound is dissolved in the same buffer as the protein (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Calorimeter Setup: Experiments are performed on a VP-ITC microcalorimeter at 25°C.

  • Titration: The protein solution (typically 20-50 µM) is placed in the sample cell, and the this compound solution (typically 200-500 µM) is loaded into the injection syringe.

  • Injection Series: A series of injections (e.g., 20-30 injections of 10 µL each) of the this compound solution into the protein solution is performed.

  • Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a single-site binding model to determine the K_d, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Objective: To assess the binding of this compound to a panel of bromodomains and determine its selectivity.

Methodology:

  • Reaction Mixture: In a 96-well PCR plate, a reaction mixture is prepared containing the purified bromodomain protein (2 µM), this compound (10 µM), and a fluorescent dye (e.g., SYPRO Orange at a 1:1000 dilution) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).[7]

  • Thermal Denaturation: The plate is heated in a real-time PCR machine from 25°C to 96°C with a ramp rate of 3°C/minute.[7]

  • Fluorescence Measurement: The fluorescence intensity is measured at each temperature interval.[7]

  • Data Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔT_m) in the presence of this compound compared to the DMSO control indicates ligand binding and stabilization of the protein. The data is fitted to the Boltzmann equation to determine the T_m.[7]

p53 Reporter Assay

Objective: To evaluate the cellular activity of this compound by measuring its effect on p53-mediated transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., RKO cells) is cultured and co-transfected with a p53 expression vector and a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Induction of p53 Activity: p53 activity is induced using a DNA-damaging agent (e.g., doxorubicin).

  • Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of reporter gene activity against the concentration of this compound.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the target engagement of this compound in living cells by measuring its effect on the mobility of a fluorescently tagged CBP or p300.

Methodology:

  • Cell Culture and Transfection: Cells (e.g., U2OS) are cultured on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged (e.g., GFP-tagged) CBP or p300.

  • Compound Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control.[8]

  • Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing the fluorescently tagged protein is photobleached using a high-intensity laser beam from a confocal microscope.

  • Image Acquisition: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The rate of fluorescence recovery is indicative of the mobility of the fluorescently tagged protein. A faster recovery in the presence of this compound suggests displacement of the tagged protein from chromatin, confirming target engagement.

Visualizations

This compound Mechanism of Action

This compound Mechanism of Action cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD Transcription Transcription CBP_p300->Transcription Co-activation Ac_Histone Acetylated Histone HAT->Ac_Histone Acetylation BRD->Ac_Histone Binds Gene Target Gene SGC_CBP30 This compound BRD_inhibited Bromodomain SGC_CBP30->BRD_inhibited Inhibits Ac_Histone_2 Acetylated Histone BRD_inhibited->Ac_Histone_2 Binding Blocked Gene_2 Target Gene Transcription_blocked Transcription Blocked

Caption: this compound inhibits CBP/p300 by blocking bromodomain-acetylated histone interaction.

This compound Characterization Workflow

This compound Characterization Workflow cluster_Discovery Discovery & Optimization cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization Fragment Fragment Hit Optimization Chemical Optimization Fragment->Optimization SGC_CBP30 This compound Optimization->SGC_CBP30 ITC Isothermal Titration Calorimetry (ITC) SGC_CBP30->ITC TSA Thermal Shift Assay (DSF) SGC_CBP30->TSA p53_Assay p53 Reporter Assay SGC_CBP30->p53_Assay FRAP_Assay FRAP Assay SGC_CBP30->FRAP_Assay Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity Selectivity Selectivity Profile TSA->Selectivity Cellular_Activity Cellular Activity (IC50) p53_Assay->Cellular_Activity Target_Engagement Target Engagement FRAP_Assay->Target_Engagement

Caption: Workflow for the discovery and characterization of this compound.

CBP/p300 Signaling Pathways

CBP_p300_Signaling_Pathways cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Transcription Factors & Cellular Outcomes Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin p53_signal DNA Damage (p53 activation) p53 p53 p53_signal->p53 Hypoxia Hypoxia (HIF-1α stabilization) HIF1a HIF-1α Hypoxia->HIF1a Inflammation Inflammatory Signals (NF-κB activation) NFkB NF-κB Inflammation->NFkB CBP_p300 CBP/p300 Proliferation Cell Proliferation CBP_p300->Proliferation co-activates Apoptosis Apoptosis CBP_p300->Apoptosis co-activates Angiogenesis Angiogenesis CBP_p300->Angiogenesis co-activates Immune_Response Immune Response CBP_p300->Immune_Response co-activates Beta_Catenin->CBP_p300 p53->CBP_p300 HIF1a->CBP_p300 NFkB->CBP_p300

Caption: CBP/p300 are key co-activators in multiple signaling pathways.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and p300. Its availability and the detailed characterization data presented in this guide provide researchers with a valuable tool to explore the biology of CBP/p300 and their role in disease. The provided experimental protocols offer a starting point for the design of robust assays to further investigate the therapeutic potential of targeting these essential transcriptional co-activators.

References

SGC-CBP30: A Technical Guide to its Role in Histone Acetylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. This document details its mechanism of action in inhibiting histone acetylation, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

This compound is a small molecule inhibitor that specifically targets the bromodomains of CBP and p300.[1] These two proteins are crucial histone acetyltransferases (HATs) that act as transcriptional co-activators, playing a pivotal role in the regulation of gene expression.[2][3] The bromodomain of CBP/p300 is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is a key step in the recruitment of the HAT machinery to chromatin, leading to further histone acetylation and the activation of gene transcription.[1]

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket within the CBP/p300 bromodomains.[4] By occupying this site, this compound prevents the recognition of acetylated histones, thereby inhibiting the recruitment of CBP and p300 to chromatin.[5] This disruption leads to a reduction in histone acetylation, particularly at histone H3 lysine 27 (H3K27), and consequently, the downregulation of target gene expression.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its potency against its primary targets and its selectivity against other bromodomains.

Table 1: In Vitro Potency of this compound Against CBP and p300 Bromodomains

TargetAssay TypeIC50 (nM)Kd (nM)Reference
CBPCell-free21 - 69-[2][6]
p300Cell-free38-[2][6]
CBPIsothermal Titration Calorimetry (ITC)-21[7]
p300Isothermal Titration Calorimetry (ITC)-32[7]

Table 2: Cellular Activity of this compound

AssayCell LineEC50 (µM)EffectReference
p53 Luciferase Reporter AssayRKO1.5Inhibition of doxorubicin-stimulated p53[6]
MYC ExpressionAMO12.7Reduction in MYC expression[6]
Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBPHEK2932.8Inhibition of binding[6]
Fluorescence Recovery After Photobleaching (FRAP)U2OS1Accelerated FRAP recovery[8]

Table 3: Selectivity Profile of this compound

Off-TargetSelectivity (fold over CBP)Reference
BRD4 (1st Bromodomain)40-fold[6][7]
BRD4 (2nd Bromodomain)250-fold[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of this compound to the bromodomains of CBP and p300 in a high-throughput format.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4 acetylated at multiple lysines) and a GST-tagged CBP or p300 bromodomain. The GST-tagged bromodomain is detected with a terbium-labeled anti-GST antibody (donor), and the biotinylated peptide is detected with a fluorescently labeled streptavidin (acceptor). When the bromodomain and peptide interact, FRET occurs. This compound competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a reaction mixture containing GST-tagged CBP or p300 bromodomain (e.g., 20 nM) and a biotinylated acetylated histone H4 peptide (e.g., 100 nM) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the reaction mixture to the wells.

    • Add the TR-FRET detection reagents: a terbium-labeled anti-GST antibody and a fluorescently labeled streptavidin.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at approximately 340 nm.

    • Calculate the TR-FRET ratio and determine the IC50 value of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and the CBP/p300 bromodomains.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a solution containing the CBP or p300 bromodomain in the sample cell of a calorimeter. The heat changes upon each injection are measured and used to determine the binding parameters.

  • Protocol:

    • Prepare solutions of the CBP or p300 bromodomain (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in the same dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Degas the solutions to prevent bubble formation.

    • Load the bromodomain solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

    • Perform a series of injections of this compound into the sample cell, measuring the heat change after each injection.

    • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the Kd, ΔH, and n.

Western Blot for Histone Acetylation

This method is used to assess the effect of this compound on the levels of specific histone acetylation marks, such as H3K27ac, in cells.

  • Principle: Cells are treated with this compound, and total histones are extracted. The histones are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the acetylated histone mark of interest.

  • Protocol:

    • Culture cells (e.g., human fibroblasts) to the desired confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.5 µM) or DMSO for a specified time (e.g., 3 hours to 5 days).[4]

    • Harvest the cells and extract histones using an acid extraction method.

    • Quantify the protein concentration of the histone extracts.

    • Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-histone H3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative change in histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving CBP/p300 and a typical experimental workflow for studying the effects of this compound.

SGC_CBP30_Mechanism cluster_nucleus Nucleus CBP_p300 CBP/p300 Bromodomain Bromodomain CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain Gene_Expression Target Gene Expression CBP_p300->Gene_Expression Activation Bromodomain->HAT_domain Recruitment & Activation Histone Histone Tail HAT_domain->Histone Histone Acetylation Ac_Lysine Acetylated Lysine Histone->Ac_Lysine Acetylation Ac_Lysine->Bromodomain Recognition & Binding SGC_CBP30 This compound SGC_CBP30->Bromodomain Competitive Inhibition Transcription_Factors Transcription Factors Transcription_Factors->CBP_p300 Co-activator Recruitment

Caption: Mechanism of this compound action.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TGF-β RII TGF_beta->TBRII TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylation p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD2/3-SMAD4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation CBP_p300 CBP/p300 SMAD_complex_nuc->CBP_p300 Co-activator Recruitment Histone Histones CBP_p300->Histone Histone Acetylation SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Gene_Expression Target Gene Expression Histone->Gene_Expression Activation

Caption: Role of CBP/p300 in TGF-β/SMAD signaling.

Experimental_Workflow cluster_cellular_assays Cellular Assays start Start: Cell Culture treatment Treatment with this compound (or vehicle control) start->treatment biochemical Biochemical Assays (e.g., TR-FRET, ITC) treatment->biochemical cellular Cellular Assays treatment->cellular downstream Downstream Analysis biochemical->downstream western Western Blot (Histone Acetylation) cellular->western frap FRAP (Protein Dynamics) cellular->frap reporter Luciferase Reporter (Gene Expression) cellular->reporter end End: Data Analysis & Interpretation downstream->end western->downstream frap->downstream reporter->downstream

Caption: Experimental workflow for this compound.

References

The Biological Effects of SGC-CBP30: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine recognition pocket of these bromodomains, this compound effectively disrupts the recruitment of CBP/p300 to acetylated histones, thereby modulating gene transcription. This targeted inhibition has demonstrated significant biological effects across various cellular contexts, including cancer and immunology, making this compound a critical tool for elucidating the role of CBP/p300 bromodomains in health and disease. This guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative biochemical and cellular activities, and its impact on key signaling pathways. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate further research and drug development efforts.

Mechanism of Action

This compound functions as a competitive inhibitor of the CBP/p300 bromodomains.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of CBP and p300, which are histone acetyltransferases (HATs), to specific chromatin regions.[3][4] Once recruited, their intrinsic HAT activity leads to further histone acetylation, creating a more open chromatin structure that facilitates gene transcription.[5]

This compound mimics the structure of acetylated lysine, allowing it to bind with high affinity to the bromodomain pocket of CBP and p300.[6] This binding event physically blocks the interaction between the bromodomain and its natural acetylated lysine substrates on histones.[1] Consequently, the recruitment of CBP/p300 to chromatin is inhibited, leading to a reduction in histone acetylation at specific gene loci and subsequent modulation of gene expression.[6]

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Acetylated Histone Acetylated Histone CBP/p300 Bromodomain CBP/p300 Bromodomain Acetylated Histone->CBP/p300 Bromodomain Binds to Inhibited CBP/p300 Bromodomain Inhibited CBP/p300 Bromodomain Acetylated Histone->Inhibited CBP/p300 Bromodomain Binding Blocked Gene Transcription Gene Transcription CBP/p300 Bromodomain->Gene Transcription Promotes This compound This compound This compound->Inhibited CBP/p300 Bromodomain Competitively Binds Blocked Transcription Blocked Transcription Inhibited CBP/p300 Bromodomain->Blocked Transcription Inhibits

Caption: Mechanism of this compound Action.

Quantitative Data

The potency, selectivity, and cellular activity of this compound have been extensively characterized through various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound
TargetAssay TypeIC50 / Kd (nM)Reference
CREBBP (CBP)Cell-free assay (IC50)21[1][7][8]
EP300 (p300)Cell-free assay (IC50)38[1][7][8]
CREBBP (CBP)Dissociation constant (Kd)21[9][10]
EP300 (p300)Dissociation constant (Kd)32[9][10]
CREBBP (CBP)Alphascreen (IC50)69[11]
CREBBP (CBP)Isothermal Titration Calorimetry (ITC) (Kd)21[11]
EP300 (p300)Isothermal Titration Calorimetry (ITC) (Kd)38[11]
Table 2: Selectivity of this compound
Off-TargetSelectivity (fold vs. CBP)Reference
BRD4 (BD1)40[7][9][10]
BRD4 (BD2)250[7][9]
Table 3: Cellular Activity of this compound
Cell LineAssay TypeEndpointIC50 / EC50 (µM)Reference
HEK293NanoBRETCBP-H3.3 Binding2.8[7]
LP-1 (Multiple Myeloma)NanoBRETCBP-H3.3 Binding0.28[12]
RKO (Human Colon Carcinoma)Luciferase Reporterp53 Activation1.5[7]
AMO1 (Human Myeloma)QuantiGene Plex AssayMYC Expression2.7[7]
Multiple Myeloma Cell LinesCell ViabilityGrowth Inhibition (GI50)< 3[12]
U2OS / HeLaCytotoxicity AssayModerate CytotoxicityNot specified[7][11]

Key Biological Effects and Signaling Pathways

Modulation of the IRF4/MYC Axis in Multiple Myeloma

In multiple myeloma, this compound has been shown to suppress the IRF4/MYC oncogenic network.[12][13] Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival of myeloma cells, and its downstream target, c-MYC, is a potent oncogene.[12] this compound treatment leads to a reduction in both IRF4 and MYC expression, resulting in cell cycle arrest and apoptosis in sensitive multiple myeloma cell lines.[12] This effect is more specific than that of pan-BET inhibitors, suggesting a distinct therapeutic window for CBP/p300 bromodomain inhibition.[12]

This compound This compound CBP/p300 Bromodomain CBP/p300 Bromodomain This compound->CBP/p300 Bromodomain Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces IRF4 Transcription IRF4 Transcription CBP/p300 Bromodomain->IRF4 Transcription Promotes MYC Transcription MYC Transcription IRF4 Transcription->MYC Transcription Activates Cell Proliferation & Survival Cell Proliferation & Survival MYC Transcription->Cell Proliferation & Survival Drives

Caption: this compound and the IRF4/MYC Pathway.
Anti-Inflammatory Effects via Th17 Cell Suppression

This compound exhibits anti-inflammatory properties by suppressing the differentiation and function of Th17 cells.[10][14] Th17 cells are a subset of T helper cells that play a critical role in autoimmune diseases through the secretion of pro-inflammatory cytokines, most notably IL-17A.[10] Treatment with this compound strongly reduces the secretion of IL-17A from Th17 cells derived from both healthy donors and patients with autoimmune conditions like ankylosing spondylitis and psoriatic arthritis.[10][15] Transcriptional profiling has shown that this compound has a more restricted effect on gene expression in T cells compared to pan-BET inhibitors.[10][14]

Regulation of Gene Expression and Histone Acetylation

The primary molecular effect of this compound is the modulation of gene expression through the inhibition of CBP/p300 recruitment to chromatin. While it might be expected that a HAT inhibitor would cause a global decrease in histone acetylation, studies have shown that this compound does not significantly alter the global levels of H3K18 or H3K27 acetylation.[12] However, it does lead to a moderate decrease in H3K27 acetylation at specific gene loci, particularly at the promoters and enhancers of somatic-specific genes.[6] This suggests that the bromodomain of CBP/p300 is crucial for maintaining H3K27 acetylation and chromatin accessibility at a specific subset of genes.[6]

Role in Cellular Reprogramming

Interestingly, inhibition of the CBP/p300 bromodomain by this compound has been found to enhance the efficiency of cellular reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[6][9] This effect is most pronounced during the early stages of reprogramming and is associated with the downregulation of somatic cell-specific gene expression.[6] This contrasts with the effect of inhibiting the catalytic HAT activity of CBP/p300, which prevents iPSC formation, highlighting the distinct functions of different domains within these coactivators.[6]

Experimental Protocols

Biochemical Assays
  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

    • Principle: Measures the interaction between the CBP bromodomain and an acetylated histone peptide.

    • Methodology: A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged CBP bromodomain is bound to anti-GST-coated acceptor beads. Upon interaction, the beads are brought into proximity, and laser excitation of the donor beads results in a luminescent signal from the acceptor beads. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a dose-dependent decrease in the signal.

    • Reference: [12]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Directly measures the heat change upon binding of this compound to the CBP/p300 bromodomain to determine the dissociation constant (Kd).

    • Methodology: A solution of this compound is titrated into a solution containing the purified bromodomain protein in a microcalorimeter. The heat released or absorbed upon binding is measured, and the data are fitted to a binding model to calculate the thermodynamic parameters of the interaction.

    • Reference: [11][14]

  • Differential Scanning Fluorimetry (DSF):

    • Principle: Measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

    • Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is monitored as the temperature is gradually increased. The change in Tm (ΔTm) in the presence of this compound is used to assess binding and selectivity against a panel of other bromodomains.

    • Reference: [12]

Cell-Based Assays
  • NanoBRET (Bioluminescence Resonance Energy Transfer) Assay:

    • Principle: Measures the proximity of two proteins in living cells.

    • Methodology: One protein (e.g., CBP bromodomain) is fused to a NanoLuc luciferase, and the other (e.g., histone H3.3) is fused to a HaloTag ligand labeled with a fluorescent acceptor. If the proteins are in close proximity, the energy from the luciferase is transferred to the fluorescent acceptor, resulting in a BRET signal. This compound disrupts this interaction, leading to a dose-dependent decrease in the BRET signal.

    • Reference: [7][12]

  • FRAP (Fluorescence Recovery After Photobleaching):

    • Principle: Measures the mobility of a fluorescently tagged protein in a living cell.

    • Methodology: A fluorescently tagged CBP bromodomain is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. This compound, by displacing the bromodomain from less mobile chromatin, can accelerate the FRAP recovery.

    • Reference: [9]

  • Cell Viability and Proliferation Assays:

    • Principle: To assess the cytotoxic or cytostatic effects of this compound.

    • Methodology: Cells are treated with a range of this compound concentrations for a defined period (e.g., 6 days). Cell viability is then measured using reagents like resazurin, which is metabolically reduced by viable cells to a fluorescent product. The results are used to calculate the GI50 (concentration for 50% growth inhibition).

    • Reference: [12]

  • Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR):

    • Principle: To determine the occupancy of a specific protein (e.g., p300 or acetylated histones) at a particular genomic locus.

    • Methodology: Cells are treated with this compound or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the purified DNA is quantified by qPCR using primers specific to the gene locus of interest (e.g., the IL-17A promoter).

    • Reference: [14]

cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Biochemical Assays Biochemical Assays Potency (IC50/Kd) Potency (IC50/Kd) Biochemical Assays->Potency (IC50/Kd) Selectivity Selectivity Biochemical Assays->Selectivity Thermodynamics Thermodynamics Biochemical Assays->Thermodynamics Cell-Based Assays Cell-Based Assays Target Engagement Target Engagement Cell-Based Assays->Target Engagement Phenotypic Effects Phenotypic Effects Cell-Based Assays->Phenotypic Effects Gene Expression Gene Expression Cell-Based Assays->Gene Expression This compound This compound This compound->Biochemical Assays This compound->Cell-Based Assays

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a highly valuable chemical probe that has been instrumental in deconvoluting the specific functions of the CBP/p300 bromodomains from their catalytic HAT activity. Its demonstrated efficacy in modulating key oncogenic and inflammatory pathways underscores the therapeutic potential of targeting these epigenetic readers. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the biological roles of CBP/p300 and to leverage this knowledge in the development of novel epigenetic therapies. Continued research with this compound and next-generation inhibitors will undoubtedly provide deeper insights into the complex regulatory networks governed by these critical transcriptional co-activators.

References

SGC-CBP30 Target Validation: A Technical Guide for Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols relevant to the validation of this compound in an epigenetic context.

Introduction: Targeting CBP/p300 in Epigenetics

The CREB-binding protein (CBP), encoded by the CREBBP gene, and its paralog p300, encoded by the EP300 gene, are crucial transcriptional co-activators.[1] They belong to the lysine acetyltransferase (KAT) family, historically known as histone acetyltransferases (HATs).[1][2] These proteins play a pivotal role in chromatin remodeling by acetylating histone tails, which generally leads to a more relaxed chromatin structure, facilitating gene transcription.[3]

Beyond histones, CBP/p300 acetylate a wide array of non-histone proteins, including transcription factors like p53, NF-κB, and Smads, thereby modulating their activity, stability, and localization.[4][5][6] This functional versatility places CBP/p300 at the nexus of numerous critical signaling pathways that govern cell proliferation, differentiation, apoptosis, and DNA damage response.[4][5] Dysregulation of CBP/p300 function is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[2][5]

This compound is a potent, cell-permeable, small-molecule inhibitor designed to selectively target the bromodomain of CBP and p300.[7] The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine residues, tethering the CBP/p300 complex to specific chromatin regions to enact its acetyltransferase activity.[1] By competitively inhibiting this interaction, this compound serves as a valuable chemical probe to investigate the biological functions of CBP/p300 bromodomain activity and validate its potential as a therapeutic target.

Mechanism of Action

This compound acts as an acetyl-lysine mimetic. Its 3,5-dimethylisoxazole group occupies the acetyl-lysine binding pocket within the CBP/p300 bromodomain, forming key hydrogen bonds with conserved residues like Asn1168.[8] This competitive binding prevents the bromodomain from recognizing its natural ligands—acetylated lysine residues on histone tails and other proteins. Consequently, the recruitment of the CBP/p300 enzymatic machinery to target gene loci is inhibited, leading to a downstream modulation of gene expression.

cluster_0 Normal Function cluster_1 Inhibition by this compound Histone Acetylated Histone Tail CBP_BRD CBP/p300 Bromodomain Histone->CBP_BRD Binding HAT_Domain HAT Domain CBP_BRD->HAT_Domain Recruits Gene Target Gene Transcription HAT_Domain->Gene Activates SGC_CBP30 This compound Inh_CBP_BRD CBP/p300 Bromodomain SGC_CBP30->Inh_CBP_BRD Competitive Binding Blocked_Gene Transcription Blocked Inh_CBP_BRD->Blocked_Gene Recruitment Inhibited Inh_HAT_Domain HAT Domain Blocked_Histone Acetylated Histone Tail

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, establishing its potency, affinity, and selectivity through various biochemical and cellular assays.

Table 1: Biochemical Potency and Affinity
TargetAssay MethodValueReference
CBP IC50 (cell-free)21 - 69 nM[9][10]
Kd (ITC)21 nM, 26 nM[7][11]
p300 IC50 (cell-free)38 nM[9][10]
Kd (ITC)32 nM[7][11]

IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Table 2: Bromodomain Selectivity Profile
TargetAssay MethodValueSelectivity vs. CBPReference
BRD4(1) Kd (ITC)885 nM~40-fold[9][11]
BRD4(2) IC50>10,000 nM>250-fold[9]
BRD2, BRD3 DSFMinimal Activity-[12]

BRD: Bromodomain-containing protein; DSF: Differential Scanning Fluorimetry.

Table 3: Cellular Target Engagement and Functional Activity
Assay DescriptionCell LineValueReference
NanoBRET (CBP-H3.3 Binding) HEK293IC50 = 2.8 µM[9]
NanoBRET (CBP-H3.3 Binding) -EC50 = 0.28 µM[13]
p53 Luciferase Reporter RKOIC50 = 1.5 µM[9]
MYC Expression Inhibition AMO1EC50 = 2.7 µM[9]
FRAP Recovery U2OSAcceleration at 1 µM[14]

IC50/EC50: Half maximal inhibitory/effective concentration in a cellular context; BRET: Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.

Experimental Protocols

Detailed methodologies for key assays are provided below. These represent standardized protocols and may require optimization for specific experimental conditions.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the binding of the CBP bromodomain to an acetylated peptide ligand. Inhibition of this interaction by this compound results in a loss of the FRET signal.

cluster_0 Assay Components cluster_1 Workflow A 1. CBP-BRD (Eu-Chelate Donor) Mix Mix BRD-Eu, Peptide, Inhibitor A->Mix B 2. Biotinylated Ac-Histone Peptide B->Mix C 3. Streptavidin-APC (Acceptor) Add_APC Add SA-APC Acceptor C->Add_APC D 4. This compound (Inhibitor) D->Mix Inc1 Incubate (15 min, RT) Mix->Inc1 Inc1->Add_APC Inc2 Incubate (60 min, RT, dark) Add_APC->Inc2 Read Read Plate (Ex: 340nm Em: 620nm, 665nm) Inc2->Read Calc Calculate 665/620 Ratio Read->Calc

Caption: TR-FRET Experimental Workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • CBP Bromodomain-Europium (BRD-Eu): Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 5-10 nM).[15][16]

    • Biotinylated Acetyl-Histone Peptide: Dilute a stock of a relevant biotinylated peptide (e.g., H3K27ac) in Assay Buffer.

    • Streptavidin-Allophycocyanin (SA-APC): Dilute the stock in Assay Buffer.

    • This compound: Prepare a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is low (<1%).[15]

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the this compound dilution (or vehicle control).

    • Add 10 µL of the diluted BRD-Eu solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for pre-equilibration.[16]

    • Add 5 µL of a pre-mixed solution containing the biotinylated peptide and SA-APC.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emissions at 620 nm (Europium) and 665 nm (APC) after excitation around 340 nm.[15]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[17] Binding of this compound is expected to stabilize the CBP/p300 protein, resulting in more soluble protein remaining after a heat challenge.

cluster_0 CETSA Workflow Step1 1. Cell Culture & Treatment Treat intact cells with this compound or DMSO vehicle (1-3h, 37°C) Step2 2. Heat Challenge Aliquot cell suspension into PCR tubes. Heat at various temperatures for 3 min. Step1->Step2 Step3 3. Cell Lysis Lyse cells via freeze-thaw cycles or detergents. Step2->Step3 Step4 4. Separate Fractions Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated proteins. Step3->Step4 Step5 5. Quantify Soluble Protein Collect supernatant. Analyze soluble CBP/p300 levels via Western Blot, AlphaLISA, or other methods. Step4->Step5 Step6 6. Data Analysis Plot % soluble protein vs. temperature to generate melt curves. Step5->Step6

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293, U2OS) to approximately 80% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) in culture medium for 1-3 hours at 37°C.[18]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.[18]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to repeated freeze-thaw cycles or by adding a lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated protein fraction (pellet).[19]

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble CBP or p300 protein in each sample. This is typically done by Western blotting, but higher-throughput methods like AlphaLISA can also be used.[19]

  • Data Analysis:

    • Quantify the band intensities (for Western blot) for each temperature point.

    • Normalize the data to the non-heated control (or lowest temperature point).

    • Plot the percentage of soluble protein against temperature to generate a "melt curve" for both the vehicle- and this compound-treated samples. A rightward shift in the curve for the treated sample indicates target stabilization and engagement.

Signaling Pathway Context: Inhibition of NF-κB Activity

CBP/p300 are critical co-activators for the NF-κB signaling pathway, a master regulator of inflammation, immunity, and cell survival.[4] CBP/p300 acetylate the p65/RelA subunit of NF-κB, which enhances its DNA binding and transcriptional activity. By inhibiting the recruitment of CBP/p300, this compound can attenuate the expression of NF-κB target genes, contributing to its anti-inflammatory effects.[4][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNFα, IL-1β) IKK IKK Activation Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex p50/p65 IkB->NFkB_complex Inhibits p65_nuc p65 (RelA) NFkB_complex->p65_nuc Nuclear Translocation p65_ac Acetylated p65 DNA NF-κB Response Element in DNA p65_nuc->DNA CBP CBP/p300 CBP->p65_nuc Acetylation p65_ac->DNA Enhanced Binding & Activity Transcription Gene Transcription (e.g., IL-6, IL-17) DNA->Transcription SGC_CBP30 This compound SGC_CBP30->CBP Inhibits Recruitment

Caption: CBP/p300 Role in NF-κB Signaling and this compound Inhibition.

Conclusion

The data and protocols presented in this guide provide a comprehensive framework for the target validation of this compound. Through robust biochemical assays, its potency and selectivity for the bromodomains of CBP and p300 over other bromodomain families, particularly BET proteins, are clearly established.[7][9] Cellular target engagement is confirmed using methods like CETSA and NanoBRET, which demonstrate that this compound enters cells and binds to its intended targets.[9][13] Finally, functional assays targeting downstream signaling events, such as the modulation of p53 and NF-κB pathways, validate its mechanism of action and provide a basis for its use in exploring the biological consequences of CBP/p300 bromodomain inhibition. This compound stands as a well-validated, selective chemical probe essential for advancing epigenetic research and drug development.

References

Unraveling the Selectivity Profile of SGC-CBP30: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300. Understanding the precise binding affinities and inhibitory concentrations of this compound against its intended targets, as well as its interactions with other proteins, is crucial for the accurate interpretation of experimental results and for its potential application in drug discovery. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency and selectivity.

Biochemical Assays: Binding Affinities and Inhibitory Concentrations
TargetAssay TypeValueUnitReference
CBP Isothermal Titration Calorimetry (ITC)21nM (Kd)[1]
Biolayer Interferometry (BLI)41nM (Kd)[1]
AlphaScreen69nM (IC50)[1]
p300 Isothermal Titration Calorimetry (ITC)32, 38nM (Kd)[1][2][3][4]
Biolayer Interferometry (BLI)47nM (Kd)[5]
BRD4(1) ---This compound exhibits 40-fold selectivity for CBP over BRD4(1)[2][3][4]
BRD4(2) ---This compound exhibits 250-fold selectivity for CBP over BRD4(2)[2][4]
Adrenergic Receptor α2C Radioligand Binding Assay0.11µM (IC50)[5]
Phosphodiesterase-5 (PDE5) Enzyme Activity Assay0.15µM (IC50)[5]
Adrenergic Receptor α2A Radioligand Binding Assay0.57µM (IC50)[5]
Platelet-Activating Factor (PAF) Receptor Radioligand Binding Assay0.51, 0.54µM (IC50)[5]
Cellular Assays: Target Engagement and Functional Effects
Assay DescriptionCell LineValueUnitReference
Inhibition of doxorubicin-stimulated p53 (luciferase reporter assay)Human RKO cells1.5µM (IC50)[4]
Reduction in MYC expression (QuantiGene Plex assay)Human AMO1 cells2.7µM (EC50)[4]
Inhibition of Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP (BRET assay)HEK293 cells2.8µM (IC50)[4]
Antiproliferative activity (CCK-8 method)Human OPM-2 cells2.64µM (IC50)[3]

Experimental Protocols

The characterization of this compound's selectivity profile involves a variety of sophisticated biophysical and cell-based assays. Below are detailed methodologies for some of the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (bromodomain protein).

  • Sample Preparation : The bromodomain-containing protein is dialyzed into a specific buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The compound, this compound, is dissolved in the same buffer.

  • ITC Experiment : The protein solution is placed in the sample cell of the microcalorimeter. The this compound solution is loaded into the injection syringe.

  • Titration : A series of small injections of the this compound solution are made into the protein solution.

  • Data Acquisition : The heat released or absorbed during each injection is measured.

  • Data Analysis : The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.

  • Reagents : Biotinylated histone peptide, streptavidin-coated Donor beads, GST-tagged bromodomain, anti-GST antibody-conjugated Acceptor beads.

  • Assay Principle : In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

  • Inhibition : this compound competes with the histone peptide for binding to the bromodomain, preventing the proximity of the beads and leading to a decrease in the AlphaScreen signal.

  • Procedure : All components are incubated together in a microplate. This compound is added in a serial dilution to determine the IC50 value. The plate is read in an AlphaScreen-compatible reader.[7]

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

  • Sample Preparation : The target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[1]

  • Ligand Addition : this compound is added to the protein-dye mixture.

  • Thermal Denaturation : The temperature is gradually increased, causing the protein to unfold and expose its hydrophobic core. The dye binds to these exposed regions, leading to an increase in fluorescence.

  • Data Acquisition : The fluorescence is monitored as a function of temperature using a real-time PCR machine.[1]

  • Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.[1]

Visualizations: Pathways and Workflows

To further elucidate the context and methodology of this compound's selectivity profiling, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ITC Isothermal Titration Calorimetry (ITC) (Kd) Selectivity Selectivity Profile Determination ITC->Selectivity AlphaScreen AlphaScreen (IC50) AlphaScreen->Selectivity DSF Differential Scanning Fluorimetry (DSF) (ΔTm) DSF->Selectivity BLI Biolayer Interferometry (BLI) (Kd) BLI->Selectivity BRET BRET Assay (IC50) BRET->Selectivity Reporter Reporter Gene Assay (IC50) Reporter->Selectivity Expression Gene Expression Analysis (EC50) Expression->Selectivity Proliferation Cell Proliferation Assay (GI50) Proliferation->Selectivity Probe This compound Chemical Probe Probe->BRET Cellular Validation Probe->Reporter Cellular Validation Probe->Expression Cellular Validation Probe->Proliferation Cellular Validation Primary Primary Targets (CBP/p300) Probe->Primary Testing Against OffTarget Off-Targets (e.g., BRD4, Kinases) Probe->OffTarget Testing Against Primary->ITC Characterization by Primary->AlphaScreen Characterization by Primary->DSF Characterization by Primary->BLI Characterization by OffTarget->AlphaScreen Counter-screening by OffTarget->DSF Counter-screening by

Experimental workflow for selectivity profiling.

signaling_pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., p53, MYC) CBP_p300 CBP/p300 TF->CBP_p300 Recruits Histone Histones CBP_p300->Histone Acetylates Acetylation Histone Acetylation (H3K27ac) Histone->Acetylation Results in Gene_Expression Target Gene Expression Acetylation->Gene_Expression Promotes SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits Bromodomain

Simplified CBP/p300 signaling pathway.

References

SGC-CBP30: A Technical Guide to its Effects on Transcriptional Co-activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300). As crucial epigenetic regulators, CBP and p300 play a significant role in various cellular processes, including cell growth, differentiation, and gene expression.[1] Dysregulation of their function has been implicated in numerous diseases, most notably cancer and inflammatory conditions.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on transcriptional regulation, and detailed protocols for its application in experimental research.

Introduction to this compound and its Targets: CBP/p300

CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous proteins that function as transcriptional co-activators.[1][3] A key feature of these proteins is their histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-histone proteins, thereby remodeling chromatin and modulating gene expression.[3][4] Both CBP and p300 contain a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of the CBP/p300 complex to specific genomic loci, facilitating the acetylation of target histones and the activation of transcription.

This compound is a small molecule inhibitor designed to selectively target the bromodomains of CBP and p300.[5][6] By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound prevents the recruitment of CBP and p300 to chromatin, thereby inhibiting the transcriptional activation of their target genes.[6] Its high selectivity for CBP/p300 over other bromodomain-containing proteins, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific roles of these co-activators in health and disease.[5][7]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

TargetAssay TypeValueReference
CBP IC5021 nM[2][7]
Kd21 nM[5]
Kd38 nM[8]
Kd38 ± 4.7 nM[9]
p300 IC5038 nM[2][7]
Kd32 nM[5]
Kd47 nM[8]
Kd47 ± 2.1 nM[9]
BRD4(1) Selectivity vs CBP40-fold[5][7]
Kd885 nM[10]
BRD4(2) Selectivity vs CBP250-fold[7]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointValue (IC50/EC50)Reference
RKO Luciferase ReporterInhibition of doxorubicin-stimulated p531.5 µM[7]
AMO1 Quantigene PlexReduction in MYC expression2.7 µM[7]
HEK293 BRET AssayInhibition of Halo-tagged histone H3.3 binding to NanoLuc-CBP2.8 µM[7]
LP-1 Viability AssayGrowth Inhibition< 3 µM[11]
Multiple Myeloma Cell Lines Viability AssayGrowth InhibitionGI50 < 3 µM[11]

Effects on Transcriptional Co-activators and Signaling Pathways

This compound exerts its effects by disrupting the normal function of CBP and p300, leading to significant changes in gene expression and cellular signaling pathways.

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of the CBP/p300 bromodomains. This prevents their interaction with acetylated histones, thereby blocking their recruitment to gene promoters and enhancers. This leads to a reduction in histone acetylation at these sites, particularly H3K18ac and H3K27ac, which are key marks deposited by CBP/p300.[11] The consequence is the suppression of target gene transcription.

cluster_0 Normal Transcriptional Activation cluster_1 Inhibition by this compound Acetylated Histone Acetylated Histone CBP/p300 CBP/p300 Acetylated Histone->CBP/p300 recruits Transcription Machinery Transcription Machinery CBP/p300->Transcription Machinery recruits Gene Transcription Gene Transcription Transcription Machinery->Gene Transcription initiates This compound This compound CBP_p300_inhibited CBP/p300 This compound->CBP_p300_inhibited binds & inhibits Blocked Recruitment Reduced Transcription Reduced Transcription Blocked Recruitment->Reduced Transcription transcription reduced Acetylated Histone_2 Acetylated Histone Acetylated Histone_2->Blocked Recruitment

Mechanism of this compound Action

Key Signaling Pathways Affected

Research has shown that this compound impacts several critical signaling pathways:

  • IRF4 Network in Multiple Myeloma: this compound has been shown to suppress the IRF4 transcriptional program, which is crucial for the survival of multiple myeloma cells. This leads to cell cycle arrest and apoptosis in sensitive cell lines.[11][12]

  • Th17 Cell Differentiation and IL-17A Secretion: this compound inhibits the secretion of the pro-inflammatory cytokine IL-17A from Th17 cells, suggesting its potential as an anti-inflammatory agent.[5][13]

  • MYC-Driven Transcription: Although not always the most downregulated gene, MYC expression is often reduced following treatment with this compound, and MYC transcriptional programs are affected.[12]

  • TGF-β/SMAD3 Pathway: this compound can disrupt the interaction of CBP/p300 at super-enhancers that drive the expression of oncogenic long non-coding RNAs in certain cancers, thereby modulating the TGF-β/SMAD3 signaling axis.[6]

cluster_pathways Affected Signaling Pathways This compound This compound CBP_p300 CBP/p300 Bromodomain This compound->CBP_p300 inhibits IRF4_Network IRF4 Network (Multiple Myeloma) CBP_p300->IRF4_Network downregulates Th17_Differentiation Th17 Differentiation (Inflammation) CBP_p300->Th17_Differentiation inhibits MYC_Transcription MYC Transcription (Cancer) CBP_p300->MYC_Transcription downregulates TGF_beta_SMAD3 TGF-β/SMAD3 Pathway (Cancer) CBP_p300->TGF_beta_SMAD3 disrupts

Signaling Pathways Modulated by this compound

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on transcriptional co-activators.

Chromatin Immunoprecipitation (ChIP)

This protocol is designed to investigate the binding of CBP and p300 to specific genomic regions and how this is affected by this compound.

start Start crosslink 1. Crosslink cells with formaldehyde start->crosslink lyse 2. Lyse cells and isolate nuclei crosslink->lyse sonicate 3. Sonicate to shear chromatin (200-1000 bp fragments) lyse->sonicate immunoprecipitate 4. Immunoprecipitate with anti-CBP or anti-p300 antibody sonicate->immunoprecipitate wash 5. Wash beads to remove non-specific binding immunoprecipitate->wash elute 6. Elute chromatin from beads wash->elute reverse 7. Reverse crosslinks elute->reverse purify 8. Purify DNA reverse->purify analyze 9. Analyze by qPCR or sequencing purify->analyze end End analyze->end

Chromatin Immunoprecipitation (ChIP) Workflow

Methodology:

  • Cell Treatment and Crosslinking:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or DMSO (vehicle control) for the desired time (e.g., 6 hours).

    • Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.[14] The optimal sonication conditions should be determined empirically for each cell type.[15]

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBP or p300. Include a negative control with a non-specific IgG antibody.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads multiple times with a series of wash buffers to remove non-specifically bound proteins.[16]

    • Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a commercial kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or perform genome-wide analysis by ChIP-sequencing (ChIP-seq).

Western Blotting

This protocol is used to assess the total protein levels of CBP, p300, and downstream targets affected by this compound.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound or DMSO.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel. For large proteins like CBP/p300 (~300 kDa), a low percentage acrylamide gel (e.g., 6-8%) is recommended.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., CBP, p300, MYC, or a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Reporter Gene Assay

This assay measures the effect of this compound on the activity of a specific transcription factor or signaling pathway.

Methodology:

  • Cell Transfection:

    • Co-transfect cells with a reporter plasmid and a control plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with response elements for the transcription factor of interest. The control plasmid (e.g., expressing Renilla luciferase) is used for normalization.

  • Cell Treatment:

    • After transfection, treat the cells with this compound, a known activator of the pathway (positive control), and/or a vehicle control (DMSO).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in this compound-treated cells to the control-treated cells to determine the effect of the inhibitor on the transcriptional activity of the pathway.

Conclusion

This compound is a powerful and selective tool for investigating the roles of the transcriptional co-activators CBP and p300. Its ability to specifically inhibit their bromodomains allows for the targeted interrogation of their function in a variety of biological contexts. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to further our understanding of epigenetic regulation in health and disease, and to explore the therapeutic potential of targeting CBP/p300 in various pathologies.

References

Preliminary Studies on SGC-CBP30 in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on SGC-CBP30, a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. It is intended to serve as a comprehensive resource for professionals in immunology and drug development, detailing the compound's mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing its impact on critical inflammatory pathways.

Introduction to this compound

This compound is a chemical probe that selectively targets the bromodomains of the highly homologous transcriptional co-activators CBP (also known as CREBBP) and p300 (also known as EP300).[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones, which relaxes chromatin structure and facilitates the assembly of transcriptional machinery.[3] By binding to the acetyl-lysine recognition site within the bromodomain, this compound prevents CBP and p300 from recognizing acetylated histones, thereby inhibiting the transcriptional activation of their target genes.[4] Given the integral role of CBP/p300 in the expression of pro-inflammatory cytokines and immune cell function, this compound has emerged as a valuable tool for investigating novel therapeutic strategies for inflammatory and autoimmune diseases.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various preliminary studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KdCell Line / SystemReference
CBP Bromodomain Cell-freeKd: 21 nM-[2][7]
p300 Bromodomain Cell-freeKd: 32 nM-[2][7]
CBP Bromodomain Cell-freeIC50: 21 - 69 nM-[8]
p300 Bromodomain Cell-freeIC50: 38 nM-[8]
CBP-Histone H3.3 Binding NanoBRET AssayEC50: 0.28 µMHEK293 cells
Doxorubicin-stimulated p53 Luciferase Reporter AssayIC50: 1.5 µMRKO cells[1]
MYC Expression QuantiGene Plex AssayEC50: 2.7 µMAMO1 cells[1]

Table 2: Selectivity Profile of this compound

Off-TargetSelectivity Fold (vs. CBP)Reference
BRD4 (BD1) > 40-fold[1][2][7]
BRD4 (BD2) > 250-fold[1]

Table 3: Effect of this compound on Cytokine Production

CytokineCell TypeConditionEffectReference
IL-17A Human Th17 cellsTh17-promoting conditionsStrong inhibition of secretion[2][9][10]
TNF-α Mouse model of sepsisLPS challengeReduced serum levels[11]
HMGB1 Mouse model of sepsisLPS challengeReduced serum levels[11]
HMGB1 THP-1 and primary mouse peritoneal macrophagesLPS stimulationDecreased expression and release[11][12]
Pro-inflammatory Cytokines (IL-1β, MCP-1, IL-6) Mouse model of inflammationTNF-α stimulationDecreased secretion[13]

Mechanism of Action in Immune Regulation

This compound exerts its immunomodulatory effects by interfering with key inflammatory signaling pathways and altering the function of critical immune cells.

Inhibition of Pro-Inflammatory Signaling

CBP/p300 co-activators are essential for the transcriptional activity of key inflammatory transcription factors like NF-κB. By inhibiting CBP/p300, this compound can block the expression of numerous NF-κB target genes, including pro-inflammatory cytokines.[13] Studies have shown that CBP/p300 bromodomain inhibition interferes with TNF-α-triggered inflammatory pathways, leading to reduced cytokine expression.[13]

In the context of sepsis, this compound has been shown to block inflammatory responses mediated by High Mobility Group Box-1 (HMGB1), a late-stage mediator of lethal sepsis.[11][12] The inhibitor suppresses the expression and release of HMGB1 from macrophages. Furthermore, it attenuates the pro-inflammatory activity of HMGB1 by down-regulating the activation of MAPK and NF-κB signaling pathways. This is achieved by reactivating protein phosphatase 2A (PP2A) and stabilizing MAPK phosphatase 1 (MKP-1), which are negative regulators of these cascades.[11][12]

SGC_CBP30_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 binds HMGB1_ext HMGB1 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK Gene Pro-inflammatory Gene Expression MAPK->Gene activates transcription NFkappaB_IkappaB NF-κB-IκB IKK->NFkappaB_IkappaB phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates PP2A PP2A (Reactivated) PP2A->MAPK inactivates MKP1 MKP-1 (Stabilized) MKP1->MAPK inactivates HMGB1_cyto HMGB1 HMGB1_cyto->HMGB1_ext released NFkappaB_nuc->Gene activates transcription CBP_p300 CBP/p300 CBP_p300->Gene co-activates Histones Histones HMGB1_nuc HMGB1 HMGB1_nuc->HMGB1_cyto translocates SGC_CBP30 This compound SGC_CBP30->PP2A promotes SGC_CBP30->MKP1 promotes SGC_CBP30->HMGB1_cyto inhibits release SGC_CBP30->CBP_p300 inhibits bromodomain Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Immune Cells (e.g., Macrophages, T cells) B1 Pre-treat cells with This compound or Vehicle A1->B1 A2 Prepare this compound and Vehicle Control A2->B1 B2 Add Inflammatory Stimulus (e.g., LPS, anti-CD3/CD28) B1->B2 B3 Incubate (24-72 hours) B2->B3 C1 Collect Supernatant B3->C1 C2 Measure Cytokine Levels (ELISA) C1->C2 C3 Analyze Data & Calculate Inhibition C2->C3

References

Methodological & Application

SGC-CBP30: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2] These two proteins are key regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their role in recruiting other transcriptional machinery. By targeting the bromodomain, this compound prevents the "reading" of acetylated lysine residues on histones and other proteins, thereby disrupting gene transcription. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to investigate its effects on cellular signaling pathways and gene regulation.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[3] This inhibition is highly selective, with significantly lower affinity for other bromodomain-containing proteins, such as those in the BET family.[1][4] The primary consequence of this inhibition is the disruption of the recruitment of CBP/p300 to acetylated chromatin, leading to a downstream reduction in the expression of target genes.[3] This has been shown to impact various cellular processes, including cell proliferation, differentiation, and inflammatory responses.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various cell-based assays.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Assay TypeReference
CREBBP (CBP)21 - 69Cell-free[1]
p300 (EP300)38Cell-free[1]

Table 2: Cellular Activity and Recommended Concentration Ranges

Cell LineAssay TypeEffective ConcentrationIncubation TimeReference
RKOLuciferase Reporter AssayIC50 = 1.5 µM24 hrs pre-incubation, 16 hrs with doxorubicin[1]
AMO1MYC Expression (QuantiGene)EC50 = 2.7 µM6 hrs[1]
HEK293BRET Assay (Histone H3.3 binding)IC50 = 2.8 µMOvernight[1]
Multiple Myeloma Cell LinesGrowth InhibitionGI50 < 3 µM6 days[7]
Human Pancreatic Cancer CellsCell ViabilityNot specifiedNot specified[6]
Human Lung Adenocarcinoma CellsApoptosis InductionNot specifiedNot specified[6]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

IRF4-MYC Signaling Axis

In multiple myeloma, this compound has been demonstrated to suppress the IRF4/MYC oncogenic network.[7] Inhibition of CBP/p300 bromodomains leads to a reduction in the expression of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for myeloma cell survival. This, in turn, leads to the downregulation of the proto-oncogene MYC, resulting in cell cycle arrest and apoptosis.[7]

IRF4_MYC_Pathway This compound Action on IRF4-MYC Pathway SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibits IRF4 IRF4 Transcription CBP_p300->IRF4 Promotes MYC MYC Transcription IRF4->MYC Promotes Apoptosis Apoptosis MYC->Apoptosis CellCycleArrest Cell Cycle Arrest MYC->CellCycleArrest

Caption: this compound inhibits the IRF4-MYC pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes such as growth, differentiation, and apoptosis. The transcriptional coactivators CBP/p300 are known to interact with Smad proteins, the key mediators of TGF-β signaling. This compound can be utilized to investigate the role of CBP/p300 bromodomain activity in TGF-β-mediated gene expression.

TGF_beta_Pathway This compound in TGF-β Signaling SGC_CBP30 This compound CBP_p300 CBP/p300 SGC_CBP30->CBP_p300 Inhibits TGF_beta TGF-β Ligand TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R pSmad Phosphorylated Smad TGF_beta_R->pSmad Phosphorylates GeneExpression Target Gene Expression CBP_p300->GeneExpression Promotes Smad_complex Smad Complex pSmad->Smad_complex Smad_complex->CBP_p300 Recruits

Caption: this compound can modulate TGF-β signaling.

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent or suspension cell lines.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates (clear or white, depending on the assay)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 10,000-50,000 cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Include a DMSO-only control (vehicle control).

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the GI50 or IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed Seed Cells Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate AddReagent Add Viability Reagent Incubate->AddReagent Measure Measure Signal AddReagent->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for cell viability assessment.

Western Blot Analysis of Histone Acetylation

This protocol details the analysis of global histone acetylation levels following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well or 10 cm cell culture dishes

  • Ice-cold PBS

  • Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys27), anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 6, 24, or 48 hours).

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells and extract histones using your preferred method (e.g., acid extraction).

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Immunoprecipitation of CREBBP/p300 and Interacting Proteins

This protocol allows for the investigation of protein-protein interactions with CREBBP or p300 and how they are affected by this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 15 cm cell culture dishes

  • Ice-cold PBS

  • IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Primary antibody for IP (e.g., anti-CREBBP or anti-p300)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 15 cm dishes and grow to 80-90% confluency.

    • Treat cells with this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse them in IP lysis buffer.

    • Clarify the lysate by centrifugation.

  • Pre-clearing (Optional):

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (anti-CREBBP or anti-p300) or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by western blotting using antibodies against known or suspected interacting partners.

IP_Workflow Immunoprecipitation Workflow TreatLysis Treat and Lyse Cells PreClear Pre-clear Lysate TreatLysis->PreClear IP Immunoprecipitate with Antibody and Beads PreClear->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: Workflow for immunoprecipitation experiments.

Concluding Remarks

This compound is a valuable tool for dissecting the roles of CBP and p300 in various biological processes. The protocols provided here offer a starting point for researchers to investigate the cellular effects of this potent and selective bromodomain inhibitor. It is recommended to optimize the experimental conditions, such as compound concentration and incubation time, for each specific cell line and assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recommended Working Concentration of SGC-CBP30 In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role in recognizing acetylated lysine residues on histones and other proteins.[4][5] By targeting the CBP/p300 bromodomains, this compound prevents the "reading" of these epigenetic marks, thereby modulating transcriptional programs. This makes it a valuable tool for investigating the roles of CBP/p300 in various biological processes, including cancer and inflammation.[4][6]

These application notes provide a comprehensive guide to the recommended in vitro working concentrations of this compound, detailed protocols for key assays, and a summary of its mechanism of action.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data for this compound activity in various in vitro assays, providing a guide for selecting appropriate concentrations for your experiments.

Assay TypeTarget/Cell LineParameterValue (nM)Notes
Biochemical Assays
AlphaScreenCREBBPIC₅₀69Cell-free assay measuring direct binding inhibition.[7]
Isothermal Titration Calorimetry (ITC)CREBBPK_d21Measures direct binding affinity in a cell-free system.[7]
Isothermal Titration Calorimetry (ITC)EP300K_d38Measures direct binding affinity in a cell-free system.[1][7]
Bio-Layer Interferometry (BLI)CREBBPK_d41Cell-free assay measuring binding kinetics.[7]
Binding Assayp300K_d32Potent and selective inhibition of the p300 bromodomain.[2][8]
Cell-Based Assays
Luciferase ReporterRKO cellsIC₅₀1,500Inhibition of doxorubicin-stimulated p53 activity.[1]
QuantiGene Plex AssayAMO1 cellsEC₅₀2,700Reduction in MYC expression after 6 hours of treatment.[1]
BRET AssayHEK293 cellsIC₅₀2,800Inhibition of Halo-tagged histone H3.3 binding to NanoLuc-CBP.[1]
Cellular ReprogrammingSomatic cellsEffective Conc.500Potent enhancer of iPSC reprogramming.[9][10]
FRAP AssayVariousEffective Conc.1,000Accelerates Fluorescence Recovery After Photobleaching, indicating target engagement in live cells.[5][8]
Growth InhibitionMyeloma cell linesGI₅₀< 3,000A subset of multiple myeloma cell lines are highly sensitive.[6]

Mechanism of Action & Signaling Pathway

CBP and p300 are critical transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, a key step in chromatin remodeling and gene activation. This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket within the CBP/p300 bromodomain.[9] This inhibition prevents the recruitment of the CBP/p300 complex to chromatin, leading to a decrease in histone H3 lysine 27 acetylation (H3K27Ac) at specific gene enhancers and promoters, and subsequent downregulation of target gene expression, such as the oncogene MYC.[1][9]

SGC_CBP30_Pathway cluster_nucleus Cell Nucleus Histone Histone Tail (with Acetylated Lysine) Bromodomain Bromodomain Histone->Bromodomain Recognizes & Binds CBP_p300 CBP/p300 Complex Transcription Gene Transcription CBP_p300->Transcription Promotes Bromodomain->CBP_p300 Part of SGC_CBP30 This compound SGC_CBP30->Bromodomain Inhibits Binding

Caption: this compound inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol outlines a competitive binding assay to determine the IC₅₀ of this compound for the CBP bromodomain.

Materials:

  • Recombinant His-tagged CBP bromodomain

  • Biotinylated histone H4 peptide acetylated at Lys8 (Biotin-H4K8ac)

  • Streptavidin-coated Donor beads

  • Anti-His AlphaLISA Acceptor beads

  • Assay Buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)[11]

  • This compound compound

  • 384-well OptiPlate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations (e.g., 1 nM to 100 µM). The final DMSO concentration should be kept below 1%.

  • Reagent Preparation:

    • Dilute His-CBP bromodomain and Biotin-H4K8ac peptide in Assay Buffer to their optimal working concentrations (determined via titration).

    • Dilute Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions.[11] Perform this step under subdued light.

  • Assay Plate Setup:

    • Add 5 µL of this compound dilution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of the His-CBP bromodomain solution to each well.

    • Add 5 µL of the Biotin-H4K8ac peptide solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Bead Addition:

    • Add 10 µL of the prepared Anti-His Acceptor beads to each well.

    • Add 10 µL of the prepared Streptavidin Donor beads to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of CBP bromodomain bound to the histone peptide.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol is for a homogeneous binding assay to measure the inhibition of the CBP bromodomain-ligand interaction by this compound.

Materials:

  • Europium (Eu³⁺)-labeled CBP Bromodomain (Donor)

  • Biotinylated acetylated peptide ligand

  • Allophycocyanin (APC)-labeled Avidin (Acceptor)[12]

  • TR-FRET Assay Buffer

  • This compound compound

  • Low-volume 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and add them to the assay plate.

  • Reagent Mix: Prepare a master mix containing the Eu³⁺-labeled CBP bromodomain and the biotinylated peptide ligand in TR-FRET Assay Buffer.

  • Incubation 1: Add the reagent mix to the wells containing the compound and incubate for a defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the bromodomain.

  • Acceptor Addition: Add the APC-labeled Avidin to each well. This will bind to the biotinylated peptide.

  • Incubation 2: Incubate for at least 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate using a TR-FRET-compatible reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal will decrease as the compound inhibits the CBP-peptide interaction. Determine the IC₅₀ from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14][15]

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • SDS-PAGE and Western Blot reagents

  • Anti-CBP or Anti-p300 antibody

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-3 hours in the incubator.[16]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to the original volume.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[16]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a warm water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[14]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Measure the protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the target protein (CBP or p300).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating this compound in vitro.

SGC_CBP30_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Serial Create Serial Dilutions in Assay Buffer Stock->Serial Biochem Biochemical Assays (AlphaLISA, TR-FRET) Serial->Biochem Cellular Cell-Based Assays (CETSA, Reporter Assay) Serial->Cellular Curve Generate Dose-Response Curves Biochem->Curve Cellular->Curve IC50 Calculate IC50/EC50/ Thermal Shift Curve->IC50 Conclusion Determine Potency & Target Engagement IC50->Conclusion

Caption: General experimental workflow for in vitro characterization of this compound.

References

How to dissolve and store SGC-CBP30 for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for SGC-CBP30

Topic: How to Dissolve and Store this compound for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2][3] By competitively binding to the acetyl-lysine recognition pocket of these bromodomains, this compound prevents the recruitment of CBP/p300 to acetylated histones, thereby modulating the expression of target genes.[4][5] Its high selectivity over other bromodomain families, such as the BET family (e.g., BRD4), makes it a precise tool for investigating the specific roles of CBP/p300 in various biological processes.[1][6][7] These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₈H₃₃ClN₄O₃[2][6][8]
Molecular Weight 509.0 g/mol [2][6][8]
CAS Number 1613695-14-9[2][6]
Appearance Crystalline solid[2][6]
Purity ≥98%[2][6]
IC₅₀ CBP: 21-69 nM; p300: 38 nM[1][2][6][9]
Binding Constant (Kd) CBP: 21 nM; p300: 32 nM[3][10]
Solubility Data

This compound exhibits varying solubility depending on the solvent. It is highly soluble in organic solvents like DMSO and ethanol but has limited solubility in aqueous media.[2]

SolventMaximum ConcentrationNotes
DMSO ≥100 mg/mL (196.44 mM)[1]Preferred solvent for stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol ≥25.7 mg/mL[10][11]Ultrasonic assistance may be required.[4][10][11]
DMF 15 mg/mL[6]
Water ≥4.67 mg/mL[10][11]Ultrasonic assistance is required. Not recommended for primary stock solutions.[4][10][11]
DMF:PBS (pH 7.2) (1:5) 0.1 mg/mL[6]Illustrates low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most in vitro experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 509.0 g/mol ), you will need 196 µL of DMSO.[2]

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Volume (µL) = (0.001 g / (509.0 g/mol * 0.01 mol/L)) * 1,000,000 = 196.46 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing this compound.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure the compound dissolves completely.[10] Visually inspect the solution to confirm there are no visible particles.

  • Aliquot for Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube). This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2]

G cluster_workflow Stock Solution Workflow start Weigh this compound (Solid) add_dmso Add Anhydrous DMSO start->add_dmso  Calculate Volume dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Protocol 2: Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

FormatStorage TemperatureStabilityRecommendations
Solid (As Supplied) -20°C[2][6]≥ 12 months[2][9]Store away from direct light and with a desiccant.[2] Some suppliers state stability of ≥ 4 years.[6]
DMSO Stock Solution -20°C[2][10]Up to 1 month[10]For longer-term storage, -80°C is recommended for up to 6 months.[10] Always use single-use aliquots to avoid freeze-thaw cycles.[2][4]
Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): Perform serial dilutions in sterile DMSO if very low concentrations are required. This improves accuracy.

  • Final Dilution: Directly before use, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. Pipette vigorously or vortex briefly to mix.

  • Control Solvent Concentration: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Ensure the vehicle control (medium + DMSO) has the same final DMSO concentration as the experimental samples.

  • Example: To prepare 1 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.

Application Notes

This compound is utilized across multiple research fields to probe the function of CBP/p300.

cluster_upstream Upstream Regulation cluster_downstream Downstream Effects center CBP/p300 (Histone Acetyltransferase) transcription Target Gene Transcription center->transcription Co-activation sgc This compound sgc->center Inhibits Bromodomain histone Acetylated Histones histone->center Recruitment via Bromodomain processes Cellular Processes (Growth, Differentiation, etc.) transcription->processes

References

Application Notes and Protocols for SGC-CBP30 in Fluorescence Recovery After Photobleaching (FRAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial regulators of gene expression, in part through their function as histone acetyltransferases (HATs) and their ability to recognize and bind to acetylated lysine residues on histones and other proteins via their bromodomain.[2] This interaction is a key mechanism for recruiting transcriptional machinery to specific genomic loci and modulating chromatin structure.

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently-labeled molecules within living cells.[4] By observing the rate at which bleached fluorescent molecules are replaced by unbleached molecules, FRAP provides quantitative insights into protein mobility, binding kinetics, and diffusion.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in FRAP experiments to investigate the role of CBP/p300 bromodomain interactions in chromatin dynamics. By competitively inhibiting the binding of the CBP/p300 bromodomain to acetylated histones, this compound is expected to increase the mobility of CBP/p300, which can be quantified by a faster fluorescence recovery rate in FRAP assays.

Mechanism of Action in FRAP

The bromodomain of CBP/p300 binds to acetylated lysine residues on histone tails, effectively anchoring the protein to chromatin. This interaction reduces the mobility of CBP/p300 within the nucleus. This compound is a cell-permeable, competitive inhibitor that occupies the acetyl-lysine binding pocket of the CBP/p300 bromodomain.[1] This prevents the bromodomain from engaging with acetylated histones, leading to the dissociation of CBP/p300 from chromatin. In a FRAP experiment, this dissociation results in an increased mobile fraction and a faster rate of fluorescence recovery for a GFP-tagged CBP/p300 construct, as the protein can more freely diffuse throughout the nucleoplasm. At a concentration of 1 µM, this compound has been shown to accelerate FRAP recovery in cells expressing a GFP-tagged CBP bromodomain construct.[5][6]

cluster_0 Normal Physiology cluster_1 With this compound Inhibition CBP_p300_BRD CBP/p300 Bromodomain Ac_Histone Acetylated Histone CBP_p300_BRD->Ac_Histone Binds to Chromatin Chromatin CBP_p300_BRD->Chromatin Anchored to CBP_p300_BRD_inhibited CBP/p300 Bromodomain Ac_Histone->Chromatin Part of SGC_CBP30 This compound SGC_CBP30->CBP_p300_BRD_inhibited Inhibits Ac_Histone_free Acetylated Histone CBP_p300_BRD_inhibited->Ac_Histone_free Binding Blocked Chromatin_free Chromatin Ac_Histone_free->Chromatin_free Part of

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the typical results obtained from FRAP experiments investigating the effect of this compound on the mobility of a GFP-tagged CBP bromodomain construct.

TreatmentThis compound Conc.Half-maximal Recovery (t½)Mobile FractionDescription of Effect
Vehicle (DMSO)0 µMSlower (e.g., ~2-3 sec)LowerBaseline mobility of the CBP bromodomain, showing transient binding to chromatin.
This compound1 µMFaster (e.g., ~1 sec)HigherSignificantly accelerated recovery, indicating displacement of the bromodomain from chromatin and increased diffusion.[1]
Inactivating MutantN/AFaster (e.g., ~1 sec)HigherA mutant CBP bromodomain unable to bind acetylated histones shows rapid recovery, similar to this compound treatment.[1]

Note: The half-maximal recovery times are estimates based on published graphical data and may vary depending on the specific experimental conditions, cell type, and construct used.

Experimental Protocol: FRAP Analysis of GFP-CBP Bromodomain Mobility

This protocol is based on the methodology described by Hammitzsch et al. (2015) in PNAS and incorporates standard practices for FRAP experiments.

start Start cell_culture 1. Seed U2OS cells on glass-bottom dishes start->cell_culture transfection 2. Transfect with GFP-CBP-Bromodomain plasmid cell_culture->transfection incubation_24h 3. Incubate for 24 hours transfection->incubation_24h inhibitor_treatment 4. Treat with 1 µM this compound or DMSO (vehicle) for 1-2 hours incubation_24h->inhibitor_treatment microscopy_setup 5. Mount on confocal microscope (e.g., Zeiss LSM 710) inhibitor_treatment->microscopy_setup roi_selection 6. Select a Region of Interest (ROI) in the nucleus microscopy_setup->roi_selection pre_bleach 7. Acquire pre-bleach images roi_selection->pre_bleach bleach 8. Photobleach ROI with high-intensity laser pre_bleach->bleach post_bleach 9. Acquire post-bleach time-lapse images bleach->post_bleach analysis 10. Analyze fluorescence recovery (normalize, curve fit, calculate t½) post_bleach->analysis end End analysis->end

Figure 2: Experimental workflow for FRAP.

Materials and Reagents
  • Cell Line: U2OS (human bone osteosarcoma) cells are suitable for this protocol.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmid: A mammalian expression vector encoding for a fusion protein of Green Fluorescent Protein (GFP) and the human CBP bromodomain (e.g., three tandem repeats).

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 2000).

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.[2]

  • Vehicle Control: Anhydrous DMSO.

  • Imaging Dishes: 35 mm glass-bottom dishes suitable for high-resolution microscopy.

Cell Culture and Transfection
  • One day before transfection, seed U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • On the day of transfection, transfect the cells with the GFP-CBP bromodomain plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubate the cells for 24 hours post-transfection to allow for sufficient expression of the fusion protein.

This compound Treatment
  • Prepare a working solution of this compound in pre-warmed culture medium to a final concentration of 1 µM. For the vehicle control, prepare medium with an equivalent concentration of DMSO (typically ≤ 0.1%).

  • Aspirate the old medium from the cells and replace it with the medium containing either this compound or the DMSO vehicle.

  • Incubate the cells for 1-2 hours at 37°C and 5% CO₂ before imaging.

Confocal Microscopy and FRAP Data Acquisition
  • Microscope System: A laser scanning confocal microscope equipped for live-cell imaging and FRAP is required (e.g., Zeiss LSM 710). The microscope should have a 488 nm laser for GFP excitation and a high numerical aperture objective (e.g., 63x or 100x oil immersion).

Setup and Imaging Parameters (Example):

  • Turn on the microscope, laser lines, and environmental chamber (set to 37°C and 5% CO₂).

  • Place the imaging dish on the microscope stage and locate a healthy, transfected cell expressing a moderate level of the GFP-fusion protein, which should be localized to the nucleus.

  • Define a circular Region of Interest (ROI) of approximately 1-2 µm in diameter within the nucleoplasm, avoiding the nucleolus.

  • Pre-bleach Imaging: Acquire 5-10 images at low laser power (e.g., 0.5-2% of maximum) to establish a baseline fluorescence intensity. Use a scan speed that provides a good signal-to-noise ratio without causing significant photobleaching during this phase.

  • Photobleaching: Use a single, high-intensity pulse of the 488 nm laser (100% power) to bleach the ROI. The duration should be as short as possible to achieve significant bleaching (e.g., 50-200 ms).

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images (e.g., 100-200 frames) at the same low laser power used for pre-bleach imaging. The time interval between frames should be rapid initially to capture the fast recovery phase and can be slowed later (e.g., every 100 ms for the first 10 seconds, then every 500 ms).

Data Analysis
  • Intensity Measurement: Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

  • Data Correction and Normalization:

    • Subtract the background intensity from the ROI and control region intensities.

    • Correct for photobleaching during post-bleach acquisition by dividing the ROI intensity by the control region intensity at each time point.

    • Normalize the data to the pre-bleach intensity to generate the final recovery curve. The formula for normalization is: Inorm(t) = (It - Ipost-bleach) / (Ipre-bleach - Ipost-bleach) where It is the intensity at time t, Ipost-bleach is the intensity immediately after bleaching, and Ipre-bleach is the average intensity before bleaching.

  • Curve Fitting: Fit the normalized recovery curve to a single or double exponential function to determine the half-maximal recovery time (t½) and the mobile fraction (the plateau of the recovery curve).

  • Statistical Analysis: Perform FRAP on multiple cells for each condition (vehicle and this compound treated) and calculate the average t½ and mobile fraction. Use appropriate statistical tests (e.g., t-test) to determine the significance of any differences observed.

By following this protocol, researchers can effectively use this compound to probe the dynamic interactions of CBP/p300 with chromatin, providing valuable insights into the mechanisms of epigenetic regulation and the therapeutic potential of bromodomain inhibition.

References

Application of SGC-CBP30 in p53 Reporter Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis. Its transcriptional activity is tightly controlled, and dysregulation of the p53 pathway is a hallmark of many cancers. The histone acetyltransferases (HATs) CBP (CREB-binding protein) and its paralog p300 are key co-activators of p53. Acetylation of p53 by CBP/p300 is crucial for its stabilization and the subsequent transactivation of its target genes.[1][2][3][4]

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of CBP and p300.[5][6] The bromodomain is responsible for recognizing and binding to acetylated lysine residues, a key step in the recruitment of the HAT machinery to chromatin. By inhibiting the CBP/p300 bromodomain, this compound can modulate the transcriptional activity of genes regulated by these co-activators, including p53 target genes.[7][8]

This application note provides a detailed protocol for utilizing this compound in p53 reporter assays to investigate its impact on p53-mediated transcription. p53 reporter assays, typically employing a luciferase reporter gene under the control of p53 response elements (p53REs), offer a quantitative method to assess the transcriptional activity of p53 in a cellular context.

Signaling Pathway and Mechanism of Action

Cellular stress signals, such as DNA damage, activate upstream kinases that phosphorylate p53. This phosphorylation promotes the interaction of p53 with the CBP/p300 co-activators. CBP/p300 then acetylates p53 at specific lysine residues, which enhances its DNA binding affinity and transcriptional activity.[2][4] Acetylated p53 binds to p53REs in the promoter regions of its target genes, recruiting the transcriptional machinery and initiating gene expression. This compound, by binding to the bromodomain of CBP/p300, prevents the recognition of acetylated histones and potentially other acetylated proteins, thereby disrupting the assembly of active transcription complexes at p53 target gene promoters and leading to a reduction in p53-mediated transcription.

p53_pathway Stress Cellular Stress (e.g., DNA Damage) p53_inactive Inactive p53 Stress->p53_inactive Activates p53_active Active (Acetylated) p53 p53_inactive->p53_active Acetylation p53RE p53 Response Element (p53RE) p53_active->p53RE CBP_p300 CBP/p300 CBP_p300->p53_inactive SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits (Bromodomain) Reporter_Gene Reporter Gene (e.g., Luciferase) p53RE->Reporter_Gene Drives Light Light Signal Reporter_Gene->Light Expression leads to Transcription Transcription

Figure 1: p53 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table presents representative data from a hypothetical p53 luciferase reporter assay investigating the dose-dependent effect of this compound. In this example, a p53-responsive reporter cell line was treated with a p53 activator (e.g., Doxorubicin) to induce p53 activity, followed by treatment with varying concentrations of this compound.

Table 1: Effect of this compound on p53-Mediated Luciferase Activity

This compound Concentration (µM)Relative Luciferase Units (RLU)% Inhibition of p53 Activity
0 (Vehicle Control)1,500,0000%
0.11,275,00015%
0.5900,00040%
1600,00060%
5300,00080%
10150,00090%

Note: The data presented in this table are for illustrative purposes only and represent expected trends based on the known mechanism of this compound. Actual results may vary depending on the specific cell line, reporter construct, and experimental conditions.

Experimental Protocols

p53 Luciferase Reporter Assay Workflow

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Cell Culture Transfection 2. Transfection (if not using a stable cell line) Cell_Culture->Transfection Cell_Seeding 3. Cell Seeding Transfection->Cell_Seeding p53_Activation 4. p53 Activation Cell_Seeding->p53_Activation SGC_CBP30_Treatment 5. This compound Treatment p53_Activation->SGC_CBP30_Treatment Cell_Lysis 6. Cell Lysis SGC_CBP30_Treatment->Cell_Lysis Luminometry 7. Luminescence Reading Cell_Lysis->Luminometry Data_Analysis 8. Data Analysis Luminometry->Data_Analysis

Figure 2: General workflow for a p53 luciferase reporter assay.
Detailed Protocol: p53 Luciferase Reporter Assay Using a Stable Cell Line

This protocol is designed for a 96-well plate format using a commercially available p53 reporter cell line, such as the p53 Leeporter™ - HeLa Cell Line.

Materials:

  • p53 reporter stable cell line (e.g., HeLa, HCT-116, or U2OS)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • p53 activator (e.g., Doxorubicin, Nutlin-3a, or Etoposide)

  • DMSO (vehicle for this compound and activator)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the p53 reporter cells according to the supplier's recommendations.

    • Trypsinize and resuspend the cells in complete growth medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the p53 activator in DMSO (e.g., 10 mM Doxorubicin).

    • Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.

    • Prepare the p53 activator at a working concentration in complete growth medium. The optimal concentration should be determined empirically by performing a dose-response curve.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 50 µL of the p53 activator solution to all wells except for the negative control wells (add 50 µL of medium with DMSO).

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. The final volume in each well should be 100 µL.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents of the wells by placing the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence of each well using a luminometer. The integration time should be optimized based on the signal intensity.

  • Data Analysis:

    • Subtract the average luminescence signal from the negative control wells (no activator) from all other readings.

    • Normalize the data by expressing the luminescence signal in each treated well as a percentage of the signal from the vehicle-treated control (p53 activator + DMSO).

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Transient Transfection

For cell lines that do not stably express a p53 reporter, a transient transfection approach can be used.

Additional Materials:

  • p53-responsive firefly luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro] Vector).[1]

  • A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

  • Transfection reagent (e.g., Lipofectamine™ 3000).

  • Opti-MEM™ I Reduced Serum Medium.

Procedure:

  • Follow the cell seeding protocol as described above.

  • On the day of transfection, prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. Co-transfect the p53 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Add the transfection complexes to the cells and incubate for 24 hours.

  • After 24 hours, replace the transfection medium with fresh complete growth medium.

  • Proceed with the cell treatment and luciferase assay as described in the stable cell line protocol.

  • For data analysis, use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

Logical Relationships in Experimental Design

logical_relationships SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibits p53_Transcription p53-mediated Transcription CBP_p300->p53_Transcription Is required for Luciferase_Activity Luciferase Activity p53_Transcription->Luciferase_Activity Drives Hypothesis Hypothesis: This compound inhibits p53 transcriptional activity Hypothesis->SGC_CBP30 Prediction Prediction: Increased this compound concentration leads to decreased luciferase signal Hypothesis->Prediction

References

SGC-CBP30: A Potent Tool for Investigating Th17 Cell Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are histone acetyltransferases that play a crucial role in regulating gene expression. In the context of immunology, CBP/p300 have been identified as key players in the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases. This compound offers a targeted approach to dissect the epigenetic regulation of Th17 cell responses, making it a valuable tool for basic research and therapeutic development. By inhibiting the CBP/p300 bromodomains, this compound effectively reduces the secretion of the hallmark Th17 cytokine, Interleukin-17A (IL-17A).

These application notes provide detailed protocols and data for utilizing this compound to study Th17 cell responses, enabling researchers to investigate the role of CBP/p300 in inflammation and autoimmunity.

Mechanism of Action

This compound selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts the recruitment of the transcriptional machinery to target gene promoters, including the IL17A gene locus. Studies have shown that p300 binds directly to the Il17a promoter in Th17 cells, facilitating chromatin accessibility and promoting gene transcription. By blocking this interaction, this compound reduces histone H3 lysine 56 acetylation (H3K56Ac) and p300 binding at the IL17A locus, leading to a significant decrease in IL-17A production.

cluster_nucleus Nucleus TCR TCR Signaling STAT3 STAT3 TCR->STAT3 Activates RORgt RORγt STAT3->RORgt Induces CBP_p300 CBP/p300 RORgt->CBP_p300 Recruits Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Writes (Acetylation) SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits Bromodomain IL17A_Gene IL17A Gene Acetylated_Histones->IL17A_Gene Promotes Transcription IL17A_mRNA IL-17A mRNA IL17A_Gene->IL17A_mRNA IL17A_Protein IL-17A Protein (Secretion) IL17A_mRNA->IL17A_Protein Translation Pro_inflammatory Inflammation IL17A_Protein->Pro_inflammatory Pro-inflammatory Effects

Figure 1: this compound Signaling Pathway in Th17 Cells.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on cytokine production by human CD4+ T cells cultured under Th17-polarizing conditions.

Table 1: Dose-Dependent Inhibition of IL-17A and IL-17F by this compound in CD4+ T cells from an Ankylosing Spondylitis (AS) Patient

This compound Conc.IL-17A Production (pg/mL)IL-17F Production (pg/mL)
DMSO (Control)~4000~800
1 nM~4000~800
10 nM~3500~750
100 nM~2000~700
1 µM~1000~650
2 µM~900~600
10 µM~500~500
Data is approximate, based on graphical representation from the source.

Table 2: Effect of this compound on Cytokine Production in CD4+ T cells from AS Patients, Psoriatic Arthritis (PsA) Patients, and Healthy Controls (HC)

CytokineTreatment% Inhibition (AS)% Inhibition (PsA)% Inhibition (HC)
IL-17A 2 µM this compound~66.3%~66.3%~66.3%
IL-17F 2 µM this compound~14.6%~14.6%~14.6%
GM-CSF 2 µM this compoundSignificant ReductionSignificant ReductionNot Reported
IL-22 2 µM this compoundNot Significantly InhibitedNot Significantly InhibitedNot Reported
Data represents the average inhibition across patient and control groups.

Experimental Protocols

The following are detailed protocols for the in vitro study of this compound on human Th17 cell differentiation and function.

cluster_protocol Experimental Workflow start Start isolate Isolate CD4+ T cells from human PBMCs start->isolate culture Culture cells under Th17-polarizing conditions isolate->culture treat Treat with this compound or DMSO (control) culture->treat incubate Incubate for 3 days treat->incubate collect Collect supernatant and cells incubate->collect analyze Analyze cytokine secretion (ELISA) and gene expression (qPCR/RNA-seq) collect->analyze end End analyze->end

Figure 2: General Experimental Workflow.

Protocol 1: Isolation and Culture of Human CD4+ T cells for Th17 Differentiation

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Human IL-1β (10 ng/mL)

  • Human IL-6 (50 ng/mL)

  • Human IL-23 (20 ng/mL)

  • Anti-human CD3 antibody (plate-bound, 1 µg/mL)

  • Anti-human CD28 antibody (soluble, 1 µg/mL)

  • 96-well culture plates

Procedure:

  • Isolate CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Prepare complete RPMI medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate with sterile PBS before use.

  • Resuspend purified CD4+ T cells in complete RPMI medium.

  • Add the Th17-polarizing cytokines to the cell suspension: IL-1β, IL-6, and IL-23.

  • Add soluble anti-human CD28 antibody to the cell suspension.

  • Plate the cells in the anti-CD3 coated 96-well plate at a density of 1 x 10^6 cells/mL.

Protocol 2: Treatment of Th17 cells with this compound

Materials:

  • This compound (prepare a stock solution in DMSO)

  • DMSO (vehicle control)

  • Cultured Th17 cells (from Protocol 1)

Procedure:

  • Prepare serial dilutions of this compound in complete RPMI medium from the DMSO stock. A final DMSO concentration of ≤0.1% is recommended to avoid toxicity.

  • Add the desired final concentrations of this compound (e.g., 1 nM to 10 µM) or an equivalent volume of DMSO to the Th17 cell cultures at the initiation of the culture.

  • Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Analysis of Cytokine Secretion by ELISA

Materials:

  • Supernatants from this compound-treated and control Th17 cell cultures

  • Human IL-17A ELISA Kit

  • Microplate reader

Procedure:

  • After the 3-day incubation, centrifuge the 96-well plates to pellet the cells.

  • Carefully collect the culture supernatants.

  • Perform an ELISA for human IL-17A on the collected supernatants according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the concentration of IL-17A based on a standard curve.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

Materials:

  • Th17 cells treated with this compound or DMSO for 24 hours

  • ChIP-grade antibodies against p300 and H3K56Ac

  • Formaldehyde

  • Reagents and buffers for ChIP

  • Primers for the IL17A and IL17F gene loci

  • qPCR machine and reagents

Procedure:

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium of Th17 cells treated with 2 µM this compound or DMSO for 24 hours.

  • Perform chromatin immunoprecipitation as per standard protocols using antibodies against p300 and H3K56Ac.

  • Purify the immunoprecipitated DNA.

  • Perform quantitative PCR (qPCR) using primers specific for different regions of the IL17A and IL17F gene loci to assess the relative enrichment.

Concluding Remarks

This compound serves as a critical tool for elucidating the epigenetic mechanisms governing Th17 cell biology. Its high selectivity for CBP/p300 bromodomains allows for precise investigation of their role in IL-17A regulation, offering a more targeted approach compared to broader epigenetic inhibitors. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of CBP/p300 inhibition in Th17-mediated inflammatory and autoimmune diseases.

Application Notes and Protocols: SGC-CBP30 in Chemical Reprogramming of Somatic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) holds immense promise for regenerative medicine, disease modeling, and drug discovery. While the expression of key transcription factors (Oct4, Sox2, Klf4, and Myc) has been the cornerstone of this process, chemical reprogramming using small molecules offers a non-integrative, highly controllable, and more easily standardizable alternative. SGC-CBP30, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300, has emerged as a key facilitator in this field. These application notes provide a comprehensive overview of the use of this compound in the chemical reprogramming of somatic cells, including its mechanism of action, protocols for its application, and expected outcomes.

This compound enhances reprogramming efficiency by targeting the epigenetic machinery that maintains somatic cell identity. By inhibiting the CBP/p300 bromodomains, this compound disrupts the reading of acetylated lysine residues on histones, leading to a decrease in the expression of somatic-specific genes.[1][2] This action is particularly effective during the initial stages of reprogramming, helping to overcome a critical barrier to the acquisition of pluripotency.[1][2] Studies have shown that this compound can increase reprogramming efficiency by 2-3 fold on its own and by over 10-fold when used in combination with other small molecules, such as DOT1L inhibitors.[1][2] Furthermore, its inclusion can enable the generation of iPSCs with a reduced number of exogenous transcription factors, for instance, using only OCT4 and SOX2.[1][2]

Mechanism of Action

This compound is a highly specific acetyl-lysine competitive inhibitor targeting the bromodomains of CBP and p300.[1][2] These two proteins are histone acetyltransferases that act as transcriptional co-activators, playing a crucial role in regulating gene expression. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, a key step in maintaining open chromatin structure and active transcription of lineage-specific genes.

By competitively inhibiting this interaction, this compound prevents the recruitment of the CBP/p300 coactivator complex to enhancers and promoters of somatic genes. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) and a decrease in chromatin accessibility at these sites, ultimately resulting in the downregulation of genes that define the somatic cell's identity, such as the master mesenchymal transcription factor PRRX1.[1] This targeted suppression of the somatic gene expression program facilitates the transition towards a pluripotent state. It is important to note that while bromodomain inhibition is beneficial, the catalytic activity of CBP/p300 is still required for the induction of pluripotency genes.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound in cellular reprogramming contexts.

Table 1: this compound Potency and Selectivity

TargetIC50 (in vitro assay)Cellular EC50 (NanoBRET assay)Selectivity over BRD4(1)Selectivity over BRD4(2)Reference
CBP21 nM0.28 µM>40-fold>250-fold[3][4]
p30038 nMNot ReportedNot ReportedNot Reported[3][5]

Table 2: Efficacy of this compound in Enhancing Reprogramming Efficiency

Reprogramming CocktailCell TypeThis compound ConcentrationFold Increase in Efficiency (vs. control)NotesReference
OSKMHuman Fibroblasts0.5 µM2-3 foldThis compound used alone.[1][2]
OSKM + iDOT1LHuman Fibroblasts0.5 µM>10 foldSynergistic effect with DOT1L inhibition.[1][2]
OSHuman Fibroblasts0.5 µMSignificant increaseEnabled reprogramming with only two factors.[1]
Chemical Cocktail (Stage 2)Human Fibroblasts2 µMPart of a multi-stage chemical reprogramming protocol.[6]

Experimental Protocols

The following are generalized protocols for the application of this compound in chemical reprogramming experiments, based on published literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Enhancement of Yamanaka Factor-Mediated Reprogramming

This protocol describes the use of this compound to enhance the efficiency of reprogramming initiated by the expression of Oct4, Sox2, Klf4, and Myc (OSKM).

Materials:

  • Human somatic cells (e.g., fibroblasts)

  • Lentiviral or episomal vectors for OSKM expression

  • Appropriate somatic cell culture medium (e.g., DMEM with 10% FBS)

  • iPSC culture medium (e.g., mTeSR™1 or E8)

  • This compound (stock solution in DMSO)

  • Matrigel or other suitable extracellular matrix

  • Tra-1-60 antibody for live staining of pluripotent colonies

Procedure:

  • Cell Seeding: Seed human fibroblasts at an appropriate density in a 6-well plate.

  • Transduction/Transfection: The following day, transduce or transfect the cells with OSKM expression vectors.

  • Induction of Reprogramming: After 24-48 hours, replace the medium with fresh somatic cell medium supplemented with this compound at a final concentration of 0.5 µM. The final DMSO concentration should not exceed 0.1%.

  • Early Stage Treatment: Continue to culture the cells in the presence of this compound for the first 7-14 days of the reprogramming process, changing the medium every 1-2 days.[1]

  • Transition to iPSC Medium: Around day 7, switch to a suitable iPSC medium. Continue to supplement with this compound until day 14 if a two-week treatment is desired.

  • Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically between days 14 and 28.

  • Colony Identification and Isolation: Around day 21-28, identify pluripotent colonies by their characteristic morphology and/or by live staining with an antibody against a pluripotency marker such as Tra-1-60. Manually pick and expand the colonies on a Matrigel-coated plate in iPSC medium.

  • Characterization: Fully characterize the resulting iPSC lines for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4), transgene silencing, and the potential to differentiate into the three germ layers.[1]

Protocol 2: Component of a Multi-Stage Chemical Reprogramming Cocktail

This protocol outlines the inclusion of this compound in a multi-stage, purely chemical reprogramming process to generate human chemically induced pluripotent stem cells (hCiPSCs).

Materials:

  • Human fibroblasts

  • Multi-stage chemical reprogramming media as described in Guan et al., 2022.

  • This compound (stock solution in DMSO)

Procedure:

  • Stage 1 (Dedifferentiation): Culture human fibroblasts in a medium containing a combination of small molecules (e.g., CHIR99021, 616452, TTNPB, SAG, ABT-869, Y-27632) to induce an intermediate plastic state.[6]

  • Stage 2 (Induction of Hypomethylation and Proliferation): Transition the cells to a second medium containing a different cocktail of small molecules. During this stage, supplement the culture medium with 2 µM this compound.[6] This stage aims to induce a hypomethylated state and promote proliferation.

  • Subsequent Stages: Follow the established multi-stage protocol, which typically involves further medium changes to activate the pluripotency gene network and stabilize the pluripotent state.[6]

  • Colony Isolation and Characterization: Isolate and expand the resulting hCiPSC colonies, followed by thorough characterization as described in Protocol 1.[6]

Visualizations

Signaling Pathway Diagram

SGC_CBP30_Mechanism cluster_nucleus Cell Nucleus Somatic_Gene Somatic Lineage Genes (e.g., PRRX1) Transcription_Repressed Transcription Repressed Somatic_Gene->Transcription_Repressed leads to Transcription_Active Transcription Active Somatic_Gene->Transcription_Active leads to CBP_p300 CBP/p300 Complex Bromodomain Bromodomain CBP_p300->Bromodomain contains HAT_Domain HAT Domain CBP_p300->HAT_Domain contains Acetylated_Histone Acetylated Histones (H3K27Ac) Bromodomain->Acetylated_Histone HAT_Domain->Acetylated_Histone Acetylation Acetylated_Histone->Somatic_Gene Activates SGC_CBP30 This compound SGC_CBP30->Bromodomain Inhibits

Caption: Mechanism of this compound in repressing somatic gene expression.

Experimental Workflow Diagram

Reprogramming_Workflow Start Start: Somatic Cells (e.g., Fibroblasts) Transduction Transduction/Transfection (e.g., OSKM) Start->Transduction SGC_CBP30_Treatment Add this compound (0.5 - 2 µM) During Early Stage (Days 1-14) Transduction->SGC_CBP30_Treatment Medium_Change Transition to iPSC Medium SGC_CBP30_Treatment->Medium_Change Colony_Formation iPSC Colony Formation Medium_Change->Colony_Formation Isolation Colony Picking & Expansion Colony_Formation->Isolation Characterization Characterization of Pluripotency Isolation->Characterization End Validated iPSC Line Characterization->End

References

Application Notes and Protocols for S-G-C-CBP30 in Transcriptional Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300).[1][2][3][4] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and their role in recruiting the transcriptional machinery.[1][5] By targeting the acetyl-lysine binding pocket of the bromodomain, this compound effectively displaces CBP/p300 from chromatin, leading to modulation of gene transcription.[2] These application notes provide detailed protocols for utilizing this compound in transcriptional profiling studies to investigate its impact on cellular gene expression programs.

Mechanism of Action

This compound competitively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and other acetylated proteins.[2] This disrupts the formation of active transcription complexes at enhancers and promoters, leading to a downstream alteration in the expression of target genes. Notably, the transcriptional effects of this compound are more specific and less widespread than those of pan-BET bromodomain inhibitors like JQ1.[4][6]

The inhibition of CBP/p300 by this compound has been shown to impact several key signaling pathways implicated in cancer and inflammation. For instance, it can disrupt super-enhancer-mediated oncogenic transcription and interfere with pathways such as the TGF-β/SMAD3 axis and the IRF4/MYC network in multiple myeloma.[2][7]

cluster_0 This compound Action cluster_1 Cellular Components cluster_2 Downstream Effects This compound This compound CBP/p300 Bromodomain CBP/p300 Bromodomain This compound->CBP/p300 Bromodomain Inhibits Acetylated Histones Acetylated Histones CBP/p300 Bromodomain->Acetylated Histones Binds to Transcriptional Machinery Transcriptional Machinery Acetylated Histones->Transcriptional Machinery Recruits Gene Expression Modulation Gene Expression Modulation Transcriptional Machinery->Gene Expression Modulation Regulates cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing & Analysis A Seed Cells B This compound Treatment A->B C RNA Extraction B->C D RNA QC C->D E RNA-Seq Library Prep D->E F Sequencing E->F G Data Analysis F->G

References

Application Notes and Protocols: SGC-CBP30 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2] With IC50 values of 21 nM for CBP and 38 nM for p300, it offers high selectivity over other bromodomain families, such as BRD4.[1][3]

CBP and p300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and scaffolds for transcriptional machinery.[4][5] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in activating gene expression. By competitively inhibiting this interaction, this compound can modulate the expression of genes involved in various biological processes, including cell growth, differentiation, and inflammation.[5][6] Its utility has been demonstrated in preclinical studies for immunology, cancer, and sepsis.[4][7][8]

These notes provide detailed protocols for the preparation and in vivo administration of this compound in mouse models, based on published research.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by preventing the CBP/p300 bromodomains from "reading" acetyl-lysine marks on histones and other proteins. This disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers. In inflammatory conditions like sepsis, this inhibition blocks the expression and release of late-phase inflammatory mediators, such as High Mobility Group Box 1 (HMGB1), and downstream signaling cascades including the MAPK and NF-κB pathways.[7]

SGC_CBP30_Pathway cluster_stimulus Inflammatory Stimulus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Extracellular LPS LPS / Pathogen Signal CBP_p300 CBP/p300 LPS->CBP_p300 Activates Ac_Histone Acetylated Histones (e.g., H3K27Ac) CBP_p300->Ac_Histone Binds to Transcription Transcription Ac_Histone->Transcription Promotes Gene Inflammatory Genes (e.g., HMGB1) Gene->Transcription HMGB1 HMGB1 Release Transcription->HMGB1 Drives expression & release MAPK_NFkB MAPK & NF-κB Activation HMGB1->MAPK_NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAPK_NFkB->Cytokines Induces SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits Binding

Caption: this compound Mechanism of Action in Inflammation.

Quantitative Data Summary: In Vivo Administration

The following table summarizes dosages and administration routes for this compound in various mouse models as reported in the literature.

Mouse ModelStrainDosageAdministration RouteDosing ScheduleKey Findings & Reference
LPS-Induced Endotoxemia BALB/c19.3 mg/kgIntraperitoneal (i.p.)Single dose 8 hours post-LPS challengeSignificant protection against lethality; reduced serum HMGB1 and TNF-α.[7]
LPS-Induced Endotoxemia BALB/c7.7, 15.4, 19.3 mg/kgIntraperitoneal (i.p.)Single dose 30 mins or 8 hours post-LPS challengeDose-dependent effects observed; 19.3 mg/kg at 8h was most effective.[7]
Polymicrobial Sepsis (CLP) BALB/c19.3 mg/kgIntraperitoneal (i.p.)Single dose 8 hours post-CLP surgeryRescued mice from lethal sepsis; reduced organ injury.[7]
Polymicrobial Sepsis (CLP) + Antibiotic BALB/c19.3 mg/kgIntraperitoneal (i.p.)Single dose 8 hours post-CLP surgeryUsed in combination with ciprofloxacin (7.5 mg/kg, i.v. at 1h post-CLP).[7]

CLP: Cecal Ligation and Puncture; LPS: Lipopolysaccharide; HMGB1: High Mobility Group Box 1; TNF-α: Tumor Necrosis Factor-alpha.

Detailed Experimental Protocols

This compound has low solubility in aqueous media, requiring a specific vehicle for systemic delivery.[4]

Materials:

  • This compound crystalline solid

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween® 80, sterile

  • Sterile ddH₂O or 0.9% Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • To prepare the final working solution for injection (e.g., for a 1 mg/mL final concentration), follow these volumetric ratios: 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O/Saline .[1]

  • In a sterile tube, add the required volume of PEG300.

  • Add the required volume of the this compound DMSO stock solution to the PEG300 and mix until the solution is clear.

  • Add the Tween® 80 and mix again until clear.

  • Finally, add the ddH₂O or saline to reach the final volume and mix thoroughly.

  • Note: This solution should be prepared fresh immediately before use for optimal results.[1] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cell toxicity.[4]

This protocol describes a therapeutic intervention study to assess the efficacy of this compound in a model of acute systemic inflammation.[7]

Materials:

  • Male BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulated as described in Protocol 1

  • Sterile saline (vehicle control)

  • Dexamethasone (DEX) as a positive control (optional, e.g., 1.3 mg/kg)

  • Syringes and needles for i.p. injection

Workflow:

LPS_Workflow cluster_treatment 4. Treatment Groups (i.p. injection) cluster_analysis 6. Endpoint Analysis (at 18 hours) acclimatize 1. Acclimatize Mice lps_inject 2. Induce Endotoxemia (LPS, 10 mg/kg, i.p.) acclimatize->lps_inject time_wait 3. Wait 8 Hours lps_inject->time_wait sgc_treat This compound (19.3 mg/kg) vehicle_treat Vehicle Control time_wait->vehicle_treat dex_treat Positive Control (DEX, 1.3 mg/kg) monitor 5. Monitor Survival (up to 72 hours) sgc_treat->monitor vehicle_treat->monitor dex_treat->monitor blood Blood Collection monitor->blood elisa ELISA for Serum HMGB1 & TNF-α blood->elisa

Caption: Experimental Workflow for the LPS Endotoxemia Model.

Procedure:

  • Animal Acclimatization: House male BALB/c mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.[9]

  • Induction of Endotoxemia: Administer a lethal dose of LPS (10 mg/kg) via intraperitoneal (i.p.) injection to each mouse. This marks Time = 0h.[7]

  • Therapeutic Intervention: At 8 hours post-LPS challenge, divide the mice into treatment groups and administer the following via i.p. injection:[7]

    • This compound Group: 19.3 mg/kg of formulated this compound.

    • Vehicle Control Group: An equivalent volume of the vehicle solution.

    • Positive Control Group (Optional): Dexamethasone at 1.3 mg/kg.

  • Monitoring: Monitor the mice continuously for survival and clinical signs of distress for up to 72 hours.[7]

  • Endpoint Analysis (for mechanistic studies): In a separate cohort of animals, collect blood via cardiac puncture at 18 hours post-LPS challenge.[7]

  • Cytokine Measurement: Process blood to obtain serum and measure the levels of HMGB1 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.[7]

The CLP model simulates polymicrobial sepsis and is considered more clinically relevant than the LPS model.

Materials:

  • Male BALB/c mice

  • Anesthetics (e.g., ketamine/xylazine)[9]

  • Surgical tools for laparotomy

  • Suture materials

  • This compound formulated as described in Protocol 1

  • Ciprofloxacin for injection (optional, for combination therapy)

Procedure:

  • Anesthesia: Anesthetize mice using an appropriate method (e.g., i.p. injection of ketamine and xylazine). Confirm deep anesthesia by the loss of a toe-pinch reflex.[9]

  • CLP Surgery:

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to induce sepsis.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.

  • Therapeutic Intervention: At 8 hours post-CLP surgery, administer this compound (19.3 mg/kg, i.p.).[7]

  • Combination Therapy (Optional): For combination studies, administer an antibiotic such as ciprofloxacin (7.5 mg/kg, intravenously) at 1 hour post-CLP, followed by this compound at 8 hours.[7]

  • Monitoring and Analysis: Monitor survival for up to 72 hours. For mechanistic endpoints, euthanize mice at a specified time (e.g., 18 hours) to collect blood for cytokine analysis and organs (lung, liver, kidney, colon) for histological assessment of inflammatory infiltration.[4][7]

References

Troubleshooting & Optimization

SGC-CBP30 Cytotoxicity and Cell Viability Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity and cell viability assays using SGC-CBP30, a potent and selective inhibitor of the CREBBP/EP300 bromodomains. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a chemical probe that acts as a potent and highly selective acetyl-lysine competitive inhibitor of the bromodomains of two closely related histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2][3][4][5][6][7] By binding to these bromodomains, this compound prevents their interaction with acetylated histones, thereby disrupting the recruitment of transcriptional machinery and inhibiting the expression of target genes.[1][7] This can lead to the suppression of oncogenic transcriptional programs, such as those driven by IRF4 and MYC, ultimately resulting in cell cycle arrest and apoptosis in sensitive cell lines.[1][2][3]

Q2: In which cell lines has this compound shown cytotoxic or anti-proliferative effects?

A2: this compound has demonstrated efficacy in a variety of cancer cell lines, particularly those of hematological origin like multiple myeloma.[1] It has also been shown to have moderate cytotoxic effects in cell lines such as U2OS and HeLa.[6][8] The sensitivity to this compound can vary significantly between cell lines.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a crystalline solid and is soluble in DMSO.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh DMSO (e.g., 10 mM). To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C.[5] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use. To prevent solvent-induced toxicity, the final concentration of DMSO in the cell culture should be kept low, typically at or below 0.1%.[5]

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound can lead to several cellular outcomes, including:

  • Inhibition of cell proliferation: A reduction in the rate of cell growth.

  • Induction of apoptosis: Programmed cell death.[5]

  • Cell cycle arrest: Halting of the cell cycle, often at the G1 phase.[1]

  • Downregulation of specific gene expression: Notably, a reduction in the expression of key oncogenes like MYC and transcription factors such as IRF4.[1][2][9]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported values from various studies.

Cell LineAssay TypeIC50 / GI50 (µM)Reference
Multiple Myeloma
LP-1Viability Assay~1.5--INVALID-LINK--
OPM-2Viability Assay~2.0--INVALID-LINK--
KMS-12-BMViability Assay1.58 - 5--INVALID-LINK--
NCI-H929Viability Assay1.58 - 5--INVALID-LINK--
SKMM-1Viability Assay1.58 - 5--INVALID-LINK--
Other Cancers
U2OSCytotoxicityModerate--INVALID-LINK--
HeLaCytotoxicityModerate--INVALID-LINK--

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is adapted for determining the effect of this compound on cell viability through the colorimetric measurement of formazan produced by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm (or 590 nm with a reference at 620 nm)[10]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells/well, optimize for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remember to include a vehicle control (DMSO only) with the same final DMSO concentration as your highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent to each well.[10]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to dissolve the crystals.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm or 590 nm (with a 620 nm reference) within 1 hour.[10]

Cell Viability Assay (Luminescent - CellTiter-Glo®)

This protocol provides a highly sensitive method for determining cell viability by measuring ATP levels.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence readings.

  • This compound Treatment:

    • Follow the same treatment procedure as for the MTT assay.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition:

    • Record the luminescence using a plate reader.[12]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cells of interest treated with this compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[14]

Troubleshooting Guide

Q: My cell viability results show high variability between replicates. What could be the cause?

A: High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. Pipetting technique is crucial.[15][16]

  • Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth.[17] To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or medium.

  • Inconsistent drug concentration: Ensure accurate and consistent dilution of this compound.

  • Incomplete formazan dissolution (MTT assay): Make sure the formazan crystals are fully dissolved before reading the plate.

Q: I am not observing the expected cytotoxic effect of this compound.

A: Consider the following possibilities:

  • Cell line resistance: Not all cell lines are sensitive to this compound. The cytotoxic effect is often dependent on the cell's reliance on CBP/EP300-mediated transcription.

  • Suboptimal drug concentration or incubation time: You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Compound integrity: Ensure your this compound stock has been stored correctly and has not degraded.

  • Cell density: The number of cells seeded can influence the apparent cytotoxicity. Optimize the cell number for your assay.

Q: My cell viability is over 100% in some treated wells.

A: This can happen, especially at low, non-toxic concentrations of a compound.[18] It is often due to slight variations in cell seeding or metabolic activity.[18] However, if you see a significant and reproducible increase in viability, it could indicate that at certain concentrations, the compound has a proliferative effect, although this is not a commonly reported effect for this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

SGC_CBP30_Mechanism cluster_nucleus Nucleus SGC_CBP30 This compound CBP_EP300 CBP/EP300 (Bromodomain) SGC_CBP30->CBP_EP300 Inhibits Gene_Expression Target Gene Expression CBP_EP300->Gene_Expression Promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->CBP_EP300 Recruits Transcription_Factors Transcription Factors (e.g., IRF4, MYC) Transcription_Factors->Gene_Expression Activates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound and Vehicle Control Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT or CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Reagent Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate % Viability) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Optimizing SGC-CBP30 incubation time for maximal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-CBP30, a potent and selective chemical probe for the bromodomains of CREBBP (CBP) and EP300 (p300). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize the incubation time of this compound for maximal effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound?

A1: The optimal incubation time for this compound is highly dependent on the cell type, the biological process being investigated, and the specific endpoint of the assay. Published studies have reported effective incubation times ranging from 6 hours for observing changes in gene expression to 5 days for assessing effects on cell proliferation.[1][2] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Q2: How do I determine the optimal concentration of this compound to use?

A2: A dose-response experiment is recommended to identify the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 or EC50 for your assay.[3] The effective concentration can vary significantly between different cell lines and assays.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent inhibitor of the bromodomains of CBP and p300, with IC50 values of 21 nM and 38 nM in cell-free assays, respectively.[1] It acts by competitively binding to the acetyl-lysine recognition site of the bromodomain, which prevents the recruitment of CBP/p300 to acetylated histones and other proteins. This leads to the modulation of target gene expression.[3]

Q4: What are the known off-target effects of this compound?

A4: this compound exhibits high selectivity for CBP/p300 over other bromodomains, including a 40-fold selectivity over the first bromodomain of BRD4 (BRD4(1)).[1][4] However, at higher concentrations, off-target effects may be observed. It is advisable to use the lowest effective concentration determined from your dose-response experiments and consider using a negative control compound if available.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO.[3][5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure uniform cell seeding density. Use calibrated pipettes and consider excluding outer wells of the plate from analysis.
No observable effect of this compound Incubation time is too short, concentration is too low, or the compound has degraded.Perform a time-course experiment to assess longer incubation periods. Conduct a dose-response study to find the optimal concentration. Use freshly prepared working solutions from a properly stored stock.[3]
High cell toxicity The concentration of this compound is too high, or the solvent (DMSO) concentration is excessive.Determine the IC50 and use a concentration at or below this value for mechanistic studies. Ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.[5]
Inconsistent results with different batches of this compound Variation in compound purity or stability.Purchase this compound from a reputable supplier. Confirm the purity of each new batch if possible.
Unexpected phenotypic changes Potential off-target effects of the compound.Use the lowest effective concentration. Compare results with a structurally different CBP/p300 inhibitor or use genetic knockdown/knockout models as controls to confirm that the observed phenotype is due to CBP/p300 inhibition.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound, highlighting the relationship between incubation time, concentration, and observed effects.

Table 1: Cellular Activity of this compound in Different Cell Lines

Cell LineAssay TypeIncubation TimeIC50 / EC50Reference
RKOLuciferase Reporter Assay24 hours1.5 µM[1]
AMO1MYC Expression Assay6 hours2.7 µM[1]
HEK293BRET AssayOvernight2.8 µM[1][2]
MOLM-13Cytotoxicity AssayNot Specified1.53 µM[2]
MCF7Antiproliferative Assay5 days2.39 µM[2]
CWR22RAntiproliferative Assay5 days> 10 µM[2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol outlines a general workflow for determining the optimal incubation time of this compound for anti-proliferative effects.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Viability Assessment: At each time point, measure cell viability using a suitable method, such as an MTS or a resazurin-based assay.

  • Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value. The optimal incubation time is the one that provides a robust and reproducible effect with the lowest IC50.

Protocol 2: Assessing Target Gene Expression Changes

This protocol describes how to measure the effect of this compound on the expression of a known target gene.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or DMSO for various time points (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for your target gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of the target gene at each time point compared to the DMSO-treated control. The time point showing the maximal and most consistent change in gene expression can be considered optimal for this endpoint.

Visualizations

SGC_CBP30_Signaling_Pathway cluster_0 Cell Nucleus CREBBP_p300 CBP/p300 Acetylated_Proteins Acetylated Histones & Transcription Factors CREBBP_p300->Acetylated_Proteins Acetylates Histones Histones Transcription_Factors Transcription Factors Gene_Expression Target Gene Expression Acetylated_Proteins->Gene_Expression Promotes SGC_CBP30 This compound SGC_CBP30->CREBBP_p300 Inhibits Bromodomain

Caption: this compound inhibits CBP/p300, leading to altered gene expression.

Experimental_Workflow A 1. Determine IC50 at a Fixed Time Point (e.g., 72h) B 2. Perform Time-Course Experiment at IC50 Concentration A->B C 3. Measure Endpoint at Different Times (e.g., 6, 12, 24, 48h) B->C D 4. Analyze Data to Find Optimal Incubation Time C->D E 5. Validate with Downstream Assays D->E

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Tree Start No or Weak Effect Observed Q1 Is the incubation time sufficient? Start->Q1 A1_No Increase Incubation Time Q1->A1_No No Q2 Is the compound concentration optimal? Q1->Q2 Yes A1_Yes Increase this compound Concentration A2_Yes Check Compound Stability/ Purity Q2->A2_Yes Yes A2_No Perform Dose-Response Experiment Q2->A2_No No

Caption: Troubleshooting decision tree for this compound experiments.

References

SGC-CBP30 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the CBP/p300 bromodomain inhibitor SGC-CBP30 and robust methods to control for them in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] It competitively binds to the acetyl-lysine binding pocket of these bromodomains, preventing their interaction with acetylated histones and other proteins, thereby modulating gene transcription.

Q2: What are the known primary off-targets of this compound?

A2: The most significant off-targets of this compound are the bromodomains of the Bromo and Extra-Terminal (BET) family proteins, particularly BRD4.[1][4][5] this compound exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).[1][2][3] Additionally, a study has identified the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter as a potential off-target.

Q3: What is SGC-CBP30N and how should it be used?

A3: SGC-CBP30N is the recommended negative control for this compound.[6] It is structurally very similar to this compound but has significantly reduced activity against CBP and is inactive against BRD4.[6] It should be used in parallel with this compound at the same concentrations to differentiate on-target effects from non-specific or off-target cellular responses.

Q4: Why is it important to control for off-target effects when using this compound?

A4: Controlling for off-target effects is critical to ensure that the observed biological phenotype is a direct result of CBP/p300 bromodomain inhibition and not due to unintended interactions with other proteins like BET bromodomains or ABCG2 transporters. This increases the confidence and reproducibility of experimental findings.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Phenotype resembles that of a BET inhibitor (e.g., JQ1). Off-target inhibition of BET bromodomains. 1. Confirm with Negative Control: Run a parallel experiment with SGC-CBP30N. If the phenotype persists with SGC-CBP30N, it is likely not due to CBP/p300 or BET inhibition. 2. Use an Orthogonal Approach: Repeat the experiment with a structurally distinct CBP/p300 inhibitor, such as I-CBP112.[4][7] 3. Perform a Washout Experiment: Assess if the phenotype is reversible after removing this compound. 4. Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target engagement.
Inconsistent results or suspected multidrug resistance phenotype. Off-target inhibition of the ABCG2 transporter. 1. Check Cell Line ABCG2 Expression: Determine if your cell line expresses high levels of the ABCG2 transporter. 2. Use a Known ABCG2 Substrate: Test if this compound affects the transport of a known ABCG2 substrate in your cells. 3. Consider Alternative Inhibitors: If ABCG2 inhibition is a concern, consider using an alternative CBP/p300 inhibitor with a different off-target profile.
No observable phenotype at expected concentrations. Compound inactivity or experimental issue. 1. Verify Compound Integrity: Ensure this compound has been stored correctly and prepare fresh stock solutions. 2. Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a chromatin immunoprecipitation (ChIP) experiment for a known CBP/p300 target gene, to confirm the inhibitor is active in your system. 3. Optimize Treatment Conditions: Adjust incubation time and concentration based on literature for your specific cell type and assay.
Cell toxicity observed. High concentration or non-specific effects. 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your cell line. 2. Use the Negative Control: Compare the toxicity of this compound with SGC-CBP30N to assess if the toxicity is on-target.[6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetThis compound IC50/KdSGC-CBP30N (Negative Control)Notes
CBP 21 nM (IC50)[1][3]Moderately active (Thermal shift of 2°C vs 9.7°C for this compound)[6]Primary on-target.
p300 38 nM (IC50)[1][3]N/APrimary on-target.
BRD4(1) ~840 nM (40-fold selective vs CBP)[1][2][3]Inactive (Thermal shift of 0.4°C vs 1.8°C for this compound)[6]Primary off-target.
BRD4(2) ~5.25 µM (250-fold selective vs CBP)[1][3]N/ALower affinity off-target.

N/A: Data not available from the search results.

Mandatory Visualizations

SGC-CBP30_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (BET) SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibits BET_BRD BET Bromodomans (e.g., BRD4) SGC_CBP30->BET_BRD Weakly Inhibits Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Binds to Gene_Transcription_On Target Gene Transcription Acetylated_Histones->Gene_Transcription_On Activates Gene_Transcription_Off Off-Target Gene Transcription BET_BRD->Gene_Transcription_Off Regulates

Caption: On-target vs. off-target pathways of this compound.

Experimental_Workflow start Start Experiment prep Prepare Cells start->prep treat Treat Cells prep->treat DMSO Vehicle (DMSO) treat->DMSO CBP30 This compound treat->CBP30 CBP30N SGC-CBP30N (Negative Control) treat->CBP30N incubate Incubate analyze Analyze Phenotype (e.g., Gene Expression, Cell Viability) incubate->analyze compare Compare Results analyze->compare conclusion Draw Conclusion on On-Target Effect compare->conclusion

Caption: Workflow for a controlled this compound experiment.

Troubleshooting_Logic phenotype_observed Phenotype observed with this compound? phenotype_with_neg Phenotype observed with SGC-CBP30N? phenotype_observed->phenotype_with_neg Yes no_effect No Effect Observed phenotype_observed->no_effect No on_target Likely On-Target (CBP/p300 mediated) phenotype_with_neg->on_target No off_target_or_artifact Likely Off-Target or Artifact phenotype_with_neg->off_target_or_artifact Yes orthogonal_test Confirm with Orthogonal Approach (e.g., I-CBP112) on_target->orthogonal_test

Caption: Logic diagram for troubleshooting this compound results.

Experimental Protocols

1. Protocol for Use of SGC-CBP30N Negative Control

This protocol outlines the essential steps for using the negative control SGC-CBP30N to validate that an observed cellular phenotype is due to the on-target inhibition of CBP/p300 by this compound.

  • Objective: To differentiate between on-target effects of this compound and non-specific or off-target effects.

  • Materials:

    • This compound

    • SGC-CBP30N

    • Vehicle control (e.g., DMSO)

    • Cell line of interest

    • Appropriate cell culture media and reagents

    • Assay-specific reagents (e.g., for qPCR, Western blot, or viability assays)

  • Procedure:

    • Cell Seeding: Plate cells at the desired density for your specific assay and allow them to adhere and stabilize overnight.

    • Compound Preparation: Prepare stock solutions of this compound and SGC-CBP30N in DMSO. From these, prepare working solutions in cell culture media at the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Treatment Groups: Set up the following treatment groups in parallel:

      • Vehicle control (e.g., media with DMSO)

      • This compound at various concentrations (e.g., a dose-response curve)

      • SGC-CBP30N at the same concentrations as this compound

    • Incubation: Treat the cells with the respective compounds and incubate for the desired duration.

    • Phenotypic Analysis: Perform your downstream analysis (e.g., measure changes in gene expression, protein levels, cell viability, or other relevant phenotypes).

    • Data Interpretation:

      • An effect observed with this compound but not with SGC-CBP30N is likely an on-target effect.

      • An effect observed with both this compound and SGC-CBP30N may be a non-specific or off-target effect unrelated to CBP/p300 or BET bromodomain inhibition.

      • The absence of an effect with both compounds may indicate that CBP/p300 is not involved in the phenotype under investigation or that the assay conditions need optimization.

2. Protocol for an Orthogonal Validation using I-CBP112

This protocol describes the use of a structurally distinct CBP/p300 inhibitor, I-CBP112, to provide an independent line of evidence for the on-target activity of this compound.

  • Objective: To confirm that the observed phenotype is due to the inhibition of CBP/p300 and not a chemotype-specific off-target effect of this compound.

  • Materials:

    • This compound

    • I-CBP112

    • Vehicle control (e.g., DMSO)

    • Cell line of interest and relevant reagents

  • Procedure:

    • Follow the same experimental setup as the negative control protocol (Protocol 1).

    • In place of SGC-CBP30N, use I-CBP112 at equipotent concentrations to this compound.

    • Data Interpretation: If both this compound and I-CBP112 produce the same phenotype, it strongly suggests that the effect is mediated through the inhibition of CBP/p300.

3. General Protocol for a Washout Experiment

This protocol provides a general framework to assess the reversibility of this compound's effects, which can help distinguish between specific, reversible inhibition and non-specific, irreversible toxicity.

  • Objective: To determine if the biological effects of this compound are reversible upon its removal.

  • Procedure:

    • Initial Treatment: Treat cells with this compound for a defined period (e.g., 6-24 hours).

    • Washout:

      • Aspirate the media containing this compound.

      • Gently wash the cells twice with pre-warmed, drug-free media.

      • Add fresh, drug-free media to the cells.

    • Recovery: Culture the cells for various time points after the washout (e.g., 6, 12, 24 hours).

    • Analysis: At each time point, analyze the cells for the phenotype of interest and compare it to cells continuously treated with this compound and vehicle-treated cells.

    • Data Interpretation: A reversal of the phenotype after washout suggests a specific and reversible interaction of this compound with its target. Irreversible effects may indicate cytotoxicity or other non-specific mechanisms.

References

Interpreting unexpected results from SGC-CBP30 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering unexpected results with SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREBBP (CBP) and p300.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My target gene expression is not decreasing as expected after this compound treatment. Why?

Answer:

Several factors can lead to a lack of efficacy. The most common issues involve compound viability, experimental conditions, or cell-line specific biology. This compound acts by competitively binding to the acetyl-lysine recognition site of CBP/p300, preventing their recruitment to chromatin and subsequent transcriptional activation.[1] If this mechanism is not leading to the expected outcome, a systematic evaluation of your experimental setup is necessary.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Solubility and Storage: this compound should be dissolved in a suitable solvent like DMSO and stored in single-use aliquots at -20°C or below to prevent degradation from freeze-thaw cycles.[1] The compound has low solubility in aqueous media, so stock solutions should be diluted into culture medium immediately before use.[2]

    • Negative Control: Use a structurally related, but inactive, negative control like SGC-CBP30N to confirm that the observed effects (or lack thereof) are due to specific inhibition of CBP/p300.[3]

  • Optimize Experimental Parameters:

    • Dose-Response: The effective concentration of this compound is highly cell-line dependent, with reported EC50 values for cellular processes ranging from the low micromolar range (e.g., 2.7 µM for MYC expression reduction in AMO1 cells).[4] Perform a dose-response curve (e.g., 0.1–10 µM) to determine the optimal concentration for your system.[1]

    • Treatment Duration: The kinetics of transcriptional inhibition can vary. Test a time course (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • Validate On-Target Activity:

    • Check Histone Acetylation: The most direct downstream effect of CBP/p300 inhibition is a reduction in histone acetylation, particularly at H3K27.[2][5] Use Western Blotting or ChIP-qPCR to verify that this compound is reducing H3K27ac levels at a known target gene promoter.

    • Cellular Context: The target gene may not be regulated by CBP/p300 in your specific cell line or context. Confirm the role of CBP/p300 in your pathway of interest through genetic knockdown (siRNA/shRNA) as a positive control.

Logical Troubleshooting Workflow

start Unexpected Result: No Effect on Target Gene compound 1. Check Compound Integrity & Handling start->compound dose 2. Optimize Dose & Treatment Time compound->dose If compound is OK target 3. Confirm On-Target Engagement (e.g., H3K27ac) dose->target If dose is optimized control 4. Use Genetic Controls (e.g., siRNA) target->control If no target engagement end Result Interpreted target->end If target engagement confirmed control->end Compare results

Caption: General workflow for troubleshooting lack of this compound efficacy.

Q2: I'm observing effects that resemble a BET inhibitor phenotype. Is this an off-target effect?

Answer:

Yes, this is a known potential off-target effect, particularly at higher concentrations. While this compound is highly selective for CBP/p300 over BET bromodomains (e.g., ~40-fold selectivity over BRD4(1)), it does exhibit weak binding to BET family members, including BRD2, BRD3, and BRD4.[4][6][7] At concentrations exceeding 1-2 µM, this weak inhibition may become biologically significant, leading to phenotypes associated with BET inhibitors, such as profound c-MYC suppression or cell cycle arrest.[8]

Troubleshooting Steps:

  • Review Concentration: Check if the concentration used is within the narrow window that separates on-target CBP/p300 effects from off-target BET effects.[8] If using high micromolar concentrations, consider reducing the dose.

  • Use Orthogonal Probes: Compare the results from this compound with a structurally different CBP/p300 inhibitor (e.g., I-CBP112) and a potent BET inhibitor (e.g., JQ1). If the phenotype matches JQ1 more closely than I-CBP112, an off-target BET effect is likely.

  • ChIP-qPCR Analysis: Perform ChIP-qPCR for both p300 and BRD4 at the promoter of the affected gene. If this compound displaces BRD4 from the chromatin, it confirms an off-target BET effect in your cellular model.

On-Target vs. Off-Target Bromodomain Inhibition

cluster_0 On-Target Effect (Low Conc.) cluster_1 Potential Off-Target Effect (High Conc.) SGC_low This compound (e.g., < 1µM) CBP CBP/p300 BRD SGC_low->CBP Inhibits GeneA Target Gene A Expression CBP->GeneA Activates SGC_high This compound (e.g., > 2µM) BRD4 BRD4 BRD SGC_high->BRD4 Weakly Inhibits GeneB BET-Specific Gene (e.g., c-MYC) BRD4->GeneB Activates

Caption: this compound's concentration-dependent on-target and off-target effects.

Q3: The cytotoxicity of my primary compound increases unexpectedly when combined with this compound. What could be the cause?

Answer:

This phenomenon may be unrelated to CBP/p300 inhibition and could be caused by an off-target effect on drug efflux pumps. A study revealed that this compound and several other epigenetic probes can inhibit the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is an efflux pump that expels a wide range of substrates, including many chemotherapy drugs, from the cell. Inhibition of ABCG2 by this compound can lead to increased intracellular accumulation and potentiation of the cytotoxicity of co-administered drugs that are ABCG2 substrates.[9][10]

Troubleshooting Steps:

  • Check if Primary Compound is an ABCG2 Substrate: Consult literature to determine if your primary drug is a known substrate of the ABCG2 transporter.

  • Use an ABCG2-Deficient Cell Line: Repeat the combination experiment in a cell line that does not express ABCG2. If the synergistic cytotoxicity is lost, it confirms the effect is mediated by ABCG2 inhibition.

  • Directly Measure Drug Efflux: Use a fluorescent ABCG2 substrate (e.g., Hoechst 33342) to perform a dye efflux assay. Pre-treatment with this compound should lead to increased intracellular fluorescence if it is inhibiting ABCG2 in your system.

Off-Target ABCG2 Inhibition Mechanism

compound Primary Drug (ABCG2 Substrate) cell Intracellular Space compound->cell Enters Cell sgc This compound pump ABCG2 Efflux Pump sgc->pump Inhibits cell->pump Drug targeted for efflux effect Increased Intracellular Drug Concentration & Enhanced Cytotoxicity cell->effect pump->compound Efflux

Caption: this compound can block the ABCG2 pump, increasing co-administered drug levels.

Data & Protocols

Table 1: this compound In Vitro Potency and Selectivity

This table summarizes the binding affinity and potency of this compound against its primary targets and key off-targets.

Target DomainAssay TypePotency ValueCitation(s)
CBP Bromodomain IC50 (cell-free)21 nM[2][4]
p300 Bromodomain IC50 (cell-free)38 nM[2][4]
CBP Bromodomain Kd21 nM[6]
p300 Bromodomain Kd32 nM[6]
BRD4(1) Bromodomain Selectivity~40-fold vs CBP[4][6]
Adrenergic Receptor α2C IC500.11 µM[8]
Phosphodiesterase-5 (PDE5) IC500.15 µM[8]
Table 2: Recommended Concentration Ranges for Cellular Assays

The optimal concentration is cell-type and assay dependent. Use this table as a starting point for optimization.

Assay TypeCell Line ExampleEffective ConcentrationCitation(s)
MYC Expression Inhibition AMO1EC50 = 2.7 µM (6 hrs)[4]
p53 Reporter Inhibition RKOIC50 = 1.5 µM (16 hrs)[4]
BRET Assay (Target Engagement) HEK293IC50 = 2.8 µM[4]
Anti-proliferative Activity OPM-2IC50 = 2.64 µM (5 days)[6]
General Cellular Use Various1 - 10 µM[1][8]

Experimental Protocols

Protocol 1: Western Blot for H3K27 Acetylation

This protocol is used to verify the on-target activity of this compound by measuring changes in a key histone mark.

Materials & Reagents:

  • Cells treated with DMSO (vehicle) and this compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-H3K27ac, anti-Total Histone H3.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Quantify protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 15-20 µg of protein per lane and run on an appropriate percentage SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27ac and anti-Total H3, diluted in blocking buffer) overnight at 4°C with gentle agitation. Total H3 serves as a loading control.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity for H3K27ac and normalize to the Total H3 signal. Compare the normalized values between DMSO and this compound treated samples.

Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR)

This protocol determines if this compound treatment reduces the binding of CBP/p300 to a specific gene promoter.

Materials & Reagents:

  • Cells treated with DMSO and this compound.

  • Formaldehyde (16% solution).

  • Glycine.

  • Cell lysis and nuclear lysis buffers.

  • Micrococcal nuclease or sonicator.

  • ChIP-grade anti-p300 antibody and IgG control.

  • Protein A/G magnetic beads.

  • ChIP wash buffers (low salt, high salt, LiCl).

  • Elution buffer.

  • Proteinase K.

  • qPCR primers for target gene promoter and a negative control region.

  • SYBR Green qPCR master mix.

Procedure:

  • Cross-linking: Add formaldehyde directly to cell culture media to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench by adding glycine to a final concentration of 125 mM.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells with cell lysis buffer, followed by nuclear lysis buffer.

  • Chromatin Shearing: Shear chromatin to fragments of 200-1000 bp using either enzymatic digestion (MNase) or sonication.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin with anti-p300 antibody (and a parallel sample with control IgG) overnight at 4°C.

  • Capture & Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating with Proteinase K at 65°C for several hours or overnight.

  • DNA Purification: Purify the DNA using a standard PCR purification kit.

  • qPCR Analysis: Perform qPCR using primers specific to the promoter of your gene of interest. Analyze the results using the percent input method. A significant reduction in p300 enrichment at the target promoter in this compound-treated cells compared to DMSO control indicates successful target engagement and displacement.

References

SGC-CBP30 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SGC-CBP30 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using the selective CBP/EP300 bromodomain inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid (powder) form of this compound should be stored at -20°C and is stable for at least three to four years.[1][2] Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4] These stock solutions are stable for up to one year when stored at -80°C and for one month at -20°C.[1] For short-term use, freshly prepared working solutions can be stored at 4°C.[5] It is also advisable to store the compound away from direct light and with a desiccant for long-term solid storage.[3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in several common organic solvents. It is highly soluble in DMSO and ethanol.[6] For most cell-based assays, DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with cell culture, though the final concentration in the medium should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.[3]

Q3: What is the known stability of this compound in aqueous solutions or cell culture media?

A3: While specific quantitative data on the half-life of this compound in various aqueous buffers and cell culture media is not extensively published, it is generally recommended to prepare working solutions fresh before use.[3] The stability of small molecules in solution can be variable, and prolonged storage of working dilutions may lead to a decrease in potency.[3] For in vivo studies, a formulation of 2% DMSO, 30% PEG300, 5% Tween 80 in ddH2O has been used to create a clear solution, which should be used immediately for optimal results.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Potential Cause 1: Compound Degradation. this compound potency can decrease with improper storage or handling.

    • Solution: Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.[3] Avoid repeated freeze-thaw cycles of the stock solution.[3][4]

  • Potential Cause 2: Suboptimal Assay Conditions. The optimal concentration and incubation time for this compound can vary between cell lines and assays.

    • Solution: Perform a dose-response titration (e.g., 0.1–10 μM) to determine the effective concentration for your specific experimental setup. Optimize the treatment duration for your cell line and endpoint measurement.

  • Potential Cause 3: High Protein Binding in Media. Components in the cell culture serum may bind to the compound, reducing its effective concentration.

    • Solution: Consider reducing the serum percentage in your culture medium during the treatment period, if compatible with your cell line's health.

Issue 2: Observing off-target effects.

  • Potential Cause: High Compound Concentration. At higher concentrations, the selectivity of this compound may decrease, leading to engagement with other bromodomains, such as those in the BET family.

    • Solution: Use the lowest effective concentration determined from your dose-response experiments. To confirm that the observed phenotype is due to CBP/EP300 inhibition, consider using a structurally different CBP/EP300 inhibitor as a control.

Issue 3: Precipitation of the compound in aqueous media.

  • Potential Cause: Low Aqueous Solubility. this compound has low solubility in aqueous media.[3]

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.1%).[3] When preparing working dilutions, add the stock solution to the aqueous medium slowly while vortexing to facilitate mixing and prevent precipitation. For in vivo preparations, use of co-solvents like PEG300 and surfactants like Tween 80 is recommended.[1]

Data at a Glance: Stability and Potency

ParameterConditionValue/RecommendationCitation
Storage (Solid) -20°CStable for ≥ 3 years[1][2]
+4°CStable for ≥ 12 months[5][7]
Storage (Solution) -80°C in solventStable for 1 year[1]
-20°C in solventStable for 1 month[1]
Solubility DMSO≥ 100 mg/mL[1]
Ethanol≥ 100 mg/mL[6]
In Vitro Potency (IC50) CREBBP (cell-free)21 nM[1]
EP300 (cell-free)38 nM[1]
Cellular Potency (EC50) MYC expression (AMO1 cells)2.7 µM[8][9]
p53 reporter (RKO cells)1.5 µM[8][9]
NanoBRET (HEK293 cells)2.8 µM[8][9]

Experimental Protocols & Workflows

Signaling Pathway of this compound Action

This compound is a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300. These proteins are key regulators of gene expression through their histone acetyltransferase (HAT) activity and their role in recruiting other transcriptional machinery. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a crucial step for chromatin remodeling and transcriptional activation. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of target genes. This mechanism has been shown to impact various cellular processes, including inflammation and cell proliferation.[1][3][5]

SGC_CBP30_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Histone Histone Tail (Acetylated Lysine) CBP_p300 CBP/p300 Bromodomain Histone->CBP_p300 Binding Transcription Gene Transcription CBP_p300->Transcription Activation SGC_CBP30 This compound SGC_CBP30->Inhibition Inhibition->CBP_p300 Inhibition

Caption: this compound inhibits CBP/p300 binding to acetylated histones.

General Experimental Workflow for Cell-Based Assays

A typical workflow for utilizing this compound in a cell-based assay involves careful preparation of the compound, treatment of cells, and subsequent analysis of the desired endpoint.

Experimental_Workflow General Workflow for this compound Cellular Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Working Prepare Fresh Working Solution in Media Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells Seed->Treat Incubate Incubate for Optimized Duration Treat->Incubate Harvest Harvest Cells/Lysates Incubate->Harvest Assay Perform Endpoint Assay (e.g., qPCR, Western, etc.) Harvest->Assay Data Data Analysis Assay->Data

Caption: Workflow for this compound cell-based experiments.

Key Experimental Protocols

1. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

  • Materials: Purified CBP or EP300 bromodomain protein, this compound, SYPRO Orange dye, appropriate buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), qPCR instrument.[1]

  • Procedure:

    • Prepare a master mix containing the protein (final concentration ~2 µM) and SYPRO Orange dye (final dilution 1:1000) in the assay buffer.[1]

    • Aliquot the master mix into a 96-well or 384-well PCR plate.

    • Add this compound to the desired final concentrations (a DMSO control should be included).

    • Seal the plate and centrifuge briefly.

    • Place the plate in a qPCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1-3°C/minute.[1]

    • Monitor the fluorescence of SYPRO Orange. The Tm is the temperature at which the fluorescence is at its maximum, corresponding to the protein's melting point.

    • The change in Tm (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.

2. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of fluorescently tagged proteins in live cells. Inhibition of CBP/p300 by this compound can alter its interaction with chromatin, leading to changes in its mobility.

  • Materials: Cells expressing a fluorescently tagged CBP or p300 bromodomain (e.g., GFP-CBP), confocal microscope with a high-power laser for bleaching, this compound.

  • Procedure:

    • Seed the transfected cells on a glass-bottom dish suitable for live-cell imaging.

    • Treat the cells with this compound at the desired concentration for an appropriate duration. Include a vehicle-treated control.

    • Identify a region of interest (ROI) within the nucleus where the fluorescent protein is localized.

    • Acquire a few pre-bleach images of the ROI.

    • Use a high-intensity laser to photobleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached molecules diffuse into it.

    • Analyze the fluorescence recovery kinetics to determine the mobile fraction and the half-time of recovery. A faster recovery suggests increased mobility of the protein. This compound has been shown to accelerate FRAP recovery at a concentration of 1 µM.[5][6][7]

3. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method to measure compound binding to a target protein in intact cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescent tracer (acceptor) that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Materials: Cells expressing a NanoLuc®-CBP/EP300 fusion protein, a cell-permeable fluorescent tracer that binds to the CBP/EP300 bromodomain, this compound, BRET-compatible plate reader.

  • Procedure:

    • Transfect cells with the NanoLuc®-CBP/EP300 expression vector.

    • Seed the transfected cells into a 96-well or 384-well white plate.

    • Add the fluorescent tracer at a fixed concentration to the cells.

    • Add this compound in a dose-response manner.

    • Incubate to allow the system to reach equilibrium.

    • Add the NanoLuc® substrate.

    • Measure the donor and acceptor emission signals using a BRET-compatible plate reader.

    • Calculate the BRET ratio and plot it against the concentration of this compound to determine the cellular IC50 value. This compound has shown an IC50 of 2.8 µM in a NanoBRET assay using HEK293 cells.[8][9]

References

Technical Support Center: SGC-CBP30 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SGC-CBP30, a potent and selective inhibitor of the CREBBP/EP300 bromodomains. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when assessing the efficacy of this compound across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a high-affinity, selective inhibitor of the bromodomains of two highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3][4][5] By binding to the acetyl-lysine recognition pocket of these bromodomains, this compound prevents their recruitment to acetylated histones and other proteins. This disrupts the formation of active transcription complexes at gene enhancers, leading to the downregulation of target gene expression.[2]

Q2: In which signaling pathways has this compound been shown to be active?

A2: this compound has been demonstrated to modulate several key signaling pathways implicated in cancer and inflammation. These include the TGF-β/SMAD3 pathway, particularly in the context of super-enhancer-mediated gene regulation in lung adenocarcinoma.[2] It also affects the IRF4 (Interferon Regulatory Factor 4) network in multiple myeloma, leading to the suppression of critical oncogenes like MYC.[6][7] Additionally, this compound has been shown to have anti-inflammatory effects by reducing the secretion of IL-17A in Th17 cells.[4]

Q3: What are the typical concentrations and incubation times for using this compound in cell-based assays?

A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological question. However, a general starting point is to perform a dose-response curve ranging from 0.1 to 10 μM.[2] For many cell lines, significant effects are observed in the range of 1-5 μM.[6][7] Incubation times can vary from 6 hours for assessing effects on mRNA expression to 72 hours or longer for cell viability or proliferation assays.[1][6]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[1][2][3] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM).[3] To avoid degradation due to repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[2][3] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in different cell lines.

Issue Potential Cause Recommended Solution
No or low efficacy in a new cell line Cell line may not be dependent on CBP/EP300 bromodomain activity for the phenotype being measured.- Positive Control: Test this compound in a cell line known to be sensitive (e.g., multiple myeloma cell lines like LP-1).[6] - Target Engagement: Confirm target engagement by assessing the expression of known downstream targets of CBP/EP300, such as MYC or IRF4, via qPCR or Western blot.[6][7] - Dose-Response: Perform a broad dose-response curve (e.g., 0.1 - 20 μM) to determine the optimal concentration for your cell line.[2]
Inconsistent results between experiments Degradation of this compound due to improper storage or handling.- Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment to avoid potency drift from freeze-thaw cycles.[2][3] - Fresh Working Solutions: Prepare working dilutions immediately before adding to cells.[3]
High cellular toxicity observed - High concentration of this compound. - High concentration of DMSO in the final culture medium.- Toxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. - Lower DMSO: Ensure the final DMSO concentration is below 0.1%.[3]
Off-target effects suspected Although this compound is highly selective, off-target effects can occur at high concentrations.- Use a structurally distinct control compound: I-CBP112 is another selective CBP/EP300 bromodomain inhibitor that can be used to confirm that the observed phenotype is due to on-target inhibition.[6][8] - Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to knockdown or knockout CBP and/or EP300 as a non-pharmacological control.[2]

This compound Efficacy in Different Cell Lines

The following table summarizes the observed effects of this compound in various cell lines as reported in the literature.

Cell Line Cell Type Concentration Range Observed Effect Reference
Multiple Myeloma (e.g., LP-1, MM.1S) Hematological Malignancy0.1 - 10 µMGrowth inhibition, G0/G1 cell cycle arrest, apoptosis, downregulation of IRF4 and MYC.[6][7]
Lung Adenocarcinoma Solid TumorNot specifiedInhibition of cell proliferation and induction of apoptosis.[3]
Pancreatic Cancer Solid TumorNot specifiedReduced cell viability, especially in combination with BET inhibitors.[3]
HeLa, U2OS Cervical Cancer, OsteosarcomaNot specifiedModerate cytotoxicity.[1]
RKO Colon Carcinoma1.5 µM (IC50)Inhibition of doxorubicin-stimulated p53 activity.[1]
Th17 Cells Immune Cells2 µMReduction in IL-17A secretion.[4][9]

Experimental Protocols

General Cell Viability/Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound and vehicle control (DMSO) in culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 20 µM).

  • Treatment: Remove the overnight culture medium and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo), following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression
  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 6-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable qPCR master mix and primers for your target gene (e.g., MYC, IRF4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

SGC_CBP30_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac_Lys Acetylated Lysine Histone->Ac_Lys CBP_EP300 CBP/EP300 Ac_Lys->CBP_EP300 recruits TF Transcription Factors (e.g., SMAD3, IRF4) CBP_EP300->TF co-activates RNA_Pol RNA Polymerase II CBP_EP300->RNA_Pol activates DNA DNA TF->DNA Target_Genes Target Genes (e.g., MYC, Pro-inflammatory cytokines) RNA_Pol->Target_Genes transcription SGC_CBP30 This compound SGC_CBP30->CBP_EP300 inhibits

Caption: Mechanism of this compound action in the nucleus.

Experimental_Workflow A 1. Cell Line Selection & Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (Time-Course) B->C D 4. Endpoint Assay C->D E Phenotypic Analysis (Viability, Apoptosis) D->E F Molecular Analysis (qPCR, Western Blot, RNA-seq) D->F

Caption: General experimental workflow for testing this compound.

Troubleshooting_Tree Start Start: No/Low Efficacy Observed Q1 Is the compound potent? (Fresh aliquot used?) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cell line sensitive? A1_Yes->Q2 Sol1 Solution: Use fresh aliquot. Prepare new stock. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the concentration optimal? A2_Yes->Q3 Sol2 Solution: Run positive control cell line. Confirm target pathway is active. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate experiment A3_Yes->End Sol3 Solution: Perform broad dose-response and time-course. A3_No->Sol3

Caption: Troubleshooting decision tree for this compound efficacy.

References

Negative control compound for SGC-CBP30 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective CBP/p300 bromodomain inhibitor, SGC-CBP30, and its corresponding negative control compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3][4][5] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound prevents their interaction with acetylated histones and other proteins, thereby modulating gene expression.[1]

Q2: What is the recommended negative control for this compound and why is it important?

The recommended negative control is SGC-CBP30N (also known as BDOIA513). This compound is structurally related to this compound but has significantly reduced activity against CBP/p300 bromodomains. Using a negative control is crucial to ensure that the observed experimental effects are due to the specific inhibition of CBP/p300 and not due to off-target effects or the compound's scaffold.

Q3: What are the typical working concentrations for this compound in cell-based assays?

The optimal concentration of this compound is cell-line and assay-dependent. However, a general starting range is 0.1–10 μM.[1] For example, a concentration of 2.5 μM has been used to induce G0/G1 arrest in LP-1 multiple myeloma cells, while concentrations up to 20 μM have been used in other cell lines like COLO-320-HSR for 6-hour treatments.[4][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound and its negative control?

Both this compound and SGC-CBP30N are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For long-term storage, it is recommended to store the DMSO stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Working solutions should be freshly prepared from the stock for each experiment. The final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and the comparative activity of its negative control, SGC-CBP30N.

CompoundTargetAssay TypeIC50 / KdThermal Shift (ΔTm)
This compound CBPBiochemical21 nM (Kd)9.7°C
p300Biochemical32 nM (Kd)Not specified
BRD4(1)Biochemical~840 nM (40-fold selective)1.8°C
SGC-CBP30N CBPThermal ShiftModerately active2.0°C
BRD4(1)Thermal ShiftInactive0.4°C

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts by competitively inhibiting the binding of acetylated lysine residues to the bromodomains of CBP and p300. This disrupts their function as transcriptional co-activators, leading to downstream changes in gene expression.

cluster_0 Cellular Environment cluster_1 Transcriptional Regulation This compound This compound CBP/p300_Bromodomain CBP/p300_Bromodomain This compound->CBP/p300_Bromodomain Inhibits Transcription_Repression Transcription_Repression This compound->Transcription_Repression Results in Target_Gene_Promoter Target_Gene_Promoter CBP/p300_Bromodomain->Target_Gene_Promoter Recruited to Acetylated_Histones Acetylated_Histones Acetylated_Histones->CBP/p300_Bromodomain Binds Transcription_Activation Transcription_Activation Target_Gene_Promoter->Transcription_Activation Leads to

Caption: this compound competitively inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Workflow for Cell-Based Assays

A typical workflow for assessing the effect of this compound on a specific cellular phenotype.

Start Start Cell_Seeding Seed cells at optimal density Start->Cell_Seeding Treatment Treat with this compound, SGC-CBP30N, and Vehicle (DMSO) Cell_Seeding->Treatment Incubation Incubate for desired duration Treatment->Incubation Endpoint_Assay Perform endpoint assay (e.g., proliferation, apoptosis, gene expression) Incubation->Endpoint_Assay Data_Analysis Analyze and compare results Endpoint_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for conducting cell-based experiments with this compound.

Troubleshooting Guide

Issue 1: No or weak effect of this compound observed.

  • Question: I am not seeing the expected phenotypic or molecular effect after treating my cells with this compound. What could be the reason?

  • Answer:

    • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration.

    • Compound Instability: Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and that working solutions are freshly prepared. Avoid multiple freeze-thaw cycles of the stock solution.[3]

    • Cell Line Insensitivity: The biological process you are studying may not be dependent on CBP/p300 bromodomain activity in your chosen cell line. Consider using a positive control cell line known to be sensitive to CBP/p300 inhibition.

    • Assay Timing: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to identify the optimal endpoint.

Issue 2: High background or off-target effects.

  • Question: I am observing effects with my vehicle control (DMSO) or similar effects with both this compound and the negative control, SGC-CBP30N. How can I address this?

  • Answer:

    • High DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is not exceeding 0.1%, as higher concentrations can be toxic to some cell lines.[3]

    • Non-specific Compound Effects: If SGC-CBP30N is showing similar activity to this compound, it could indicate that the observed phenotype is due to the chemical scaffold rather than specific CBP/p300 inhibition. In such cases, consider using a structurally distinct CBP/p300 inhibitor to validate your findings.

    • Confirm Target Engagement: To confirm that this compound is engaging its target in your cells, you can perform a Western blot to check for changes in histone acetylation marks known to be regulated by CBP/p300, such as H3K27ac.

Issue 3: Inconsistent results between experiments.

  • Question: My results with this compound are not reproducible. What are the common sources of variability?

  • Answer:

    • Cellular Conditions: Ensure that cell passage number, confluency at the time of treatment, and media conditions are consistent across experiments.

    • Compound Preparation: Prepare fresh working solutions of this compound and SGC-CBP30N for each experiment from a well-maintained stock.

    • Assay Performance: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and data acquisition parameters.

Detailed Experimental Protocols

Protocol 1: General Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of this compound, SGC-CBP30N, and a vehicle control (DMSO) in cell culture medium. A serial dilution series is recommended for dose-response experiments.

  • Treatment: Remove the old medium from the cells and add the 2X working solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the effect on cell viability.

Protocol 2: Western Blot for Histone Acetylation

  • Cell Treatment: Treat cells with this compound, SGC-CBP30N, and vehicle control for the desired time.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the histone mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the acetylated histone to the total histone loading control.

References

Minimizing variability in experiments with SGC-CBP30

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGC-CBP30. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this potent and selective CREBBP/EP300 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe that inhibits the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2][3] By binding to the acetyl-lysine recognition pocket of these bromodomains, this compound prevents their recruitment to acetylated histones and other proteins.[2] This disrupts the formation of transcriptional machinery at gene regulatory elements, leading to the modulation of gene expression.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and potency of this compound, proper storage and handling are critical.

  • Solid Compound: Store at -20°C for long-term stability (stable for at least 4 years).[4] It can be shipped at room temperature in the continental US.

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1][2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and variability in your experiments.[1][2][5] Store stock solutions at -80°C for up to a year.[1] For short-term storage (up to one month), -20°C is acceptable.[1]

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock for each experiment to ensure consistent potency.

Q3: In which solvents is this compound soluble?

This compound exhibits good solubility in several common laboratory solvents.

SolventMaximum ConcentrationNotes
DMSO≥ 20.05 mg/mL (~100 mM)Preferred for most cell-based assays.[1][2] Use fresh, moisture-free DMSO for best results.[1]
Ethanol≥ 25.7 mg/mLUltrasonic assistance may be required.[2][6]
Water≥ 4.67 mg/mLUltrasonic assistance may be required.[2][6]
DMF15 mg/mL-
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL-

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for CREBBP/EP300 over other bromodomain families like BETs (e.g., BRD4), some off-target activities have been reported.[1] At higher concentrations, it can show activity against BRD2, BRD3, and BRD4.[7][8] Additionally, some studies have noted interactions with adrenergic receptors (alpha 2A and 2C), phosphodiesterase-5 (PDE5), and platelet-activating factor (PAF) at micromolar concentrations.[7] A study has also identified this compound as an inhibitor of the efflux transporter ABCG2, which could potentiate the effects of other drugs.[9][10] Researchers should use the lowest effective concentration and consider using appropriate negative controls to mitigate and interpret potential off-target effects.

Troubleshooting Guide

Issue 1: High variability in experimental results.

High variability can stem from several factors related to compound handling and experimental setup.

  • Inconsistent Compound Potency:

    • Cause: Repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Aliquot stock solutions into single-use vials upon initial preparation.[1][2][5] Always prepare fresh working dilutions for each experiment.

  • Inconsistent Cell-Based Assay Results:

    • Cause: Variations in cell density, passage number, and serum concentration can all contribute to variability.

    • Solution: Standardize your cell culture conditions. Ensure consistent cell seeding densities and use cells within a defined passage number range. Perform a dose-response curve for each new cell line to determine the optimal concentration.[2]

  • Solvent Effects:

    • Cause: High concentrations of DMSO can be toxic to cells.

    • Solution: Keep the final DMSO concentration in your cell culture medium below 0.1% to avoid solvent-induced artifacts.[5]

Issue 2: No or lower than expected activity of this compound.

  • Compound Degradation:

    • Cause: Improper storage or handling.

    • Solution: Refer to the recommended storage and handling conditions. If in doubt, use a fresh vial of the compound.

  • Cell Line Insensitivity:

    • Cause: The biological context of the chosen cell line may not be dependent on CREBBP/EP300 bromodomain activity for the phenotype being measured.

    • Solution: Select cell lines where the pathway of interest is known to be regulated by CREBBP/EP300. Consider using positive control cell lines known to be sensitive to this compound, such as certain cancer cell lines where MYC is a key driver.[11]

  • Suboptimal Assay Conditions:

    • Cause: Incorrect concentration or incubation time.

    • Solution: Perform a dose-response experiment to determine the IC50 in your specific assay. Optimize the treatment duration based on the biological process being studied. For example, inhibition of MYC expression in AMO1 cells has been observed after 6 hours.[1]

Issue 3: Observing unexpected or off-target effects.

  • High Compound Concentration:

    • Cause: Using concentrations that are significantly higher than the IC50 for CREBBP/EP300 can lead to engagement of less sensitive off-targets.

    • Solution: Use the lowest effective concentration determined from your dose-response studies.

  • Confirmation of On-Target Effect:

    • Cause: The observed phenotype may not be due to the inhibition of CREBBP/EP300.

    • Solution: To confirm that the observed effects are due to the inhibition of CREBBP/EP300, consider using a structurally unrelated inhibitor of the same target or employing genetic approaches like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of CREBBP and EP300 as negative controls.[2]

Quantitative Data Summary

In Vitro Potency of this compound

TargetAssayIC50 / K_d (nM)
CREBBPITC21
EP300ITC38
CREBBPAlphascreen69
CREBBPBLI41

Data sourced from the Structural Genomics Consortium.[12]

Cell-Based Assay Potency of this compound

Cell LineAssayIncubation TimeIC50 / EC50 (µM)
RKOp53 reporter assay24 hrs pre-incubation, 16 hrs with doxorubicin1.5
AMO1MYC expression (QuantiGene)6 hrs2.7
HEK293Histone H3.3-CBP BRET assayOvernight2.8

Data compiled from various sources.[1]

Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow

This protocol provides a general framework for treating cells with this compound. Specific parameters should be optimized for your cell line and assay.

  • Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation:

    • Thaw a single-use aliquot of your this compound DMSO stock solution.

    • Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1%.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, perform your desired downstream analysis, such as cell viability assays (e.g., CellTiter-Glo), gene expression analysis (RT-qPCR, Western blot), or other relevant functional assays.

Protocol 2: Western Blot for MYC Downregulation

  • Cell Treatment: Treat cells (e.g., AMO1) with this compound (e.g., at its EC50 of 2.7 µM) or DMSO control for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MYC overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

SGC_CBP30_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histone Histone Tail AcLys Acetylated Lysine Histone->AcLys HAT activity CBP_p300 CBP/p300 AcLys->CBP_p300 recruits TF Transcription Factor TF->CBP_p300 binds PolII RNA Pol II Gene_Expression Target Gene Expression PolII->Gene_Expression leads to CBP_p300->PolII activates SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits binding to Ac-Lys

Caption: Mechanism of action of this compound.

Experimental_Workflow_Troubleshooting Start Start Experiment Prep Prepare this compound (Fresh Dilutions) Start->Prep Cell_Culture Standardize Cell Culture (Density, Passage) Start->Cell_Culture Treatment Cell Treatment (Dose-Response) Prep->Treatment Cell_Culture->Treatment Analysis Downstream Analysis Treatment->Analysis Results Interpret Results Analysis->Results Success Consistent Results Results->Success Consistent Variability High Variability? Results->Variability Inconsistent Troubleshoot Troubleshoot: - Aliquot Stocks - Check DMSO % - Standardize Cells Variability->Troubleshoot Yes Troubleshoot->Prep

Caption: Troubleshooting workflow for experimental variability.

References

Validation & Comparative

SGC-CBP30 versus JQ1 effects on gene expression

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of SGC-CBP30 and JQ1 on Gene Expression

For researchers investigating epigenetic regulation and its therapeutic potential, small molecule inhibitors targeting bromodomains have become indispensable tools. Among these, this compound and JQ1 are prominent chemical probes that modulate gene expression through distinct mechanisms. This guide provides a detailed comparison of their effects, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Introduction to this compound and JQ1

This compound is a potent and highly selective chemical probe that inhibits the bromodomains of the CREB-binding protein (CBP) and the related p300 protein.[1][2] Both CBP and p300 are crucial histone acetyltransferases (HATs) that function as transcriptional co-activators, playing a key role in various cellular processes, including proliferation, differentiation, and DNA repair.[1][3][4] By targeting the CBP/p300 bromodomains, this compound prevents the "reading" of acetylated lysine residues on histones, thereby modulating the expression of specific genes.

JQ1 is a well-characterized thienotriazolodiazepine that acts as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which in mammals includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6] BET proteins are critical transcriptional regulators that bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of key genes involved in cell cycle progression and oncogenesis, most notably the MYC proto-oncogene.[7][8] JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene transcription.[7]

Mechanism of Action: A Comparative Overview

The primary distinction between this compound and JQ1 lies in their protein targets. This compound targets the CBP/p300 co-activators, while JQ1 targets the BET family of proteins. This difference in targets leads to distinct, though sometimes overlapping, consequences for gene expression.

  • This compound: Inhibition of CBP/p300 bromodomains primarily affects the function of these proteins as transcriptional co-activators. This can lead to the downregulation of specific gene sets, such as those involved in inflammatory responses and certain cancer-specific pathways.[1][9] For instance, this compound has been shown to suppress the IRF4/MYC transcriptional network in multiple myeloma.[9]

  • JQ1: By displacing BRD4 from super-enhancers, JQ1 leads to a rapid and potent downregulation of key oncogenes, including MYC.[7][10] Its effect is often broader than that of more specific bromodomain inhibitors, impacting a wide range of genes involved in cell proliferation, apoptosis, and inflammation.[5][11]

SGC-CBP30_vs_JQ1_Mechanism cluster_0 This compound Pathway cluster_1 JQ1 Pathway SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibits HAT_Activity Histone Acetylation (Co-activator function) CBP_p300->HAT_Activity Reads Gene_Expression_CBP Target Gene Expression (e.g., IL-17, IRF4) HAT_Activity->Gene_Expression_CBP Activates JQ1 JQ1 BET BET Bromodomain (BRD4) JQ1->BET Inhibits Chromatin Chromatin (Super-enhancers) BET->Chromatin Binds to Gene_Expression_JQ1 Target Gene Expression (e.g., MYC) Chromatin->Gene_Expression_JQ1 Activates

Caption: Mechanisms of this compound and JQ1 action.

Comparative Effects on Gene Expression

Direct comparative studies have shown that this compound has a more restricted effect on gene expression than the pan-BET inhibitor JQ1.[2][12] While both can lead to the downregulation of the MYC oncogene, the overall transcriptional impact of JQ1 is significantly broader.[9][13]

In a study using the glioblastoma cell line LN-2683GS, treatment with 1 µM JQ1 resulted in 2,709 differentially expressed genes over a 48-hour time course.[11] In contrast, transcriptional profiling in human T-cells showed that this compound had a much narrower effect on gene expression compared to JQ1.[2] This highlights the more targeted nature of CBP/p300 bromodomain inhibition versus the widespread effects of pan-BET inhibition.

Quantitative Data on Gene Expression Changes

The following table summarizes data from a comparative study in K562 chronic myeloid leukemia cells, illustrating the differential impact of this compound and JQ1 on gene downregulation.

Inhibitor Concentration Treatment Duration Number of Downregulated Genes Key Downregulated Pathways Reference
JQ1 200 nM48 hours1205Cell Cycle, RNA Metabolism, MYC Targets[13]
This compound 5 µM48 hours741Hematopoiesis, GATA1/MYC Axis[13]
Overlap N/A48 hours269Gene Transcription Regulation[13]

Data derived from transcriptional profiling in K562 cells.

This data clearly shows that while there is some overlap in the genes downregulated by both inhibitors, JQ1 affects a larger set of genes. The 269 commonly downregulated genes are enriched in functions related to gene transcription regulation.[13]

Experimental Protocols

Below is a representative methodology for analyzing the effects of this compound and JQ1 on gene expression using RNA sequencing (RNA-seq).

RNA-Sequencing Workflow
  • Cell Culture and Treatment:

    • Culture cells (e.g., K562, LP-1, or other relevant cell lines) in appropriate media and conditions until they reach approximately 70-80% confluency.

    • Treat cells with a vehicle control (e.g., DMSO), this compound (e.g., 0.5-5 µM), or JQ1 (e.g., 200-500 nM) for a specified time course (e.g., 6, 24, or 48 hours).

    • Perform experiments in biological triplicate for statistical robustness.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

    • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50-100 bp paired-end reads.

  • Data Analysis:

    • Perform quality control on raw sequencing reads using tools like FastQC.

    • Align reads to a reference genome (e.g., human hg38) using a splice-aware aligner such as STAR.

    • Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Perform differential gene expression analysis between treated and control groups using packages like DESeq2 or edgeR in R.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > |1|).

    • Conduct pathway and gene ontology (GO) analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways.

RNA_Seq_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment (DMSO, this compound, JQ1) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction Lib_Prep 4. Library Preparation RNA_Extraction->Lib_Prep Sequencing 5. High-Throughput Sequencing Lib_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) Sequencing->Data_Analysis

Caption: Workflow for comparative transcriptomic analysis.

Conclusion

This compound and JQ1 are powerful tools for dissecting the epigenetic control of gene expression, but they operate through distinct mechanisms and produce different transcriptional outcomes.

  • JQ1 acts as a broad-spectrum BET inhibitor, causing widespread changes in gene expression, most notably the potent suppression of the MYC oncogene and its downstream targets. It is an ideal tool for studying the general roles of BET proteins in cancer and inflammation.

  • This compound offers a more targeted approach by selectively inhibiting the bromodomains of CBP and p300. Its effects on gene expression are more restricted, making it a valuable probe for investigating the specific functions of these transcriptional co-activators and for identifying therapeutic strategies in diseases driven by specific pathways, such as the Th17 response in inflammatory conditions or the IRF4 network in multiple myeloma.[9][12]

The choice between this compound and JQ1 should be guided by the specific biological question. For broad inhibition of oncogenic transcription, JQ1 is a suitable choice. For a more nuanced investigation of CBP/p300-dependent gene regulation, this compound is the more appropriate and selective tool.

References

SGC-CBP30 on Selectivity: A Comparative Analysis Against Other Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the selective inhibition of bromodomains—key readers of histone acetylation marks—presents a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions. This guide provides a detailed comparison of the selectivity of SGC-CBP30, a potent inhibitor of the CREBBP/EP300 bromodomains, against other well-characterized bromodomain inhibitors such as JQ1, I-BET762, and PFI-1. This objective analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their research.

Comparative Selectivity Profiles

The selectivity of a bromodomain inhibitor is paramount to its utility as a chemical probe and its potential as a therapeutic agent. The following table summarizes the quantitative data on the binding affinity and inhibitory activity of this compound and other key inhibitors across a panel of bromodomains.

InhibitorTarget BromodomainDissociation Constant (Kd)IC50Citation
This compound CREBBP21 nM21 nM[1][2][3]
EP30038 nM38 nM[1][2]
BRD4 (BD1)-40-fold selectivity over BRD4(1)[1][2][4]
BRD4 (BD2)-250-fold selectivity for CBP over BRD4(2)[2][5]
JQ1 BRD4 (BD1)~50 nM77 nM[6]
BRD4 (BD2)~90 nM33 nM[6]
CREBBP->10,000 nM[6]
I-BET762 BET Family (BRD2, BRD3, BRD4)50.5–61.3 nM32.5–42.5 nM[7][8]
PFI-1 BRD2-98 nM[9][10][11]
BRD4 (BD1)47.4 nM220 nM[9][10]
BRD4 (BD2)194.9 nM-[9][10]
CREBBP49 µM-[12]

Table 1: Comparative binding affinities and inhibitory concentrations of selected bromodomain inhibitors. Values are compiled from various biochemical and biophysical assays.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the comparison.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay is used to measure the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.

  • Reagents and Materials : GST-tagged bromodomain protein, biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

  • Assay Procedure :

    • Incubate the GST-tagged bromodomain protein with the biotinylated histone peptide in the presence of varying concentrations of the inhibitor.

    • Add the Donor and Acceptor beads to the mixture.

    • In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the Donor and Acceptor beads into close proximity.

    • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

    • A potent inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined by plotting the signal against the inhibitor concentration.[6][13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to a bromodomain, allowing for the determination of the dissociation constant (Kd).

  • Instrumentation : An isothermal titration calorimeter.

  • Sample Preparation : The bromodomain protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration : A series of small injections of the inhibitor into the protein solution is performed.

  • Data Acquisition : The heat released or absorbed during each injection is measured.

  • Data Analysis : The binding isotherm is generated by plotting the heat change against the molar ratio of the inhibitor to the protein. Fitting this curve to a binding model yields the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[1][9][14]

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.

  • Reagents and Materials : Purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and the inhibitor.

  • Assay Procedure :

    • The protein is mixed with the dye and varying concentrations of the inhibitor.

    • The mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

    • The dye fluoresces when it binds to hydrophobic regions of the protein that are exposed as the protein unfolds.

  • Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of an inhibitor indicates stabilization of the protein upon binding, and the magnitude of the shift (ΔTm) can be correlated with binding affinity.[6][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the roles of these inhibitors.

G cluster_0 CREBBP_EP300 CREBBP/EP300 (Histone Acetyltransferases) Histones Histones CREBBP_EP300->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones GATA1_MYC GATA1 / MYC (Transcription Factors) Acetylated_Histones->GATA1_MYC Recruitment Target_Genes Target Gene Expression (Proliferation, Cell Cycle) GATA1_MYC->Target_Genes Activation SGC_CBP30 This compound SGC_CBP30->CREBBP_EP300 Inhibition

Caption: CREBBP/EP300 signaling pathway and the inhibitory action of this compound.

G cluster_1 Start Start: Select Inhibitor and Bromodomain Panel Biochemical_Assays Primary Screening: Biochemical/Biophysical Assays (AlphaScreen, ITC, DSF) Start->Biochemical_Assays Determine_Potency Determine IC50 / Kd Biochemical_Assays->Determine_Potency Selectivity_Profiling Selectivity Profiling (Compare affinities across bromodomain family) Determine_Potency->Selectivity_Profiling Cellular_Assays Secondary Screening: Cell-Based Assays (e.g., NanoBRET) Determine_EC50 Determine Cellular Potency (EC50) Cellular_Assays->Determine_EC50 Downstream_Analysis Functional Analysis: Gene Expression, Phenotypic Assays Determine_EC50->Downstream_Analysis Selectivity_Profiling->Cellular_Assays End End: Identify Selective Probe Downstream_Analysis->End

Caption: General experimental workflow for assessing bromodomain inhibitor selectivity.

Conclusion

This compound demonstrates remarkable selectivity for the CREBBP/EP300 bromodomains over the BET family and other bromodomains.[1][2][4] This high degree of selectivity, as determined by a variety of robust biochemical and biophysical assays, distinguishes it from pan-BET inhibitors like JQ1 and I-BET762, and even from other inhibitors like PFI-1 which show some cross-reactivity. The specific targeting of the CREBBP/EP300 axis by this compound makes it an invaluable tool for dissecting the specific biological functions of these transcriptional coactivators in health and disease, and highlights its potential for therapeutic development in contexts where precise epigenetic modulation is required.[16][17] Researchers are encouraged to consider these selectivity profiles and experimental methodologies when designing their studies and interpreting their results.

References

A Head-to-Head Comparison of SGC-CBP30 and I-CBP112 in Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery for multiple myeloma, the inhibition of the paralogous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) has emerged as a promising therapeutic strategy. Two key chemical probes, SGC-CBP30 and I-CBP112, have been instrumental in validating this approach. Both are selective inhibitors of the CBP/EP300 bromodomains, which are crucial for recognizing acetylated lysine residues on histones and other proteins, thereby regulating gene expression.

This guide provides an objective comparison of this compound and I-CBP112 based on their performance in multiple myeloma studies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important research tools.

Mechanism of Action: Targeting the IRF4/MYC Axis

Both this compound and I-CBP112 exert their anti-myeloma effects by disrupting a critical oncogenic signaling pathway. By inhibiting the bromodomains of CBP/EP300, these compounds lead to the transcriptional suppression of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell development and a key dependency in multiple myeloma.[1][2] The downregulation of IRF4, in turn, leads to the suppression of its downstream target, the proto-oncogene c-MYC.[1][3] This cascade of events ultimately results in cell cycle arrest and apoptosis in multiple myeloma cells.[1][4]

Signaling_Pathway cluster_inhibitors Inhibitors cluster_pathway Signaling Cascade This compound This compound CBP_EP300 CBP/EP300 Bromodomains This compound->CBP_EP300 inhibit I-CBP112 I-CBP112 I-CBP112->CBP_EP300 inhibit IRF4 IRF4 Transcription Factor CBP_EP300->IRF4 activates MYC c-MYC Oncogene IRF4->MYC activates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis MYC->Cell_Cycle_Arrest leads to

Figure 1: this compound & I-CBP112 inhibit the IRF4/MYC pathway.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and I-CBP112 from various in vitro and cellular assays.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundI-CBP112Reference
CBP Bromodomain Kd 21 nM151 nM[5][6]
p300 Bromodomain Kd 32 nM167 nM[5][6]
CBP-H3.3 NanoBRET EC50 0.28 µM0.24 µM[7]
Selectivity over BRD4(1) ~40-foldWeak off-target activity[5][6]

Table 2: Anti-proliferative Activity in Multiple Myeloma Cell Lines (GI50 values)

Cell LineThis compound (µM)I-CBP112 (µM)Reference
LP-1 < 3Sensitive[1]
OPM-2 < 3Sensitive[1]
U266 < 3Sensitive[1]
RPMI-8226 < 3Sensitive[1]
KMS-11 < 3Sensitive[1]
MM.1S < 3Sensitive[1]

Note: A subset of 14 out of 15 of the most sensitive cell lines to both compounds were of multiple myeloma origin.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and I-CBP112 are provided below.

Experimental_Workflow Start Start Biochemical_Assays Biochemical Assays (AlphaLISA) Start->Biochemical_Assays Determine Potency Cellular_Target_Engagement Cellular Target Engagement (NanoBRET, High-Content Imaging) Biochemical_Assays->Cellular_Target_Engagement Confirm Cellular Activity Phenotypic_Assays Phenotypic Assays (Cell Viability, Apoptosis) Cellular_Target_Engagement->Phenotypic_Assays Assess Biological Effect Mechanism_of_Action Mechanism of Action (Western Blot, qRT-PCR) Phenotypic_Assays->Mechanism_of_Action Elucidate Pathway In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Evaluate In Vivo Efficacy End End In_Vivo_Studies->End

Figure 2: General experimental workflow for inhibitor characterization.
Biochemical Potency and Selectivity: AlphaLISA

Objective: To determine the binding affinity and selectivity of this compound and I-CBP112 for the bromodomains of CBP/EP300 versus other bromodomain families (e.g., BETs).

Methodology:

  • Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures the interaction between a biotinylated histone peptide substrate and a GST-tagged bromodomain protein.

  • Reagents:

    • Purified, GST-tagged CBP or BRD4(1) bromodomain.

    • Biotinylated histone H3 or H4 peptide.

    • Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.

    • This compound or I-CBP112 at various concentrations.

  • Procedure:

    • The GST-tagged bromodomain protein is incubated with the biotinylated histone peptide in the presence of varying concentrations of the inhibitor.

    • AlphaLISA Acceptor beads are added, binding to the GST-tagged bromodomain.

    • Streptavidin Donor beads are added, binding to the biotinylated histone peptide.

    • If the bromodomain and histone peptide interact, the Donor and Acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.

    • The signal is measured on an Envision plate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

    • IC50 values are calculated from the dose-response curves using a four-parameter non-linear regression model.

Cellular Target Engagement: NanoBRET Assay

Objective: To confirm that this compound and I-CBP112 can disrupt the interaction between the CBP bromodomain and histone H3.3 in a live-cell context.

Methodology:

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a NanoLuc® luciferase-tagged protein (donor) to a HaloTag®-labeled protein (acceptor).

  • Reagents:

    • HEK293T cells.

    • Plasmids encoding CBP bromodomain fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.

    • HaloTag® NanoBRET™ 618 Ligand.

    • This compound or I-CBP112 at various concentrations.

  • Procedure:

    • HEK293T cells are co-transfected with the donor and acceptor plasmids.

    • Transfected cells are plated and treated with varying concentrations of the inhibitors.

    • The HaloTag® NanoBRET™ 618 Ligand is added, which fluorescently labels the HaloTag®-H3.3.

    • The NanoBRET™ Nano-Glo® Substrate is added.

    • If the CBP bromodomain and H3.3 are in close proximity, energy transfer occurs from the NanoLuc® donor to the fluorescent acceptor.

    • The donor emission (460 nm) and acceptor emission (618 nm) are measured.

    • The NanoBRET™ ratio is calculated, and a decrease in this ratio indicates target engagement by the inhibitor.

    • EC50 values are determined from the dose-response curves.

Chromatin Release: High-Content Imaging

Objective: To visualize and quantify the displacement of CBP from chromatin upon inhibitor treatment.

Methodology:

  • Principle: This imaging-based assay measures the release of a GFP-tagged bromodomain protein from chromatin, which results in the formation of nuclear speckles.

  • Reagents:

    • U2OS cells stably expressing CBP bromodomain-GFP fusion protein.

    • This compound or I-CBP112 at various concentrations.

    • Hoechst dye for nuclear staining.

  • Procedure:

    • Cells are seeded in 384-well plates and treated with a titration of the inhibitors.

    • After incubation, cells are fixed and stained with Hoechst dye.

    • Images are acquired using a high-content imaging system.

    • Image analysis software is used to quantify the number and intensity of the GFP speckles within the nucleus.

    • An increase in speckle formation indicates the release of the fusion protein from chromatin.

    • Dose-response curves are generated to determine the EC50 for chromatin release.

Cell Viability and Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound and I-CBP112 on multiple myeloma cell lines.

Methodology:

  • Principle: A resazurin-based assay is used to measure cell viability. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells.

  • Reagents:

    • Multiple myeloma cell lines (e.g., LP-1, OPM-2, U266).

    • This compound or I-CBP112 at various concentrations.

    • Resazurin sodium salt solution.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitors.

    • Plates are incubated for 6 days.

    • Resazurin solution is added to each well, and the plates are incubated for a further 4-6 hours.

    • Fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).

    • The fluorescence intensity is proportional to the number of viable cells.

    • GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

Mechanism of Action: Western Blotting and qRT-PCR

Objective: To confirm the downregulation of IRF4 and MYC protein and mRNA levels upon inhibitor treatment.

Methodology:

  • Western Blotting:

    • Multiple myeloma cells are treated with this compound or I-CBP112 for 24-72 hours.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against IRF4, MYC, and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a fluorescent dye or HRP.

    • Protein bands are visualized and quantified using an imaging system (e.g., LI-COR Odyssey or chemiluminescence).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Cells are treated with the inhibitors for 6 hours.

    • Total RNA is extracted, and cDNA is synthesized.

    • qRT-PCR is performed using primers specific for IRF4, MYC, and a housekeeping gene (e.g., GAPDH).

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

Both this compound and I-CBP112 are valuable chemical probes for studying the role of CBP/EP300 bromodomains in multiple myeloma. They have demonstrated potent and selective inhibition of the target, leading to the disruption of the oncogenic IRF4/MYC axis and subsequent anti-proliferative effects in myeloma cell lines. This compound generally exhibits a higher biochemical potency for the CBP/EP300 bromodomains. However, both compounds show comparable cellular activity in NanoBRET and cell viability assays. The choice between these two inhibitors may depend on the specific experimental context and desired concentration ranges for on-target effects. This guide provides a comprehensive overview to aid researchers in selecting the appropriate tool and designing robust experiments to further investigate the therapeutic potential of CBP/EP300 inhibition in multiple myeloma.

References

Cross-Validation of SGC-CBP30 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and p300.[1][2] These proteins are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer.[3][4] Validating the on-target effects of chemical probes like this compound is essential to ensure that the observed biological outcomes are a direct consequence of inhibiting the intended target. Cross-validation with genetic approaches, such as RNA interference (RNAi) or CRISPR-mediated gene editing, provides a robust method to confirm the specificity of the probe's action. This guide compares the phenotypic and gene expression effects of this compound with those of genetic knockdown of CREBBP and EP300, providing supporting experimental data and protocols.

Data Presentation

The following tables summarize the quantitative data from studies that have compared the effects of this compound with genetic knockdown of CREBBP and/or EP300 in cancer cell lines.

Table 1: Comparison of Phenotypic Effects on Cell Viability and Proliferation

Approach Cell Line Target(s) Observed Effect Quantitative Measurement Reference
Chemical Probe K562 (Leukemia)CREBBP/EP300 BromodomainsGrowth InhibitionGI50 ≈ 5 µM (7-day treatment)[5]
shRNA Knockdown K562 (Leukemia)CREBBPReduced Cell GrowthSignificant reduction in cell number by day 7[5]
shRNA Knockdown K562 (Leukemia)EP300Reduced Cell GrowthSignificant reduction in cell number by day 7[5]
shRNA Knockdown K562 (Leukemia)CREBBP & EP300Stronger Reduction in Cell GrowthMore pronounced reduction in cell number by day 7 compared to single knockdowns[5]
Chemical Probe LP-1 (Multiple Myeloma)CREBBP/EP300 BromodomainsGrowth InhibitionGI50 < 2.5 µM (6-day treatment)[6]
shRNA Knockdown LP-1 (Multiple Myeloma)CREBBP or EP300Reduced Cell ViabilityObserved subsequent to suppression of IRF4[6]

Table 2: Comparison of Effects on Gene Expression

Approach Cell Line Target Gene(s) Effect on Gene Expression Reference
Chemical Probe (this compound) LP-1 (Multiple Myeloma)IRF4, MYCDownregulation[6]
shRNA Knockdown LP-1 (Multiple Myeloma)IRF4, MYCDownregulation following knockdown of either CREBBP or EP300[6]
Chemical Probe (this compound) K562 (Leukemia)GATA1 and MYC-driven transcriptsDownregulation[4]
shRNA Knockdown K562 (Leukemia)Genes associated with GATA1/MYCDownregulation following knockdown of CREBBP or EP300[4]

Experimental Protocols

1. Cell Viability/Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound or genetic knockdown on cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well microplate at a density appropriate for the cell line and the duration of the experiment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.[1]

    • On the day of treatment, dilute the stock solution in culture medium to achieve the desired final concentrations.

    • Add the this compound solutions to the respective wells. Include a DMSO-only control.

  • shRNA-mediated Knockdown:

    • Transduce cells with lentiviral particles containing shRNA constructs targeting CREBBP, EP300, or a non-target control (shNT).[7]

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Confirm knockdown efficiency by Western blotting or qRT-PCR.

  • Incubation: Incubate the cells for the desired period (e.g., 6-7 days), replenishing the medium with fresh compound or selection agent as needed.

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as resazurin or a tetrazolium-based compound (e.g., MTT, WST-1).[8][9][10]

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or fluorometric conversion.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the readings to the control wells and calculate the half-maximal growth inhibition concentration (GI50) for the this compound treatment. For shRNA experiments, compare the cell viability of the knockdown cells to the non-target control.

2. shRNA-Mediated Gene Knockdown

This protocol outlines the general steps for knocking down CREBBP or EP300 using shRNA.

  • shRNA Vector Preparation:

    • Obtain lentiviral vectors containing shRNA sequences targeting human CREBBP or EP300.[7] A non-target shRNA should be used as a negative control.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles if necessary.

  • Cell Transduction:

    • Plate the target cells (e.g., K562 or LP-1) and add the lentiviral supernatant in the presence of polybrene to enhance transduction efficiency.

    • Incubate for 24-48 hours.

  • Selection and Expansion:

    • Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.

    • Expand the stable cell lines.

  • Verification of Knockdown:

    • Harvest a portion of the cells and prepare protein lysates or extract RNA.

    • Perform Western blotting with antibodies against CREBBP or EP300 to confirm protein level knockdown.

    • Perform quantitative real-time PCR (qRT-PCR) to confirm mRNA level knockdown.

Mandatory Visualization

SGC-CBP30_and_Genetic_KD_Workflow cluster_chemical Chemical Probe Arm cluster_genetic Genetic Knockdown Arm SGC_CBP30 Treat cells with This compound Phenotypic_Analysis Phenotypic Analysis (e.g., Cell Viability Assay) SGC_CBP30->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (e.g., qRT-PCR, RNA-seq) SGC_CBP30->Molecular_Analysis DMSO_Control Treat cells with DMSO (Vehicle Control) DMSO_Control->Phenotypic_Analysis DMSO_Control->Molecular_Analysis shRNA_KD Transduce cells with shRNA for CREBBP/EP300 shRNA_KD->Phenotypic_Analysis shRNA_KD->Molecular_Analysis shRNA_Control Transduce cells with non-target shRNA (Control) shRNA_Control->Phenotypic_Analysis shRNA_Control->Molecular_Analysis Cell_Culture Culture Cancer Cell Line (e.g., K562, LP-1) Cell_Culture->SGC_CBP30 Cell_Culture->DMSO_Control Cell_Culture->shRNA_KD Cell_Culture->shRNA_Control Cross_Validation Cross-Validation: Compare Outcomes Phenotypic_Analysis->Cross_Validation Molecular_Analysis->Cross_Validation

Caption: Experimental workflow for cross-validating this compound effects.

CREBBP_EP300_Signaling_Pathway SGC_CBP30 This compound Bromodomain Bromodomain SGC_CBP30->Bromodomain Inhibits shRNA shRNA CREBBP_EP300 CREBBP / EP300 shRNA->CREBBP_EP300 Knockdown CREBBP_EP300->Bromodomain HAT_Domain HAT Domain CREBBP_EP300->HAT_Domain Transcription_Factors Transcription Factors (e.g., GATA1, IRF4) CREBBP_EP300->Transcription_Factors Co-activates Histones Histones (e.g., H3K27) Bromodomain->Histones Binds to acetylated lysines HAT_Domain->Histones Acetylates HAT_Domain->Transcription_Factors Acetylates Target_Genes Target Genes (e.g., MYC) Histones->Target_Genes Regulate Accessibility Transcription_Factors->Target_Genes Regulate Gene_Expression Gene Expression (Proliferation, Survival) Target_Genes->Gene_Expression Acetylation Acetylation

Caption: Simplified signaling pathway of CREBBP/EP300 and points of intervention.

References

A Comparative Guide to SGC-CBP30-Mediated Inhibition of CBP/p300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC-CBP30, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with other notable inhibitors targeting these key epigenetic regulators. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Unveiling the Role of CBP/p300 Inhibition

CREB-binding protein (CBP) and the highly homologous p300 are crucial transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity, which plays a pivotal role in chromatin remodeling and gene expression regulation. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues, a key step in their recruitment to chromatin and subsequent transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.

This compound is a chemical probe that selectively inhibits the bromodomains of CBP and p300, thereby disrupting their function in gene regulation.[2] This guide will delve into the specifics of its inhibitory profile and compare it with other compounds targeting the CBP/p300 axis.

Comparative Analysis of CBP/p300 Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative CBP/p300 inhibitors.

Table 1: Biochemical Potency of CBP/p300 Inhibitors

InhibitorTargetAssay TypeIC50KdKi
This compound CBP-21 - 69 nM[3]21 nM[2]-
p300-38 nM[3]32 nM[2]-
I-CBP112 CBP-170 nM151 ± 6 nM[4]-
p300--167 ± 8 nM[4]-
GNE-781 CBPTR-FRET0.94 nM[5]--
p300-1.2 nM[6]--
CPI-637 CBPTR-FRET30 nM[7][8]--
p300TR-FRET51 nM[7][8]--
A-485 p300 HAT-60 nM[9]--
p300-BHC-9.8 nM[10]--
CBP-BHC-2.6 nM[10]--
C646 p300 HAT---400 nM[11][12]

Table 2: Cellular Activity of CBP/p300 Inhibitors

InhibitorCell LineAssay TypeEC50Effect
This compound AMO1QuantiGene Plex2.7 μM[13]MYC expression reduction
HEK293BRET2.8 μM[13]Inhibition of CBP-Histone H3.3 binding
I-CBP112 Murine Leukemic BlastsColony Formation5 - 10 µMReduced colony formation, increased differentiation[14]
GNE-781 MV4-11-6.6 nM[6]Inhibition of Myc expression
CPI-637 AMO-1-0.60 μM[15]Inhibition of MYC expression
A-485 PC-3High Content Microscopy73 nM[16]Decrease in H3K27Ac
C646 Prostate Cancer Cell Lines-20 µMInduction of apoptosis[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency

This assay is used to determine the in vitro potency of inhibitors in disrupting the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% Bovine serum albumin, 0.01% Tween-20).

    • Dilute the recombinant CBP or p300 bromodomain protein and the biotinylated acetylated histone H4 peptide substrate in the assay buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound).

  • Assay Procedure :

    • In a 384-well plate, add the diluted inhibitor, the CBP/p300 bromodomain protein, and the biotinylated histone peptide.

    • Incubate at room temperature to allow for binding.

    • Add Streptavidin-coated Donor beads and anti-tag (e.g., anti-His) Acceptor beads.

    • Incubate in the dark at room temperature.

  • Data Acquisition and Analysis :

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal generated is inversely proportional to the degree of inhibition.

    • Calculate IC50 values by fitting the data to a dose-response curve.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

This live-cell assay measures the ability of an inhibitor to bind to the CBP/p300 bromodomain within a cellular context.[18]

  • Cell Preparation :

    • Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP/p300 bromodomain fusion protein.

    • Culture the cells overnight to allow for protein expression.

  • Assay Procedure :

    • Harvest and resuspend the cells in Opti-MEM.

    • Add the NanoBRET™ tracer, a fluorescent ligand that binds to the bromodomain, to the cell suspension.

    • Dispense the cell-tracer mix into a 384-well plate.

    • Add a serial dilution of the test inhibitor.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

  • Data Acquisition and Analysis :

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

    • Determine the EC50 value from the dose-response curve.[19]

Cell Viability (MTT/MTS) Assay

This colorimetric assay assesses the effect of CBP/p300 inhibitors on cell proliferation and viability.[20]

  • Cell Seeding :

    • Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the inhibitor.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[20][21]

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[22]

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.[20][22]

  • Data Acquisition and Analysis :

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[21][23]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq is used to investigate the global changes in gene expression following treatment with a CBP/p300 inhibitor.[24]

  • Sample Preparation :

    • Treat cells with the inhibitor or vehicle control for a defined period.

    • Isolate total RNA from the cells.

    • Assess RNA quality and quantity.

  • Library Preparation and Sequencing :

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA.

    • Synthesize cDNA via reverse transcription.

    • Ligate sequencing adapters.

    • Perform sequencing on a next-generation sequencing (NGS) platform.[25]

  • Data Analysis Workflow :

    • Quality Control : Assess the quality of the raw sequencing reads.[26]

    • Alignment : Align the reads to a reference genome.[27]

    • Quantification : Count the number of reads mapping to each gene.

    • Differential Expression Analysis : Identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control.[24]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the changes in the expression of specific genes of interest identified by RNA-Seq or hypothesized to be targets of CBP/p300.

  • RNA Isolation and cDNA Synthesis :

    • Isolate total RNA from treated and control cells.

    • Perform reverse transcription to synthesize cDNA.[28]

  • qPCR Reaction :

    • Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR instrument.[29]

  • Data Analysis :

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct values of the target genes to a stably expressed housekeeping gene.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[30]

Visualizing the Molecular Interactions and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

CBP/p300 Signaling Pathway Inhibition cluster_0 Nucleus TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 Recruitment HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD RNA_Pol_II RNA Pol II CBP_p300->RNA_Pol_II Co-activation Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation BRD->Acetylated_Histone Binding Gene Target Gene mRNA mRNA Gene->mRNA RNA_Pol_II->Gene Transcription SGC_CBP30 This compound SGC_CBP30->BRD Inhibition

Caption: Inhibition of CBP/p300 by this compound.

AlphaLISA Experimental Workflow cluster_workflow Assay Steps Start Start Add_Reagents Add Inhibitor, CBP/p300-BRD, and Biotinylated Peptide Start->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Add_Beads Add Donor and Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate (Dark) Add_Beads->Incubate2 Read_Plate Read Signal Incubate2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: AlphaLISA workflow for inhibitor screening.

NanoBRET Target Engagement Workflow cluster_workflow Assay Steps Start Start Transfect Transfect Cells with NanoLuc-CBP/p300 Fusion Start->Transfect Culture Culture Overnight Transfect->Culture Prepare_Cells Prepare Cell Suspension with Tracer Culture->Prepare_Cells Plate_Cells Dispense into Plate Prepare_Cells->Plate_Cells Add_Inhibitor Add Inhibitor Plate_Cells->Add_Inhibitor Add_Substrate Add Nano-Glo Substrate Add_Inhibitor->Add_Substrate Read_BRET Measure BRET Signal Add_Substrate->Read_BRET Analyze Calculate EC50 Read_BRET->Analyze End End Analyze->End

Caption: NanoBRET workflow for cellular target engagement.

This guide provides a foundational understanding of this compound's inhibitory action and its comparison with other CBP/p300 inhibitors. The detailed protocols and visual workflows are intended to aid researchers in designing and executing experiments to further investigate the therapeutic potential of targeting this critical epigenetic pathway.

References

SGC-CBP30: A Comparative Guide to Selectivity Assessment Using Differential Scanning Fluorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The selectivity of this compound is a critical aspect of its utility in dissecting the biological roles of CBP/p300 bromodomains in various physiological and pathological processes, including cancer and inflammation. Here, we detail the use of Differential Scanning Fluorimetry (DSF) to confirm its selectivity and compare its performance against other known CBP/p300 inhibitors.

Introduction to this compound and CBP/p300

CBP and its close homolog EP300 are crucial transcriptional co-activators that play a central role in regulating gene expression. Their bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation. Given their involvement in diseases such as cancer, inhibitors of CBP/p300 bromodomains are valuable research tools and potential therapeutic agents. This compound was developed as a potent and selective inhibitor of the CBP/p300 bromodomains.

Experimental Assessment of Selectivity: Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry is a rapid and robust biophysical technique used to assess the binding of small molecules to a target protein. The principle lies in monitoring the thermal unfolding of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in melting temperature (ΔTm) is a direct indicator of binding affinity.

Detailed Experimental Protocol for DSF

The following protocol outlines the steps for determining the selectivity of this compound against a panel of bromodomain-containing proteins using DSF.

Materials:

  • Purified bromodomain proteins (2 µM final concentration)

  • This compound (10 µM final concentration)

  • 10 mM HEPES pH 7.5, 500 mM NaCl buffer

  • SYPRO Orange dye (1:1000 dilution)

  • 96-well PCR plates

  • Real-Time PCR instrument (e.g., Mx3005p)

Procedure:

  • Protein Preparation: Prepare a 2 µM solution of each purified bromodomain protein in the assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock to the final concentration of 10 µM in the assay buffer.

  • Reaction Mixture: In a 96-well PCR plate, combine 2 µM of the protein solution with 10 µM of this compound. The final volume for each reaction should be 20 µl. Include a control reaction with protein and buffer (containing the same percentage of DMSO) but no compound.

  • Dye Addition: Add SYPRO Orange dye to each well at a final dilution of 1:1000.

  • DSF Measurement:

    • Place the 96-well plate in a Real-Time PCR instrument.

    • Set the excitation and emission wavelengths to 465 nm and 590 nm, respectively.

    • Increase the temperature from 25°C to 96°C with a ramp rate of 3°C per minute.

    • Record the fluorescence intensity at each temperature interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Fit the data to the Boltzmann equation to accurately determine the Tm.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (protein + compound) - Tm (protein only)

A significant positive ΔTm value indicates that the compound binds to and stabilizes the protein.

Experimental Workflow for Determining this compound Selectivity

G DSF Workflow for this compound Selectivity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 2 µM Purified Bromodomain Proteins a1 Mix Protein and Compound in 96-well plate p1->a1 p2 Prepare 10 µM this compound (and other inhibitors) p2->a1 a2 Add SYPRO Orange Dye a1->a2 a3 Run Thermal Melt Experiment in RT-PCR Machine a2->a3 d1 Generate Melt Curves (Fluorescence vs. Temperature) a3->d1 d2 Calculate Tm for each well d1->d2 d3 Calculate ΔTm (Tm_compound - Tm_control) d2->d3 d4 Compare ΔTm values across Bromodomain Panel d3->d4

Caption: Workflow for assessing this compound selectivity using DSF.

Comparative Analysis of CBP/p300 Inhibitors

This compound exhibits high potency for CBP and p300. However, understanding its selectivity profile against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family, is crucial for interpreting experimental results. The following table compares this compound with other notable CBP/p300 inhibitors, I-CBP112 and CPI-637.

InhibitorTargetBinding Affinity (Kd/IC50)Assay TypeSelectivity over BRD4(1)Reference
This compound CBP 21 nM (Kd) Biolayer Interference~40-fold
p300 32 nM (Kd) Isothermal Titration Calorimetry
BRD4(1)850 nM (Kd)Isothermal Titration Calorimetry
I-CBP112 CBP ~600 nM (Kd) Isothermal Titration Calorimetry~9-fold
p300 167 nM (Kd) Isothermal Titration Calorimetry
BRD4(1)5.6 µM (Kd)Isothermal Titration Calorimetry
CPI-637 CBP 30 nM (IC50) TR-FRET>700-fold
p300 51 nM (IC50) TR-FRET
BRD4(1)11.0 µM (IC50)TR-FRET

Note: Direct comparison of absolute values should be made with caution as different assay methodologies were used.

CBP/p300 Signaling Pathway Involvement

CBP/p300 are master regulators of transcription. They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histones and other proteins to create a more open chromatin environment, facilitating gene expression. This compound, by inhibiting the bromodomain of CBP/p300, prevents their recruitment to chromatin and subsequent transcriptional activation. This can have profound effects on various signaling pathways, including those driven by oncogenic transcription factors like MYC and IRF4.

G CBP/p300 in Transcriptional Activation TF Transcription Factors (e.g., MYC, IRF4) CBP_p300 CBP/p300 TF->CBP_p300 Recruits HAT Histone Acetyltransferase (HAT) Domain CBP_p300->HAT Contains BRD Bromodomain CBP_p300->BRD Contains SGC_CBP30 This compound SGC_CBP30->BRD Inhibits AcLys Acetylated Lysine on Histones HAT->AcLys Acetylates BRD->AcLys Binds to Chromatin Chromatin AcLys->Chromatin Modifies Gene Target Gene Expression Chromatin->Gene Leads to

Caption: Role of CBP/p300 in transcription and its inhibition by this compound.

Conclusion

Differential Scanning Fluorimetry is an effective method for confirming the binding of this compound to its intended targets, CBP and p300, and for assessing its selectivity against a broader panel of bromodomains. This compound is a highly potent inhibitor of CBP/p300 with a significant selectivity window over the BET family of bromodomains. While newer compounds like CPI-637 offer an even greater selectivity margin, this compound remains a valuable and well-characterized chemical probe for investigating the biological functions of CBP/p300 bromodomains. Researchers should consider the specific selectivity profile of each inhibitor when designing experiments and interpreting results.

Validating Specific CBP/p300 Inhibition: A Guide to Using SGC-CBP30 and its Negative Control, SGC-CBP30N

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 12, 2025

Introduction

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that function as epigenetic "readers" and "writers."[1][2] By recognizing acetylated lysine residues via their bromodomains and acetylating histone and non-histone proteins, they play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, and DNA repair.[3][4][5] Their dysregulation is implicated in various diseases, most notably cancer, making them a compelling therapeutic target.[1][5]

SGC-CBP30 is a potent and selective chemical probe that competitively inhibits the bromodomains of CBP and p300, providing a powerful tool to investigate their biological functions.[2][6][7] However, to ensure that observed biological effects are genuinely due to the inhibition of the target and not off-target activities, the use of a matched negative control is indispensable. This guide provides a comparative overview of this compound and its corresponding negative control, SGC-CBP30N, outlining the experimental data and protocols necessary to validate specific on-target effects.

The Critical Role of the Negative Control

SGC-CBP30N is a close structural analog of this compound that has been designed to have significantly reduced affinity for the CBP/p300 bromodomains. By comparing the effects of the active probe (this compound) with the inactive control (SGC-CBP30N) in parallel experiments, researchers can differentiate between on-target phenotypes and non-specific or off-target effects. An effect that is observed with this compound but is absent or significantly diminished with SGC-CBP30N at equivalent concentrations can be confidently attributed to the specific inhibition of the CBP/p300 bromodomains.

Comparative Data: this compound vs. SGC-CBP30N

The primary difference between the active probe and its negative control lies in their ability to engage the target protein. This can be quantified using biophysical and cellular assays.

Table 1: In Vitro Target Engagement & Potency
ParameterThis compoundSGC-CBP30NRationale
Binding Affinity (Kd) for CBP 21 nMSignificantly WeakerDemonstrates the high affinity of the active probe for its target.
Binding Affinity (Kd) for p300 32 nM - 38 nM[1][6]Significantly WeakerConfirms potent binding to the homologous target protein.
Thermal Shift (ΔTm) with CREBBP +9.7 °C+2.0 °C[4]A large thermal shift indicates direct binding and stabilization of the protein, a key characteristic of the active probe. The minimal shift with SGC-CBP30N confirms its poor target engagement.
Selectivity over BRD4(1) ~40-fold[7]InactiveHighlights the specificity of this compound for the CBP/p300 bromodomains over other bromodomain families like BETs.
Table 2: Cellular Activity Comparison
AssayExpected Outcome with this compoundExpected Outcome with SGC-CBP30NPurpose
MYC Expression Reduction (AMO1 cells) EC50 = 2.7 µM[6]No significant reductionValidates that the downstream effect on a known CBP/p300 target gene is due to on-target inhibition.
IL-17A Secretion Inhibition (Th17 cells) Strong inhibition[7]No significant inhibitionConfirms a specific phenotypic outcome in a relevant immune cell context.
Cell Proliferation Inhibition (e.g., MM1.S cells) Dose-dependent inhibitionNo significant inhibitionLinks target engagement to a functional cellular outcome like growth arrest.
Histone H3 Acetylation (H3K27Ac) at Target Genes Decreased levels at specific gene lociNo significant changeDirectly measures the impact on the epigenetic mark associated with CBP/p300 activity at the chromatin level.

Visualizing the Validation Workflow

The following diagrams illustrate the mechanism of this compound and the logical workflow for using its negative control to validate experimental findings.

cluster_0 Normal Cellular Function cluster_1 Inhibition by this compound TF Transcription Factor (e.g., p53, NF-κB) DNA Gene Promoter TF->DNA Ac_Histone Acetylated Histone CBP CBP/p300 Ac_Histone->CBP recruits via Bromodomain CBP->DNA co-activates Gene Target Gene Expression (e.g., MYC) DNA->Gene leads to SGC_CBP30 This compound CBP_Inhibited CBP/p300 SGC_CBP30->CBP_Inhibited binds to Bromodomain No_Gene Reduced Gene Expression CBP_Inhibited->No_Gene fails to co-activate Ac_Histone_2 Acetylated Histone Ac_Histone_2->CBP_Inhibited Binding Blocked

Caption: Mechanism of this compound action.

cluster_workflow Validation Workflow cluster_exp Parallel Experiment start Hypothesis: Phenotype is mediated by CBP/p300 bromodomain treat_active Treat Cells with This compound start->treat_active treat_control Treat Cells with SGC-CBP30N start->treat_control observe_active Observe Phenotype (e.g., Apoptosis) treat_active->observe_active observe_control No Phenotype Observed treat_control->observe_control conclusion Conclusion: Phenotype is an on-target effect of CBP/p300 bromodomain inhibition. observe_active->conclusion observe_control->conclusion

Caption: Experimental logic for validating on-target effects.

Experimental Protocols

Differential Scanning Fluorimetry (Thermal Shift Assay)

This biophysical assay measures the direct engagement of a compound with its target protein in vitro. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Objective: To confirm the direct binding of this compound to the CBP/p300 bromodomain and the lack of binding by SGC-CBP30N.

  • Methodology:

    • Reagents: Purified CBP or p300 bromodomain protein (e.g., 2 µM), HEPES buffer (10 mM HEPES pH 7.5, 500 mM NaCl), SYPRO Orange dye (1:1000 dilution), this compound (10 µM), SGC-CBP30N (10 µM), DMSO (vehicle control).

    • Procedure:

      • Prepare reaction mixtures in a 96-well PCR plate containing the protein, buffer, and SYPRO Orange dye.

      • Add this compound, SGC-CBP30N, or DMSO to respective wells.

      • Place the plate in a real-time PCR machine.

    • Data Acquisition:

      • Increase the temperature incrementally from 25°C to 96°C (e.g., 3°C per minute).

      • Measure fluorescence at each interval. As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence.

    • Analysis:

      • Plot fluorescence versus temperature. The Tm is the midpoint of the protein unfolding transition.

      • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

  • Expected Result: A significant positive ΔTm for this compound (e.g., >7°C) and a minimal ΔTm for SGC-CBP30N (e.g., <2°C).[4]

Cellular Target Engagement by NanoBRET™ Assay

This assay quantifies compound binding at a specific protein target within intact cells, providing evidence of target engagement in a physiological context.

  • Objective: To measure the dose-dependent displacement of a tracer from the CBP bromodomain by this compound and SGC-CBP30N in live cells.

  • Methodology:

    • Reagents: HEK293 cells, plasmid expressing NanoLuc®-CBP bromodomain fusion protein, plasmid expressing HaloTag®-Histone H3.3 fusion protein, NanoBRET™ Nano-Glo® Substrate, HaloTag® NanoBRET™ 618 Ligand (tracer), this compound, SGC-CBP30N.

    • Procedure:

      • Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-H3.3 expression vectors.

      • Plate the transfected cells and allow them to adhere.

      • Treat cells with a serial dilution of this compound or SGC-CBP30N for a set period (e.g., overnight).

      • Add the HaloTag® 618 Ligand (tracer) and the Nano-Glo® Substrate.

    • Data Acquisition:

      • Measure luminescence at 460 nm (donor) and 618 nm (acceptor).

      • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Analysis:

      • Plot the NanoBRET™ ratio against the log of the compound concentration.

      • Fit a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

  • Expected Result: this compound will show a potent, dose-dependent inhibition of the BRET signal with a low micromolar or nanomolar IC50.[8] SGC-CBP30N will show a significantly right-shifted curve with a much higher IC50 or no activity at the tested concentrations.

Gene Expression Analysis by RT-qPCR

This assay measures changes in the expression of a target gene known to be regulated by CBP/p300, such as MYC.

  • Objective: To demonstrate that this compound, but not SGC-CBP30N, represses the transcription of a CBP/p300-dependent gene.

  • Methodology:

    • Reagents: A sensitive cell line (e.g., AMO1 multiple myeloma cells), cell culture medium, this compound, SGC-CBP30N, DMSO, RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for MYC and a housekeeping gene (e.g., GAPDH).

    • Procedure:

      • Culture cells and treat with this compound, SGC-CBP30N (e.g., at 1 µM and 5 µM), or DMSO for a specified time (e.g., 6 hours).

      • Harvest cells and extract total RNA.

      • Synthesize cDNA from the RNA.

      • Perform qPCR using primers for MYC and the housekeeping gene.

    • Data Acquisition:

      • Record the cycle threshold (Ct) values for each gene and condition.

    • Analysis:

      • Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

  • Expected Result: Treatment with this compound will lead to a significant reduction in MYC mRNA levels.[6] In contrast, SGC-CBP30N will have little to no effect on MYC expression.

References

Safety Operating Guide

Navigating the Safe Disposal of SGC-CBP30: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of chemical probes are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals working with SGC-CBP30, a potent inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to understand its potential hazards. While one Safety Data Sheet (SDS) classifies the compound as not hazardous under the Globally Harmonized System (GHS)[1], another indicates potential long-term adverse effects on aquatic life[2]. Due to this conflicting information, it is prudent to handle this compound with care, assuming it may pose environmental risks.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Environmental Protection: Avoid release to the environment[2]. Prevent the chemical from entering sewers or surface and ground water[2].

  • Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

GHS Hazard ClassificationCodeStatementSource
Hazardous to the aquatic environment — Chronic HazardAquatic Chronic 4H413: May cause long lasting harmful effects to aquatic life.[2]
Precautionary Statement (Prevention)P273Avoid release to the environment.[2]
Precautionary Statement (Disposal)P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Chemical Profile and Storage

Proper storage is essential for maintaining the stability and integrity of this compound, as well as for preventing accidental release.

Physical and Chemical Properties:

  • Appearance: Crystalline solid[3][4].

  • CAS Number: 1613695-14-9[2][4].

  • Molecular Formula: C28H33ClN4O3[3][4].

  • Molecular Weight: 509.0 g/mol [3][4].

Storage and Stability:

FormStorage TemperatureStabilityRecommendations
Solid (as supplied)-20°C≥ 4 yearsStore away from direct light; use of a desiccant is recommended for long-term storage[3][4].
Stock Solution (in DMSO)-20°C1 monthAliquot into working volumes to avoid repeated freeze-thaw cycles[3][5].
Stock Solution (in solvent)-80°C1 yearAliquot into working volumes to avoid repeated freeze-thaw cycles[5].

Solubility Data:

SolventMaximum Concentration
DMSO~19 mM or 10 mg/mL[3][4]
Ethanol~9.8 mM or 5 mg/mL[3][4]
DMF15 mg/mL[4]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[4]

Step-by-Step Disposal Procedures

Chemical waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program[6][7]. Never dispose of this compound or its solutions down the drain or in the regular trash[6][8].

Properly segregate waste into distinct, compatible categories to ensure safe handling and disposal.

  • Solid Waste: Unused or expired this compound powder, and any labware heavily contaminated with the solid (e.g., weigh boats, spatulas).

  • Liquid Waste: Unused stock solutions (e.g., in DMSO or ethanol), and aqueous media from cell culture experiments containing this compound.

  • Contaminated Sharps: Needles, syringes, or blades that have come into contact with this compound.

  • Contaminated Labware (Non-Sharps): Pipette tips, centrifuge tubes, flasks, and gloves with incidental contamination.

Use appropriate, designated containers for each waste stream.

  • For Solid and Liquid Waste:

    • Select a sturdy, leak-proof container that is chemically compatible with the waste (e.g., a high-density polyethylene bottle for liquids).

    • Affix a completed hazardous waste label provided by your EHS department.

    • Clearly list all chemical constituents by their full names and estimate their percentages (e.g., "this compound, <1%", "DMSO, 99%"). Do not use abbreviations[6].

    • Keep the container securely sealed at all times, except when adding waste[6][9].

    • Store the waste container in a designated satellite accumulation area (SAA) within the lab, inside secondary containment (such as a plastic tub) to catch any potential leaks[6][9].

  • For Contaminated Sharps:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container.

    • Label the container as "Chemical Sharps Waste" and list "this compound" as a contaminant.

  • For Contaminated Labware (Non-Sharps):

    • Collect items like gloves and pipette tips in a durable, clear plastic bag lining a designated solid waste pail[7].

    • Once full, seal the bag and label it clearly as "Hazardous Waste: Chemically Contaminated Labware" and list this compound.

Empty this compound vials or bottles must also be managed as hazardous waste.

  • Thoroughly empty the container of all contents[7].

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect all three rinsate washes as hazardous liquid waste and add it to your designated liquid waste container[6][7].

  • Deface the original manufacturer's label to prevent confusion[7].

  • Dispose of the triple-rinsed container as instructed by your EHS office; some institutions may allow disposal as non-hazardous glass or plastic waste after this procedure.

Once a waste container is full or has reached its accumulation time limit (e.g., 6 months), contact your institution's EHS department to request a waste pickup[7]. Do not allow hazardous waste to accumulate in the lab indefinitely.

This compound Mechanism of Action Workflow

This compound functions by competitively binding to the bromodomains of the transcriptional co-activators CBP and p300. This action prevents these proteins from recognizing and binding to acetylated lysine residues on histones and other proteins, thereby inhibiting downstream gene transcription.

SGC_CBP30_Mechanism cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound Histone Histone Tail (Acetylated Lysine) CBP_p300 CBP/p300 (Bromodomain) Histone->CBP_p300 recognizes Transcription Gene Transcription CBP_p300->Transcription promotes SGC_CBP30 This compound CBP_p300_Inhibited CBP/p300 (Bromodomain) SGC_CBP30->CBP_p300_Inhibited binds & inhibits Transcription_Blocked Transcription Blocked CBP_p300_Inhibited->Transcription_Blocked leads to

Caption: Mechanism of this compound inhibiting CBP/p300-mediated gene transcription.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Chemical Hygiene Plan and EHS department for local policies and regulatory requirements regarding hazardous waste disposal.

References

Essential Safety and Logistics for Handling Sgc-cbp30

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the selective CBP/p300 bromodomain inhibitor Sgc-cbp30, adherence to proper safety and handling protocols is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment and Safety Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety practices.[1] The primary documented hazard is the potential for long-lasting harmful effects on aquatic life.[2] Therefore, preventing release into the environment is a key consideration.

Standard personal protective equipment (PPE) is recommended to minimize exposure and ensure a safe working environment. This includes:

  • Eye Protection: Safety glasses or goggles should be worn to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended. It is important to select gloves based on the specific solvent being used (e.g., DMSO) and to consult the manufacturer's guidelines for breakthrough time.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: While not generally required under normal handling conditions with adequate ventilation, a respirator may be necessary if handling large quantities or if there is a risk of aerosolization.

General Hygiene and Safety Measures:

  • Ensure adequate ventilation in the work area.

  • Avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

ParameterValueSource
Molecular Weight 509.0 g/mol [2]
Purity ≥98%[2]
Solubility in DMSO ≤ 19 mM[2]
Solubility in Ethanol ≤ 9.8 mM[2]
Storage Temperature -20°C[2]
IC50 for CBP 21 - 69 nM[2]
IC50 for p300 38 nM[2]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the preparation and handling of this compound in a research setting.

1. Preparation of Stock Solution:

  • Objective: To prepare a concentrated stock solution of this compound for experimental use.

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • In a biological safety cabinet or fume hood, weigh the desired amount of this compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add 196 µL of DMSO).[2]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date, and storage conditions.

    • Store the stock solution aliquots at -20°C.

2. Preparation of Working Solution:

  • Objective: To dilute the stock solution to the final working concentration for cell-based assays.

  • Materials:

    • This compound stock solution

    • Appropriate cell culture medium

    • Sterile tubes and pipettes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Mix the working solution gently but thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Unused this compound: Dispose of unused solid this compound and concentrated stock solutions as chemical waste in accordance with local, state, and federal regulations. Do not discard directly into the sink or trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container and disposed of following institutional guidelines for chemical waste.

  • Liquid Waste: Cell culture media containing this compound should be collected and treated as chemical waste. Avoid pouring it down the drain.

Experimental Protocol: Inhibition of CBP/p300 in Cell Culture

This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on gene expression or cellular processes.

  • Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that will allow for optimal growth during the experiment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of Treatment Media: Prepare a series of working solutions of this compound in cell culture medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the existing media from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 6, 24, or 48 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, quantitative PCR (qPCR), or other relevant assays to assess the effects of this compound on the target pathway.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Sgc_cbp30_Signaling_Pathway cluster_nucleus Nucleus Histone Histone CBP_p300 CBP/p300 Histone->CBP_p300 Acetylated_Histone Acetylated Histone Transcription_Factors Transcription Factors Acetylated_Histone->Transcription_Factors Recruits CBP_p300->Acetylated_Histone HAT Activity Sgc_cbp30 This compound Sgc_cbp30->CBP_p300 Inhibits Bromodomain Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: this compound inhibits the bromodomain of CBP/p300, preventing histone acetylation and altering gene expression.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Prepare_Working Prepare Working Solutions in Media Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Assay Perform Downstream Assay (e.g., qPCR, Western Blot) Harvest_Cells->Downstream_Assay Analyze_Data Analyze and Interpret Data Downstream_Assay->Analyze_Data

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.